Product packaging for Methyl 2-(3-oxocyclobutyl)acetate(Cat. No.:CAS No. 1148130-30-6)

Methyl 2-(3-oxocyclobutyl)acetate

Cat. No.: B1399662
CAS No.: 1148130-30-6
M. Wt: 142.15 g/mol
InChI Key: UJPOOJZMVQMLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(3-oxocyclobutyl)acetate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B1399662 Methyl 2-(3-oxocyclobutyl)acetate CAS No. 1148130-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-oxocyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)4-5-2-6(8)3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPOOJZMVQMLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727518
Record name Methyl (3-oxocyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148130-30-6
Record name Methyl (3-oxocyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-oxocyclobutyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 2-(3-oxocyclobutyl)acetate, a versatile chemical intermediate gaining traction in the fields of medicinal chemistry and advanced organic synthesis. We will move beyond simple data recitation to explore the causality behind its properties, synthetic routes, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Introduction and Strategic Importance

This compound is a bifunctional organic molecule featuring a strained cyclobutanone ring and a methyl ester moiety. This unique combination makes it a valuable building block for introducing a constrained, four-membered carbocyclic scaffold into more complex molecular architectures. The cyclobutane ring, in particular, is of significant interest in drug design as a bioisosteric replacement for other groups, offering a distinct conformational profile that can modulate a molecule's interaction with biological targets. This guide serves as a technical primer on its core properties, synthesis, reactivity, and safe handling, designed to empower its effective use in research and development.

O1 O C2 C O1->C2 O2 O O3 O C1 CH3 C1->O1 C2->O2 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C6 C C5->C6 C6->O3 C7 CH2 C6->C7 C7->C4

Caption: Chemical structure of this compound.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is foundational to its successful application. The following table summarizes the key identifiers and physicochemical data for this compound.

PropertyValueReference(s)
CAS Number 1148130-30-6[1][2][3]
Molecular Formula C₇H₁₀O₃[1][2][3][4]
Molecular Weight 142.15 g/mol [1][2]
IUPAC Name This compound[]
Synonyms Methyl (3-oxocyclobutyl)acetate, Cyclobutaneaceticacid, 3-oxo-, methylester[1]
Appearance Liquid or yellow to white solid[4]
Purity Typically ≥95%[2][]
InChI Key UJPOOJZMVQMLOM-UHFFFAOYSA-N[]
SMILES COC(=O)CC1CC(=O)C1[2][3]

Synthesis and Manufacturing Considerations

While numerous proprietary synthesis methods exist, a common and logical laboratory-scale approach involves the esterification of the corresponding carboxylic acid precursor, 3-oxocyclobutaneacetic acid. This precursor itself can be synthesized from commercially available starting materials.

Causality in Synthesis: The choice of an esterification reaction, such as the Fischer esterification, is driven by the high availability and low cost of methanol, as well as the relatively straightforward nature of the reaction. The use of an acid catalyst is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol is a representative method. Researchers should perform their own optimization based on available equipment and safety protocols.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutaneacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis Reactants 1. Combine 3-oxocyclobutaneacetic acid, methanol, and acid catalyst Reflux 2. Heat to reflux for 4-12h (Monitor by TLC/GC) Reactants->Reflux Heat Quench 3. Cool and neutralize with NaHCO₃ solution Reflux->Quench Cool Extract 4. Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash 5. Wash organic layer with water and brine Extract->Wash Dry 6. Dry, filter, and concentrate Wash->Dry Purify 7. Purify via column chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct functional groups:

  • The Ketone: The carbonyl group on the cyclobutane ring is susceptible to a wide range of nucleophilic additions and reductions. For example, reduction with a mild reducing agent like sodium borohydride (NaBH₄) will selectively yield the corresponding secondary alcohol, Methyl 2-(3-hydroxycyclobutyl)acetate. This alcohol can then be used in further functional group manipulations.

  • The Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. This allows the molecule to be used as a protected form of the acid, which can be deprotected later in a synthetic sequence. It can also undergo transesterification or be converted to an amide.

  • Enolate Chemistry: The protons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This opens up possibilities for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions, allowing for further elaboration of the molecular scaffold.

This dual reactivity makes the compound an excellent intermediate for creating a library of substituted cyclobutane derivatives for screening in drug discovery programs.

Applications in Drug Discovery and Development

The "methyl" group and cyclic structures are foundational components in modern medicinal chemistry. While specific applications of this compound are often proprietary, its utility can be understood through established principles.

  • Scaffold Hopping and Bioisosterism: The strained cyclobutane ring can serve as a conformationally restricted bioisostere for more flexible acyclic fragments or for other rings like cyclopentane or even a phenyl group in some contexts. This conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its target protein.

  • The "Magic Methyl" Effect: Adding a methyl group (or in this case, a methyl ester which can be a precursor to other methylated structures) can profoundly impact a drug candidate's properties.[6][7] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability by increasing lipophilicity, and fill small hydrophobic pockets in a protein's binding site to increase potency.[7]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with useful chemical handles, it is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a target and then use its inherent reactivity to "grow" the fragment into a more potent lead compound.

  • Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structure provides a ready-made carbocyclic core that can be incorporated into larger molecules.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. It is classified as hazardous and requires appropriate precautions.

Safety AspectGuidelineReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Handling Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid breathing dust/fumes/gas/mist/vapors/spray.[8][9]
Storage Conditions Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend refrigeration or storage in a freezer at -20°C to ensure long-term stability.[1][3]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, predictable reactivity, and the valuable cyclobutane motif it carries make it a highly effective building block for the synthesis of novel compounds. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate their discovery and development programs.

References

Introduction: The Structural Elucidation of a Versatile Cyclobutanone Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of Methyl 2-(3-oxocyclobutyl)acetate

This compound (CAS No. 1148130-30-6) is a bifunctional organic molecule incorporating both a cyclobutanone ring and a methyl ester.[1][2] Its strained four-membered ring and dual carbonyl functionalities make it a valuable synthetic intermediate in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its effective use, ensuring purity and confirming structural integrity. This guide provides a comprehensive analysis of the expected spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that a researcher would encounter when characterizing this compound. We will delve into the theoretical underpinnings of the expected spectral features, providing a predictive framework for researchers and drug development professionals.

The molecular formula of this compound is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1][] A logical synthetic approach involves the esterification of a precursor like 3-oxocyclobutanecarboxylic acid[4], a process that necessitates rigorous spectroscopic confirmation of the final product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Start 3-Oxocyclobutane Carboxylic Acid Precursor Esterification Esterification Reaction (e.g., Fischer Esterification) Start->Esterification Product Crude this compound Esterification->Product MS Mass Spectrometry (MS) Product->MS Verify MW IR Infrared (IR) Spectroscopy Product->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Elucidate Structure Validation Structural Confirmation MS->Validation IR->Validation NMR->Validation

Caption: Overall workflow from synthesis to full spectral validation.

Part 1: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound, the molecular ion peak (M⁺) should be readily observable in the mass spectrum.

Expertise & Experience: The fragmentation pattern is dictated by the most stable resulting ions. In this molecule, the primary fragmentation mechanisms will be α-cleavage adjacent to the two carbonyl groups (the ketone and the ester).[5][6] The strained cyclobutanone ring is also prone to characteristic cleavage patterns.[7]

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): The parent molecule with one electron removed. Expected at m/z = 142 .

  • Loss of Methoxy Radical (•OCH₃): α-cleavage at the ester carbonyl can lead to the loss of the methoxy group, forming a stable acylium ion. Expected at m/z = 111 .

  • Loss of Carbomethoxymethyl Radical (•CH₂COOCH₃): Cleavage of the bond between the cyclobutane ring and the acetate side chain. Expected at m/z = 69 .

  • McLafferty Rearrangement: While less common for the ester without a longer chain, the ketone could potentially undergo rearrangement, though α-cleavage is typically dominant in cyclic ketones.[6][7]

  • Cyclobutanone Ring Cleavage: Cyclic ketones often fragment to produce a characteristic peak at m/z = 55 or m/z = 42 , corresponding to fragments of the ring itself.[6][7]

MS_Fragmentation M [C₇H₁₀O₃]⁺ m/z = 142 (Molecular Ion) F111 [M - •OCH₃]⁺ m/z = 111 (Acylium Ion) M->F111 - •OCH₃ F69 [C₄H₅O]⁺ m/z = 69 M->F69 - •CH₂COOCH₃ F55 [C₃H₃O]⁺ m/z = 55 F69->F55 - CH₂

Caption: Predicted major fragmentation pathways for the title compound.

Data Summary: Predicted Mass Spectrum

m/z Value Predicted Fragment Ion Fragmentation Pathway
142 [C₇H₁₀O₃]⁺ Molecular Ion (M⁺)
111 [C₆H₇O₂]⁺ Loss of methoxy radical (•OCH₃) from ester
85 [C₄H₅O₂]⁺ Loss of acetate side chain (•CH₂COOCH₃)
69 [C₄H₅O]⁺ Acylium ion from cyclobutanone ring
55 [C₃H₃O]⁺ Characteristic fragment from cyclobutanone ring cleavage[7]

| 43 | [CH₃CO]⁺ | Acylium ion from ester fragmentation |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) inlet for separation from any residual impurities.

  • Data Acquisition: Use a standard electron ionization energy of 70 eV. Acquire the spectrum over a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and compare it with the predicted pathways to validate the structure.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is an indispensable tool for confirming the presence of specific functional groups. For this compound, the most prominent features will be the carbonyl (C=O) stretching vibrations.

Expertise & Experience: The presence of two distinct carbonyl groups—a ketone within a strained four-membered ring and a saturated ester—will give rise to two separate, strong absorption bands in the carbonyl region (1700-1800 cm⁻¹).[8] The ring strain of the cyclobutanone typically increases the frequency of its C=O stretch compared to an acyclic ketone.

Predicted IR Absorption Bands:

  • C=O Stretch (Ketone): Expected around 1780-1790 cm⁻¹ . The higher frequency is a direct consequence of the ring strain in the cyclobutanone system.[9]

  • C=O Stretch (Ester): Expected around 1735-1750 cm⁻¹ , typical for a saturated methyl ester.[8][10]

  • C-H Stretch (sp³): Expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the various CH and CH₂ groups in the molecule.

  • C-O Stretch (Ester): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[8]

Data Summary: Predicted IR Peaks

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~2960-2850 C-H Stretch Alkane (CH, CH₂) Medium
~1785 C=O Stretch Cyclobutanone (Ketone) Strong
~1740 C=O Stretch Methyl Ester Strong

| ~1250-1000 | C-O Stretch | Ester | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.[8]

  • Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify and label the key absorption bands, paying close attention to the two distinct peaks in the carbonyl region.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the electronic environment of every proton, which is essential for unambiguous structural confirmation.

Caption: Labeled structure for NMR assignment discussion.

¹³C NMR Spectroscopy

Expertise & Experience: Due to molecular symmetry, not all 7 carbons are unique. A plane of symmetry passing through the C=O group and the CH-CH₂COOCH₃ carbon of the ring means we should expect 5 distinct carbon signals . The chemical shifts are highly predictable based on hybridization and proximity to electronegative oxygen atoms.[11][12] Carbonyl carbons are the most deshielded and appear furthest downfield.[12][13]

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ketone) ~205-215 Ketone carbonyl in a four-membered ring.[11]
C=O (Ester) ~170-175 Saturated ester carbonyl.[13][14]
-OC H₃ (Methoxy) ~52 Carbon singly bonded to oxygen.[12]
C H₂ (α to Ester C=O) ~40-45 Alpha to an ester carbonyl.
Ring C H₂ (α to Ketone C=O) ~45-50 Alpha to a ketone carbonyl, deshielded.

| Ring C H (β to Ketone C=O) | ~30-35 | Alkane-like CH in a strained ring. |

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons). We expect to see 4 distinct proton signals .

Data Summary: Predicted ¹H NMR Data (in CDCl₃)

Proton(s) Predicted Shift (δ, ppm) Integration Predicted Multiplicity Rationale
-OC H₃ ~3.7 3H Singlet (s) Methoxy protons with no adjacent H.[15]
Ring H (α to Ketone) ~3.0-3.4 4H Multiplet (m) Protons adjacent to the ketone are deshielded.
Ring H (β to Ketone) ~2.6-2.9 1H Multiplet (m) Methine proton adjacent to multiple CH₂ groups.

| H (α to Ester) | ~2.5-2.8 | 2H | Doublet (d) | Protons adjacent to the ester C=O and coupled to the ring CH.[10] |

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

  • Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR , acquire a proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-noise ratio.[8]

  • Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign all signals to the proposed structure.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a systematic combination of modern spectroscopic techniques. Mass spectrometry will confirm the molecular weight and provide key fragmentation clues. Infrared spectroscopy will offer definitive evidence of the two distinct carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the molecular structure. By comparing experimental results to the predictive data outlined in this guide, researchers can confidently validate the synthesis and purity of this important chemical building block.

References

An In-Depth Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(3-oxocyclobutyl)acetate, a bifunctional molecule incorporating a reactive cyclobutanone moiety and a methyl ester, represents a valuable and increasingly utilized building block in contemporary medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a strategic advantage in the design of novel therapeutics by enabling precise conformational control and exploration of uncharted chemical space. This guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of next-generation pharmaceuticals.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound with the CAS Number 1148130-30-6 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [][2].

Synonyms:

  • Methyl (3-oxocyclobutyl)acetate

  • 3-Oxocyclobutaneacetic acid methyl ester

Molecular Formula: C₇H₁₀O₃[]

Molecular Weight: 142.15 g/mol []

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design.

PropertyValueSource
IUPAC Name This compound[][2]
CAS Number 1148130-30-6[]
Molecular Formula C₇H₁₀O₃[]
Molecular Weight 142.15 g/mol []
Appearance Yellow to white solid or liquid[3]
Purity ≥97% (commercially available)
Storage Temperature Refrigerator
Spectroscopic Data (Predicted)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group (-OCH₃) protons would appear as a sharp singlet, likely in the range of 3.6-3.8 ppm. The protons on the cyclobutane ring and the methylene group adjacent to the ester would exhibit more complex splitting patterns (multiplets) in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would resonate at the downfield end of the spectrum (typically >170 ppm). The methoxy carbon would appear around 50-55 ppm, while the sp³ hybridized carbons of the cyclobutane ring and the methylene group would be found in the upfield region.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands indicative of its functional groups. A sharp, intense peak around 1780-1760 cm⁻¹ would correspond to the C=O stretching vibration of the strained cyclobutanone. A second strong C=O stretching band for the ester group would be expected around 1740-1720 cm⁻¹. C-O stretching vibrations for the ester will also be present in the 1300-1000 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the cyclobutane ring.

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a logical and efficient synthetic route can be devised based on the well-established synthesis of its precursor, 3-oxocyclobutanecarboxylic acid, followed by a standard esterification reaction. Several patented methods describe the preparation of 3-oxocyclobutanecarboxylic acid[4][5][6].

Synthesis of 3-Oxocyclobutanecarboxylic Acid (Precursor)

A common approach involves the cycloaddition of a ketene with an appropriate olefin, or the ring contraction of a cyclopentanone derivative. A frequently cited method involves the reaction of dibromoneopentyl glycol with a malonic ester followed by hydrolysis and decarboxylation. Another patented route utilizes the ozonolysis of a 3-alkylidenecyclobutanecarbonitrile intermediate[4].

G cluster_0 Synthesis of 3-Oxocyclobutanecarboxylic Acid Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization e.g., Dibromoneopentyl glycol + Malonic ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis & Decarboxylation Cyclic diester intermediate 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Hydrolysis & Decarboxylation->3-Oxocyclobutanecarboxylic Acid G cluster_0 Krapcho Decarboxylation This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation LiCl, DMSO, Heat 3-Substituted Cyclobutanone 3-Substituted Cyclobutanone Decarboxylation->3-Substituted Cyclobutanone

References

A Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Methyl 2-(3-oxocyclobutyl)acetate, a versatile building block in modern organic synthesis. Detailing its physicochemical properties, reactivity profile, synthesis, and key applications, this guide serves as an essential resource for researchers, chemists, and professionals in the field of drug discovery and development. Our focus is on delivering field-proven insights and robust protocols to accelerate innovation.

Introduction

This compound is a bifunctional organic compound featuring a reactive cyclobutanone ring and a methyl ester moiety. This unique structural combination makes it a highly valuable intermediate for introducing the cyclobutane scaffold into more complex molecular architectures. Cyclobutane rings are increasingly sought after in medicinal chemistry as saturated, rigid spacers that can improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide synthesizes critical data to facilitate the effective use of this reagent in a laboratory setting.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are summarized below, providing the necessary benchmarks for material identification and quality control. Vendor data indicates the compound is typically a liquid or a yellow to white solid, suggesting its melting point is near ambient temperature.[1]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 1148130-30-6[1][2][]
Molecular Formula C₇H₁₀O₃[1][2][]
Molecular Weight 142.15 g/mol [2][]
Physical Form Liquid or yellow to white solid[1]
Purity Typically ≥95-98%[1][2]
IUPAC Name This compound[]
InChI Key UJPOOJZMVQMLOM-UHFFFAOYSA-N[]
SMILES COC(=O)CC1CC(=O)C1[2][]

Note: Properties such as boiling point, melting point, and density are not consistently reported across public databases and should be determined empirically for each batch.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structural integrity of the starting material. Below are the expected characteristics based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the methine proton on the cyclobutane ring, and multiplets for the various methylene protons of the acetate side chain and the cyclobutane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a signal for the ketone carbonyl (~208 ppm), the ester carbonyl (~172 ppm), the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the cyclobutane and acetate methylene and methine carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the two key functional groups. A strong absorption band is expected around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretch, and another strong band around 1780-1815 cm⁻¹ for the strained cyclobutanone carbonyl stretch. The higher frequency of the ketone stretch is characteristic of four-membered ring systems.

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and ester functionalities. Strategic manipulation of these groups allows for diverse molecular elaborations.

  • Ketone Moiety: The cyclobutanone is susceptible to a wide range of nucleophilic additions. This includes reactions with Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄) to yield the corresponding tertiary or secondary alcohols. It can also undergo Wittig reactions to form exocyclic double bonds or serve as a handle for reductive amination.

  • Ester Moiety: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters.[4][5] It can also be reduced to the primary alcohol using strong reducing agents like LiAlH₄.

  • Enolate Chemistry: The protons alpha to both the ketone and the ester are acidic and can be deprotonated to form enolates, enabling a variety of alkylation and condensation reactions.

The diagram below illustrates the primary sites of reactivity on the molecule.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Structure ketone Ketone (Nucleophilic Addition, Reductive Amination, Wittig) ketone->mol 1 ester Ester (Hydrolysis, Amidation, Reduction) ester->mol 2 alpha_protons α-Protons (Enolate Formation, Alkylation) alpha_protons->mol 3

Caption: Key reactive sites on this compound.

Recommended Synthesis and Purification Protocol

While several synthetic routes exist, a common strategy involves the esterification of 3-oxocyclobutanecarboxylic acid. The acid itself can be synthesized from readily available commercial starting materials like acetone and bromine.[6] The following protocol is a representative method for the final esterification step.

Synthesis: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

Causality: This protocol utilizes the classic Fischer esterification, a reliable acid-catalyzed reaction. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product. Sulfuric acid is an effective and inexpensive catalyst.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1 equiv.).

  • Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 equiv.) while stirring in an ice bath.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Flash Column Chromatography

Causality: Flash chromatography is the preferred method for purifying the crude product, effectively separating it from any unreacted starting material and non-polar byproducts. A gradient elution is employed to ensure good separation.

Protocol:

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified liquid or solid.

G start Start: 3-Oxocyclobutanecarboxylic Acid & Methanol reflux Acid-Catalyzed Reflux (H₂SO₄, ~65°C, 4-6h) start->reflux workup Neutralization & Aqueous Workup (NaHCO₃) reflux->workup extract Solvent Extraction (DCM or EtOAc) workup->extract dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry crude Crude Product dry->crude purify Flash Column Chromatography (Silica, Hexane/EtOAc Gradient) crude->purify pure Pure Product: This compound purify->pure

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development

This compound is primarily used as a versatile building block for creating more complex molecules with potential therapeutic applications. Its utility lies in providing a rigid, three-dimensional cyclobutane core. This scaffold is a desirable alternative to more common rings like cyclopentane or cyclohexane, often imparting unique pharmacological properties. For example, it can be a precursor for synthesizing novel inhibitors, receptor agonists/antagonists, or other biologically active compounds where precise spatial orientation of substituents is key.

Safety and Handling

As a matter of good laboratory practice, this chemical should be handled with appropriate care.

  • Hazard Statements: Indicated as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302).

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage to maintain purity.[1]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it an ideal starting point for the synthesis of complex molecular targets. By understanding its core properties and employing robust synthetic and purification protocols as outlined in this guide, researchers can effectively leverage this compound to advance their discovery and development programs.

References

An In-Depth Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(3-oxocyclobutyl)acetate, with the chemical formula C₇H₁₀O₃ and CAS Number 1148130-30-6, is a pivotal chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2][3][4][5] Its structure, featuring a strained cyclobutane ring functionalized with both a ketone and a methyl ester, makes it a versatile building block for constructing complex molecular architectures. The 3-oxocyclobutane motif is increasingly recognized as a valuable scaffold in the design of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and its critical role in the synthesis of next-generation pharmaceuticals for researchers and drug development professionals.

Part 1: Physicochemical and Safety Data

This compound is typically a liquid with a purity of 97% or higher.[1][6] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource(s)
CAS Number 1148130-30-6[1][2][3]
Molecular Formula C₇H₁₀O₃[2][3][4]
Molecular Weight 142.15 g/mol [5][6]
Physical Form Liquid[1]
Purity ≥97%[1][6]
Storage Conditions Refrigerator; Keep in dark place[1][6]
InChI Key UJPOOJZMVQMLOM-UHFFFAOYSA-N[1]

Safety Profile: The compound is classified with the signal word "Warning".[1] Associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Standard personal protective equipment should be used when handling this reagent.[1]

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound is most efficiently approached via the esterification of its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid. This precursor is a critical intermediate whose own synthesis is a subject of considerable industrial importance.

The Gateway Intermediate: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The economic viability and purity of the final ester are highly dependent on the synthetic route to 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1).[7] This intermediate is widely applied in the synthesis of numerous bulk drugs, including JAK inhibitors, kinase inhibitors, and anti-tumor agents.[8] Several patented methods exist, often starting from simple, low-cost raw materials. Below is a comparative visualization of two distinct, multi-step synthetic approaches.

cluster_0 Route A: Malonate-Based Cyclization cluster_1 Route B: Ozonolysis-Based Cleavage A1 Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane A2 Product A (Protected Diester) A1->A2 1. KOBu-t, DMF 2. Heat (140°C) A3 3-Oxocyclobutanecarboxylic Acid A2->A3 Conc. HCl, Heat (Hydrolysis & Decarboxylation) B1 3-Benzal Cyclobutanol B2 3-Benzal Cyclobutylcarboxylic Acid B1->B2 Multiple Steps (Esterification, Cyanation, Hydrolysis) B3 3-Oxocyclobutanecarboxylic Acid B2->B3 Ozone (O₃), -78°C (Oxidative Cleavage) start This compound (or derivative) step1 cis-3-Amino-1-cyclobutane Carboxylate Derivative start->step1 Enzymatic Reductive Amination (with Methylamine) step2 SNAr Product step1->step2 SNAr with Pyrrolopyrimidine step3 Hydroxamic Acid step2->step3 Conversion of Ester step4 cis-Cyclobutanediamine Salt step3->step4 Lossen Rearrangement abrocitinib Abrocitinib step4->abrocitinib Sulfonylation

References

An In-Depth Technical Guide to the Discovery and History of Cyclobutane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products bearing the sterically strained cyclobutane motif represent a fascinating and structurally diverse class of secondary metabolites.[1][2] Despite the inherent ring strain, this four-membered carbocycle is found in a wide array of natural products isolated from bacteria, fungi, plants, and marine invertebrates.[3][4][5] These compounds exhibit a broad spectrum of potent biological activities, including antimicrobial, antitumor, antiviral, and immunosuppressive properties, making them compelling targets for drug discovery and development.[2][3][6] This technical guide provides a comprehensive overview of the discovery and history of cyclobutane-containing natural products, delving into their structural diversity, biosynthetic origins, and the evolution of synthetic strategies for their construction. Key experimental protocols for isolation and characterization are also detailed, offering valuable insights for researchers in the field.

Introduction: The Enigmatic Four-Membered Ring in Nature

The cyclobutane ring, a four-membered carbocycle, is a relatively rare structural motif in the vast landscape of natural products.[7] Its presence is intriguing from a chemical standpoint due to the significant angle and torsional strain inherent in the ring system. This high ring strain, estimated to be around 26.5 kcal/mol, renders cyclobutane-containing molecules reactive and often imparts unique conformational constraints that can be crucial for their biological function.

Historically, the study of cyclobutane natural products has been a journey of evolving analytical techniques and synthetic methodologies. While the first synthesis of cyclobutane itself was reported in 1907, the discovery of naturally occurring compounds containing this moiety has been a more gradual process, often hampered by the challenges of isolating and structurally elucidating these often complex and unstable molecules.[7][8]

This guide will explore the key milestones in the discovery of these fascinating molecules, from the early recognition of simple monoterpenes to the recent isolation of complex polycyclic alkaloids and lignans. We will examine the diverse biosynthetic pathways that nature employs to construct this strained ring system and the synthetic strategies that chemists have developed to mimic and improve upon these processes.

A Historical Perspective: Unraveling the Presence of Cyclobutanes in Nature

The journey of discovering cyclobutane-containing natural products has been intrinsically linked to advancements in analytical chemistry.

Early Discoveries and the Rise of Spectroscopic Techniques

While cyclobutane-containing compounds have been known for over a century, early examples were primarily limited to simple terpenes like α- and β-pinene.[9] The advent of more sophisticated analytical and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revolutionized the field.[9] These powerful tools enabled the definitive structural characterization of more complex molecules where the cyclobutane ring was a less obvious structural feature.

A significant challenge in the structural elucidation of cyclobutane natural products lies in their fluxional nature, which can complicate NMR analysis.[10] This has historically led to numerous stereochemical and constitutional misassignments in the literature.[10]

The Proliferation of [2+2] Cycloaddition-Derived Natural Products

A major breakthrough in understanding the prevalence of cyclobutane natural products came with the recognition of [2+2] cycloaddition reactions as a key biosynthetic pathway.[11][12][13] This reaction, often photochemically induced, involves the joining of two alkene-containing molecules to form a cyclobutane ring.[12][14] The first photochemical [2+2] cycloaddition of a natural product, the intramolecular cyclization of carvone, was reported by Ciamician in 1908.[12]

It is now understood that a vast number of dimeric natural products, including many lignans, neolignans, and alkaloids, are formed through intermolecular or intramolecular [2+2] cycloadditions.[11][12][13] These reactions can be highly stereoselective, leading to the formation of specific isomers with distinct biological activities.[15]

Structural Diversity: A Cornucopia of Cyclobutane Architectures

Cyclobutane-containing natural products exhibit remarkable structural diversity, ranging from simple substituted rings to complex, polycyclic systems.[1][2] They can be broadly classified based on their biosynthetic origins and the nature of the molecular scaffolds they are part of.

Table 1: Major Classes of Cyclobutane-Containing Natural Products

ClassRepresentative ExamplesNatural SourceKey Biological Activities
Terpenoids Grandisol, Lineatin, CaryophyllenePlants, InsectsPheromonal, Antimicrobial
Alkaloids Sceptrin, PipercyclobutanamidesMarine Sponges, PlantsAntimicrobial, Enzyme Inhibition
Lignans & Neolignans Magnosalin, Endiandrin APlantsAntifungal, Antiviral, Anticancer
Fatty Acids Pentacycloanammoxic acidBacteria-
Polyketides Biyouyanagin APlantsCytotoxic
Terpenoids: Nature's Building Blocks

Many well-known cyclobutane-containing natural products belong to the terpenoid class. These compounds are biosynthesized from isoprene units and often feature the cyclobutane ring as part of a larger, often caged, polycyclic system.

Alkaloids: A Rich Source of Bioactivity

Cyclobutane-containing alkaloids are a diverse group of nitrogen-containing compounds with a wide range of pharmacological activities.[3][4] Over 60 such compounds have been identified from both terrestrial and marine organisms, exhibiting antimicrobial, antitumor, and other significant biological effects.[3][4]

Lignans and Neolignans: Products of Dimerization

The lignan and neolignan families are rich in cyclobutane-containing members, which are typically formed through the dimerization of phenylpropanoid units.[16] These compounds often possess potent antifungal, antiviral, and anticancer properties.[16]

Biosynthesis: Nature's Strategies for Ring Construction

The biosynthesis of the strained cyclobutane ring is a testament to the efficiency and elegance of enzymatic catalysis and photochemical reactions in nature.

The Ubiquitous [2+2] Cycloaddition

The most prevalent pathway for the formation of cyclobutane rings in natural products is the [2+2] cycloaddition reaction.[11][12][13] This can occur through two primary mechanisms:

  • Photochemical [2+2] Cycloaddition: In organisms exposed to intense sunlight, such as plants, the absorption of UV radiation can excite an alkene to a higher energy state, facilitating its dimerization with another alkene to form a cyclobutane ring.[12]

  • Enzyme-Catalyzed [2+2] Cycloaddition: While less common, there is evidence for enzyme-mediated [2+2] cycloaddition reactions, which would allow for greater control over the stereochemical outcome of the reaction. The biosynthesis of some marine natural products in deep-sea sponges, where sunlight is absent, suggests the involvement of enzymatic processes.[10]

Biosynthesis_Cycloaddition cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product Alkene_A Alkene A Cyclobutane Cyclobutane Product Alkene_A->Cyclobutane Alkene_B Alkene B Alkene_B->Cyclobutane Light hv (Light) Light->Cyclobutane Photochemical Enzyme Enzyme Enzyme->Cyclobutane Enzymatic

Caption: General scheme of [2+2] cycloaddition for cyclobutane formation.

Other Biosynthetic Pathways

While [2+2] cycloaddition is dominant, other biosynthetic routes to cyclobutane rings exist. For instance, some terpene-derived cyclobutanes are produced through cationic polyolefin cyclizations.[10]

The Chemist's Approach: Total Synthesis of Cyclobutane Natural Products

The unique structures and potent biological activities of cyclobutane-containing natural products have made them attractive and challenging targets for total synthesis.[1][17] The development of new synthetic methods for the construction of the four-membered ring has been a major focus of organic chemistry.[1][18]

Mimicking Nature: The [2+2] Photocycloaddition

The photochemical [2+2] cycloaddition has been a cornerstone of synthetic strategies targeting these natural products.[14] However, controlling the regioselectivity and stereoselectivity of these reactions can be challenging, often leading to mixtures of products.[16]

Modern Synthetic Innovations

In recent decades, a variety of new and powerful methods for cyclobutane synthesis have emerged.[1][18] These include:

  • Transition Metal-Catalyzed Reactions: Catalytic approaches, such as those employing gold or cobalt, have enabled the stereocontrolled assembly of complex cyclobutane motifs.[5][18][19]

  • Radical Cyclizations: Tin- and samarium(II)-mediated radical cyclizations have proven effective for the synthesis of highly strained cyclobutane-containing systems.[17]

  • Ring Contractions and Expansions: Reactions like the Wolff rearrangement of α-diazocyclopentanones and the Favorskii rearrangement have also been utilized for cyclobutane synthesis.[10]

  • C–H Functionalization Logic: More recent strategies have employed C–H functionalization logic as an alternative to traditional [2+2] photocycloaddition, offering new avenues for the construction of these complex molecules.[10]

Synthesis_Workflow Start Simple Precursors Method1 [2+2] Photocycloaddition Start->Method1 Method2 Transition Metal Catalysis Start->Method2 Method3 Radical Cyclization Start->Method3 Method4 C-H Functionalization Start->Method4 Intermediate Cyclobutane Core Method1->Intermediate Method2->Intermediate Method3->Intermediate Method4->Intermediate Functionalization Further Functionalization Intermediate->Functionalization End Target Natural Product Functionalization->End

Caption: A simplified workflow for the total synthesis of cyclobutane natural products.

Experimental Protocols: Isolation and Characterization

The successful study of cyclobutane-containing natural products relies on robust experimental methodologies for their extraction, isolation, and structural elucidation.

Extraction and Isolation

Protocol: General Procedure for the Extraction and Isolation of a Plant-Derived Cyclobutane Lignan

  • Material Preparation: Air-dry and powder the plant material (e.g., stems, leaves).

  • Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 3 x 24 hours).

  • Concentration: Concentrate the combined extracts under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components.

  • Chromatographic Separation: Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction for lignans) to a series of chromatographic techniques:

    • Column Chromatography: Use silica gel or Sephadex LH-20 as the stationary phase with gradient elution systems.

    • Preparative High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase columns for final purification of the target compounds.

  • Purity Assessment: Analyze the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Protocol: Spectroscopic Analysis for Structure Determination

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

    • 2D NMR: Perform a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) to establish the connectivity of atoms and the relative stereochemistry of the molecule. The interpretation of NOESY/ROESY data is particularly crucial for determining the spatial relationships of protons across the cyclobutane ring.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.

  • Chiroptical Methods: Use circular dichroism (CD) and optical rotatory dispersion (ORD) to help determine the absolute configuration, often in conjunction with theoretical calculations.

Future Perspectives and Applications in Drug Discovery

The unique three-dimensional structures and diverse biological activities of cyclobutane-containing natural products make them valuable scaffolds in drug discovery.[2][7] The conformational constraints imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[2]

Future research in this area will likely focus on:

  • Discovery of Novel Scaffolds: Continued exploration of underexplored biological sources, such as marine organisms and endophytic fungi, is expected to yield new cyclobutane-containing natural products with unique structures and activities.[6]

  • Development of More Efficient Synthetic Methods: The design of novel catalytic and stereoselective methods for the construction of functionalized cyclobutane rings will remain a key area of research, facilitating the synthesis of natural product analogs for structure-activity relationship (SAR) studies.[5][18]

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for cyclobutane formation in nature could inspire the development of biocatalytic approaches for their synthesis.

  • Medicinal Chemistry Applications: The incorporation of the cyclobutane motif into drug candidates is an increasingly utilized strategy to improve pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target engagement.[7]

Conclusion

The discovery and history of cyclobutane-containing natural products is a compelling narrative of scientific advancement, from the initial challenges of structural elucidation to the sophisticated synthetic strategies of today. These fascinating molecules, born from the inherent strain of their four-membered ring, continue to provide a rich source of inspiration for chemists and biologists alike. Their potent and diverse biological activities underscore their potential as lead compounds in the development of new therapeutics, ensuring that the enigmatic cyclobutane ring will remain a focal point of natural product research for years to come.

References

An In-depth Technical Guide on the Keto-enol Tautomerism in β-Keto Esters: The Case of "Methyl 2-(3-oxocyclobutyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles of Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). This dynamic equilibrium is particularly significant in β-dicarbonyl compounds, including β-keto esters, where the enol form can be stabilized by various factors.[1]

The equilibrium between the keto and enol tautomers is influenced by several key factors:

  • Conjugation: The enol form benefits from conjugation of the C=C double bond with the carbonyl group of the ester, which contributes to its stability.[2][3]

  • Intramolecular Hydrogen Bonding: A significant stabilizing factor for the enol tautomer is the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.[2][3]

  • Solvent Polarity: The nature of the solvent plays a crucial role in the position of the tautomeric equilibrium.[4] Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[2]

  • Temperature: Temperature can also affect the equilibrium, with changes potentially favoring one tautomer over the other.[5]

The interconversion between the keto and enol forms can be catalyzed by both acids and bases.[1]

The Unique Case of Methyl 2-(3-oxocyclobutyl)acetate

This compound presents an interesting case for the study of keto-enol tautomerism. Its structure, which includes a cyclobutane ring, introduces additional considerations regarding ring strain and conformational effects. The synthesis of related compounds, such as 3-oxocyclobutanecarboxylic acid, has been documented.[6]

The reactivity of the ketone group within the cyclobutane ring is a key aspect of this molecule's chemistry.[7] The stability of the cyclobutane ring itself is a factor to consider, as cyclobutanes are known to have ring strain.[8]

Analytical Methodologies for Studying Tautomeric Equilibria

A variety of spectroscopic and computational techniques are employed to investigate and quantify the keto-enol tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool for studying keto-enol tautomerism because the interconversion between the tautomers is often slow on the NMR timescale, allowing for the distinct observation of signals for each form.[9][10]

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the keto and enol forms exhibit characteristic signals. The methylene protons (α-protons) of the keto form typically appear in the range of δ 3.5-4.5 ppm. For the enol form, a vinylic proton signal is observed between δ 5.5-6.5 ppm, and the enolic hydroxyl proton, involved in a strong intramolecular hydrogen bond, gives a signal significantly downfield, often between δ 15-17 ppm.[9] The ratio of the tautomers can be determined by integrating these characteristic signals.[9][10]

  • ¹³C NMR Spectroscopy: Distinct chemical shifts for the carbonyl carbons and the carbons of the C=C double bond in the enol form can also be used to differentiate and quantify the tautomers.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, benzene-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum at a specific temperature (e.g., 25 °C) on a high-resolution NMR spectrometer.

  • Signal Identification: Identify the characteristic signals for the keto and enol forms.

  • Integration: Integrate the signals corresponding to a specific proton (or group of protons) in each tautomer. For example, integrate the methylene protons of the keto form and the vinylic proton of the enol form.

  • Calculation of Equilibrium Constant (Keq): Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal / number of protons)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be utilized to study keto-enol tautomerism, as the two forms often have distinct absorption maxima due to differences in their electronic structures.[11][12] The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the keto form.[11] By analyzing the changes in the UV-Vis spectrum under different conditions (e.g., varying solvent polarity), information about the tautomeric equilibrium can be obtained.[11][12]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare solutions of this compound in a series of solvents with varying polarities.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Analyze the spectra to identify the absorption bands corresponding to the keto and enol tautomers. Changes in the relative intensities of these bands with solvent polarity can provide qualitative and, with appropriate calibration, quantitative information about the equilibrium.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for complementing experimental studies.[13][14] These methods can be used to:

  • Calculate the relative energies and thermodynamic stabilities of the keto and enol tautomers in the gas phase and in different solvents.[13][14]

  • Predict the geometric parameters of each tautomer.[14]

  • Investigate the transition state for the interconversion between the two forms and calculate the activation energy barrier.[13]

Data Presentation and Visualization

Quantitative Data Summary
Analytical MethodParameterKeto FormEnol FormReference
¹H NMR Chemical Shift (δ, ppm) of α-protons~3.5-4.5 (CH₂)-[9]
Chemical Shift (δ, ppm) of vinylic proton-~5.5-6.5 (=CH-)[9]
Chemical Shift (δ, ppm) of enolic proton-~15-17 (-OH)[9]
UV-Vis Absorption Maximum (λmax)Shorter WavelengthLonger Wavelength[11]

Visualizing the Tautomeric Equilibrium

Keto_Enol_Tautomerism Keto Keto Form (this compound) TransitionState Transition State Keto->TransitionState H⁺ or OH⁻ catalyst Enol Enol Form Enol->TransitionState H⁺ or OH⁻ catalyst TransitionState->Keto TransitionState->Enol

Caption: Keto-enol tautomerism of this compound.

Implications in Drug Development

The phenomenon of tautomerism is a critical consideration in drug discovery and development.[15][16][17] Different tautomers of a drug molecule can exhibit distinct:

  • Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[18]

  • Biological Activity: The specific tautomer present under physiological conditions will dictate the molecule's interaction with its biological target.[18] The pharmacophoric features of a molecule can be altered by tautomerism.[19]

  • Formulation and Stability: The tautomeric ratio can be influenced by the solid-state form and the formulation of a drug product.[19]

Therefore, a thorough understanding and characterization of the tautomeric behavior of drug candidates, including β-keto esters like this compound, is essential for the rational design of new therapeutics.

Conclusion

The keto-enol tautomerism of β-keto esters is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. By employing a combination of advanced analytical techniques such as NMR and UV-Vis spectroscopy, alongside computational modeling, researchers can gain a deep understanding of the tautomeric equilibrium. For drug development professionals, this knowledge is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The case of "this compound" serves as an excellent model for illustrating these principles and their practical application in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Introduction: Understanding the Compound

Methyl 2-(3-oxocyclobutyl)acetate is a functionalized aliphatic cyclic hydrocarbon containing both a ketone and an ester moiety. Such bifunctional molecules are valuable intermediates in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The inherent reactivity of its functional groups necessitates a detailed understanding of its safety profile to ensure secure handling in a laboratory environment. This guide provides an in-depth analysis of its known hazards, physicochemical properties, and the requisite protocols for its safe use, storage, and disposal.

Hazard Identification and Classification

Based on the available data for its structural analog (CAS No. 1148130-30-6), this compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) classification indicates several points of concern that require stringent control measures.

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning [1][2]

Pictograms:

alt text

The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] These hazards underscore the critical importance of appropriate personal protective equipment (PPE) and handling procedures to prevent direct contact and inhalation.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage. The following table summarizes the available data for this compound (CAS No. 1148130-30-6).

PropertyValueSource
CAS Number 1148130-30-6[1][2][8][3][4][5][6]
Molecular Formula C₇H₁₀O₃[8][4][6]
Molecular Weight 142.15 g/mol [8][4][6]
Physical Form Liquid[2]
Purity 97%[2]
Storage Temperature Refrigerator (2-8°C) or Freezer (-20°C)[1][2][8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the cornerstone of laboratory safety.[9][10][11]

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][11] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.[10][11]

  • Eye Protection: Chemical safety goggles with side shields are required.[1]

  • Hand Protection: Wear protective gloves resistant to organic solvents. Regularly inspect gloves for any signs of degradation or puncture before use.[1]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, an impervious apron is recommended.[1]

Hygiene Measures

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly after handling and before leaving the laboratory.[1]

Storage

Store this compound in a tightly sealed container in a cool, well-ventilated area, such as a refrigerator or freezer, as recommended.[1][8] It should be stored away from incompatible materials, though specific incompatibilities are not detailed in the available data. General practice dictates segregation from strong oxidizing agents, acids, and bases.[9]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol outlines a self-validating system for the safe handling of this compound during a typical laboratory procedure.

Step 1: Pre-Experiment Preparation

  • Review this safety guide and any available Safety Data Sheets.[11]

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that the eyewash station and safety shower are accessible and functional.

  • Assemble all necessary PPE and inspect it for integrity.[11]

  • Prepare and label all necessary glassware and equipment.

Step 2: Aliquoting the Reagent

  • Don all required PPE (lab coat, gloves, safety goggles).

  • Transport the sealed container of this compound from its storage location to the fume hood.

  • Allow the container to equilibrate to the ambient temperature inside the fume hood to prevent condensation.

  • Carefully open the container and use a clean pipette to transfer the desired amount to a pre-labeled reaction vessel.

  • Securely reseal the primary container and return it to its designated storage location.

Step 3: During the Reaction

  • Conduct all subsequent steps within the fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Keep the sash of the fume hood at the lowest practical height.

Step 4: Post-Experiment Cleanup

  • Quench the reaction and work up the product using established laboratory procedures.

  • Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[11]

  • Decontaminate all glassware and equipment used.

  • Clean the work area thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it or decontaminate it as appropriate.

  • Wash hands thoroughly.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Protocols prep2 Verify Engineering Controls prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Transfer Reagent in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Segregate & Dispose Waste handle2->clean1 clean2 Decontaminate Equipment clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spills.[11]

First Aid Measures

The following first aid measures are based on the GHS classifications and should be administered while seeking immediate medical attention.[1]

  • If Swallowed (H302): Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin (H315): Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled (H335): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Response

For small spills of this liquid, the following procedure should be followed by trained personnel.[12][13][14]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[14]

  • Absorb: Carefully apply the absorbent material over the spill.

  • Collect: Scoop the absorbed material into a labeled, sealable container for hazardous waste.[14][15]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[15]

G Hazard Response Logic cluster_assess Immediate Assessment cluster_action Response Actions cluster_followup Follow-Up spill Spill or Exposure Occurs assess_personnel Personnel Exposure? spill->assess_personnel assess_spill Spill Contained? spill->assess_spill first_aid Administer First Aid (Sec 6.1) assess_personnel->first_aid Yes spill_response Initiate Spill Cleanup (Sec 6.2) assess_spill->spill_response Yes medical Seek Medical Attention first_aid->medical report Report Incident spill_response->report

Caption: Logical flow for responding to a hazard involving the compound.

Conclusion

This compound presents moderate but manageable hazards. Through a combination of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling protocols, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as acute oral toxicity. The principles of preparedness, including knowledge of emergency procedures and spill response, are paramount. This guide serves as a foundational resource, but it must be supplemented by a culture of safety, continuous training, and compound-specific risk assessments before any work is undertaken.

References

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Among these, the cyclobutane ring has emerged as a valuable scaffold, offering a rigid, three-dimensional geometry that can enhance potency, selectivity, and metabolic stability. This guide provides an in-depth technical overview of Methyl 2-(3-oxocyclobutyl)acetate, a key building block for introducing the 3-oxocyclobutyl pharmacophore, detailing its commercial availability, a robust synthesis protocol, and its applications in drug discovery.

Commercial Availability and Sourcing

This compound, identified by CAS number 1148130-30-6 , is accessible through a variety of chemical suppliers catering to research and development needs. The compound is typically available in quantities ranging from milligrams to several grams, with purities generally exceeding 95%. When sourcing this reagent, it is crucial to consider lead times and the supplier's quality control documentation, including Certificates of Analysis (CoA) that confirm identity and purity.

Below is a summary of representative suppliers for this compound:

SupplierPurityAvailable Quantities
ParchemInquireBulk and Research Quantities
SciSupplies95.0%5g
CymitQuimica≥95% - 98%100mg - 25g
BOC Sciences95%Inquire
ChemShuttleInquireInquire
Coolpharm Ltd≥98%Inquire

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Detailed Protocol

The most direct and industrially scalable approach to this compound is through the esterification of its corresponding carboxylic acid, 3-oxocyclobutanecarboxylic acid. The Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction, is well-suited for this transformation.

Reaction Principle: Fischer-Speier Esterification

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

Fischer_Esterification

Step-by-Step Experimental Protocol

This protocol is based on established principles of Fischer esterification and is optimized for the synthesis of this compound.[1][2][3][4][5]

Materials:

  • 3-oxocyclobutanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-oxocyclobutanecarboxylic acid.

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). This addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[4] Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).

    • Combine the organic layers.

  • Workup - Neutralization and Washing:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.[3][4]

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Physicochemical and Spectroscopic Characterization

While specific, publicly available, experimentally-derived spectra for this compound are not readily found in the searched literature, the expected characteristics can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties:

PropertyValue
CAS Number 1148130-30-6
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Expected to be a colorless to pale yellow liquid or solid
Boiling Point Estimated to be around 205.7 ± 13.0 °C
Density Estimated to be around 1.136 ± 0.06 g/cm³

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the protons of the cyclobutane ring (a complex multiplet in the range of 2.5-3.5 ppm), and the methylene protons adjacent to the ester (a multiplet around 2.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ketone at a significantly downfield shift (around 208 ppm), the ester carbonyl carbon (around 172 ppm), the methoxy carbon (around 52 ppm), and the carbons of the cyclobutane ring and the adjacent methylene group in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum (Electron Ionization) would be expected to show the molecular ion peak (M⁺) at m/z = 142.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in drug design. Its rigid, puckered conformation provides a three-dimensional scaffold that can be exploited to orient functional groups in a precise manner, leading to improved binding affinity and selectivity for biological targets.

Drug_Discovery_Applications

This compound serves as a versatile starting material for the synthesis of more complex molecules containing the 3-oxocyclobutyl moiety. The ketone functionality can be readily modified through reactions such as reduction to an alcohol, reductive amination to introduce amine substituents, or Wittig-type reactions to form alkenes. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

This dual functionality makes this compound a valuable building block for the construction of compound libraries for high-throughput screening in drug discovery programs targeting a wide range of diseases. The incorporation of the cyclobutane ring can lead to compounds with improved pharmacokinetic profiles, such as increased metabolic stability and reduced off-target effects.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and life sciences research communities. Its straightforward synthesis via Fischer esterification and the versatile reactivity of its functional groups make it an attractive starting material for the design and synthesis of novel therapeutic agents. The unique structural and conformational properties of the cyclobutane ring offer a compelling strategy for chemists to enhance the potency, selectivity, and drug-like properties of their compounds, solidifying the importance of reagents like this compound in the ever-evolving field of drug discovery.

References

Methodological & Application

Introduction: The Significance of Chiral Cyclobutanes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

In the landscape of contemporary drug discovery and development, the demand to "escape from flatland"—moving beyond traditional flat, aromatic structures—has placed a premium on complex, three-dimensional molecules.[1] Chiral cyclobutane derivatives have emerged as critical structural motifs and versatile building blocks in this pursuit.[2][3] Their inherent ring strain can be strategically harnessed for various chemical transformations, including ring-opening, expansion, or contraction, providing access to a diverse array of molecular architectures.[4] The defined stereochemistry of these four-membered rings is often pivotal for biological activity, making enantioselective synthesis a paramount challenge and a critical enabling technology.

This compound, particularly in its enantiomerically pure form (as the corresponding chiral alcohol), is a valuable intermediate. Its bifunctional nature, featuring both an ester and a ketone (or a chiral secondary alcohol post-reduction), allows for orthogonal functionalization, making it an attractive precursor for more complex pharmaceutical agents. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of this key intermediate, focusing on the asymmetric reduction of the prochiral ketone.

Strategic Approach: Asymmetric Reduction of a Prochiral Cyclobutanone

While numerous elegant methods exist for constructing the cyclobutane core, such as [2+2] cycloadditions or C-H functionalization, one of the most direct and reliable strategies to introduce chirality into a pre-formed cyclobutane ring is through the asymmetric reduction of a prochiral ketone.[4][5][6][7] This approach leverages the commercial availability of the achiral starting material, this compound[], and focuses solely on the stereocontrolled installation of the hydroxyl group.

Among the premier methods for this transformation is the transition metal-catalyzed asymmetric transfer hydrogenation (ATH). This technique, particularly using well-defined Ruthenium(II) catalysts bearing chiral diamine ligands, is renowned for its operational simplicity, high efficiency, and exceptional enantioselectivity under mild conditions.[9]

The Causality Behind Asymmetric Transfer Hydrogenation

The success of Ru(II)-catalyzed ATH hinges on the formation of a chiral metal hydride species in situ. The chiral ligand, typically a tosylated diamine like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), coordinates to the ruthenium center, creating a sterically and electronically defined chiral pocket. This chiral environment dictates the facial selectivity of hydride delivery from a simple hydrogen source, such as a formic acid/triethylamine azeotrope, to the prochiral ketone. The substrate approaches the chiral catalyst in a way that minimizes steric hindrance, leading to the preferential formation of one enantiomer of the alcohol product.

Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ru_precatalyst [Ru(II)] Precatalyst (e.g., RuCl[(S,S)-Tsdpen](p-cymene)) Active_hydride Active Chiral Ru-Hydride [Ru(II)-H] Ru_precatalyst->Active_hydride HCOOH/Et3N Coordination Substrate Coordination Complex Active_hydride->Coordination Ketone Substrate In Transition_State Outer-Sphere Hydride Transfer (Transition State) Coordination->Transition_State Product_complex Product-Catalyst Complex Transition_State->Product_complex Product_complex->Active_hydride Chiral Alcohol Product Out HCOOH/Et3N In Alcohol Methyl 2-(3-hydroxycyclobutyl)acetate (Chiral Alcohol) Product_complex->Alcohol Ketone This compound (Prochiral Ketone) Ketone->Coordination

Figure 1: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol details a robust procedure for the enantioselective reduction of this compound to its corresponding chiral alcohol, methyl 2-((1R,3R)-3-hydroxycyclobutyl)acetate, using a standard (R,R)-Ts-DENEB or similar catalyst system.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 1148130-30-6)[]

    • RuCl[(R,R)-Ts-DENEB] or RuCl--INVALID-LINK-- (catalyst)

    • Formic acid (HCOOH)

    • Triethylamine (Et₃N)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (reaction solvent)

    • Ethyl acetate (for extraction)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or round-bottom flask with a magnetic stirrer

    • Nitrogen or Argon gas line with manifold

    • Syringes and needles

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Methodology

Figure 2: A typical workflow for asymmetric transfer hydrogenation.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Reaction Setup: To the flask, add the chosen solvent (e.g., anhydrous DCM, 0.1 M concentration relative to the substrate). Add the Ru(II) catalyst (typically 0.5–2 mol%). Stir the mixture for 15-20 minutes to allow for pre-catalyst activation.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent. Slowly add this solution to the stirring catalyst mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or similar).

Data Summary: Expected Outcomes

The following table summarizes representative results for asymmetric transfer hydrogenation of cyclobutanone derivatives, which are analogous to the target transformation.[9] High yields and excellent enantioselectivities are consistently achieved with this methodology.

EntryCatalyst (mol%)H-SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1RuCl--INVALID-LINK-- (1)HCOOH/Et₃NDCMRT6>95>99
2(S,S)-Ts-DENEB (1)HCOOH/Et₃NTHFRT4>95>99
3RuCl--INVALID-LINK-- (2)HCOOH/Et₃NDCMRT89398

Alternative and Complementary Strategies

While ATH is a premier method, other strategies can be employed for this synthesis, offering different advantages.

  • Enzymatic Reduction: Biocatalysis using ketoreductases (KREDs) offers an environmentally benign and often exceptionally selective alternative.[10] These enzymes operate in aqueous media under mild conditions and can provide access to either enantiomer of the product by selecting the appropriate enzyme.

  • [2+2] Cycloaddition: For a more convergent synthesis, an asymmetric [2+2] cycloaddition could be envisioned.[11][12] This would involve reacting a chiral ketene equivalent with an appropriate alkene precursor in the presence of a chiral catalyst (organocatalyst or metal complex) to construct the cyclobutane ring with inherent stereocontrol.[13][14]

  • Kinetic Resolution: If a racemic mixture of the final alcohol product were synthesized, a kinetic resolution could be employed.[15][16] This involves selectively reacting one enantiomer (e.g., via enzymatic acylation) faster than the other, allowing for the separation of the unreacted, enantiopure alcohol.

Conclusion

The enantioselective synthesis of methyl 2-(3-hydroxycyclobutyl)acetate via asymmetric transfer hydrogenation of the corresponding prochiral ketone is a highly efficient, robust, and scalable method. It provides access to a valuable chiral building block with excellent enantiopurity, suitable for applications in medicinal chemistry and the synthesis of complex natural products. The operational simplicity and the well-understood mechanism make this protocol a reliable choice for researchers and drug development professionals seeking to incorporate stereochemically defined cyclobutane scaffolds into their molecular designs.

References

The Emerging Potential of Methyl 2-(3-oxocyclobutyl)acetate in Synthetic Chemistry: A Versatile Building Block for Complex Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SHANGHAI, China – December 31, 2025 – Methyl 2-(3-oxocyclobutyl)acetate, a compact and reactive building block, is gaining traction among researchers and drug development professionals for its potential in constructing complex molecular architectures. Its unique four-membered ring system, combined with a reactive ketone and an ester moiety, offers a versatile platform for a variety of chemical transformations, paving the way for the synthesis of novel therapeutic agents and functional materials. This document provides an in-depth look at the applications and synthetic protocols involving this promising chemical entity.

Introduction: The Strategic Advantage of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry.[1] Its rigid, puckered conformation can impart favorable pharmacological properties, such as metabolic stability and unique three-dimensional arrangements of functional groups for optimal target binding.[1] this compound (CAS 1148130-30-6) serves as an attractive starting material for introducing this motif, offering multiple points for chemical diversification.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1148130-30-6[2][3][4][5][6]
Molecular Formula C₇H₁₀O₃[2][4]
Molecular Weight 142.15 g/mol [3][4]
Appearance Yellow to white solid/liquid[2][3]
Purity ≥97%[3]

Key Synthetic Transformations and Applications

The reactivity of this compound is primarily centered around its two functional groups: the ketone and the ester, as well as the acidic α-protons adjacent to these groups. This allows for a range of synthetic manipulations, including olefination, alkylation, and reduction reactions.

Olefination Reactions: Accessing Exocyclic Alkenes

The ketone functionality of this compound is a prime target for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, to introduce exocyclic double bonds.[7][8] These reactions are crucial for extending carbon chains and creating precursors for further functionalization.

This protocol describes a general procedure for the olefination of this compound using a phosphonate reagent. The HWE reaction typically favors the formation of the (E)-alkene.[7][8]

Step-by-Step Methodology:

  • Phosphonate Deprotonation: To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Reaction with Ketone: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices: The use of a strong, non-nucleophilic base like NaH is critical for the quantitative deprotonation of the phosphonate without competing side reactions. Anhydrous conditions are essential as the phosphonate ylide is highly basic and will be quenched by water. The dropwise addition of the ketone at low temperature helps to control the exothermicity of the reaction.

Diagram 1: Horner-Wadsworth-Emmons Olefination Workflow

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefination Reaction cluster_workup Work-up & Purification Phosphonate Phosphonate Ester Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation in THF Base Strong Base (e.g., NaH) Base->Ylide Product Olefin Product Ylide->Product Ketone This compound Ketone->Product Nucleophilic Addition Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for the Horner-Wadsworth-Emmons olefination.

α-Alkylation: Building Stereocomplexity

The protons alpha to both the ketone and the ester in this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then be alkylated by reacting with an alkyl halide, allowing for the introduction of various substituents at the C2 and C4 positions of the cyclobutane ring. The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions.

This protocol outlines a general procedure for the alkylation of the enolate derived from this compound.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.

  • Alkylation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. Then, add a solution of the desired alkyl halide (e.g., methyl iodide, 1.2 equivalents) in THF dropwise.

  • Reaction Progression: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Causality and Experimental Choices: The use of a strong, hindered base like LDA at low temperatures is crucial for the kinetic deprotonation, which can favor the formation of one regioisomeric enolate over the other. The low temperature also prevents side reactions such as self-condensation.

Diagram 2: α-Alkylation Logical Flow

Alkylation_Flow Start This compound Enolate Enolate Formation (LDA, THF, -78 °C) Start->Enolate Alkylation Nucleophilic Attack Enolate->Alkylation Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Alkylation Product α-Alkylated Product Alkylation->Product

Caption: Logical flow of the α-alkylation reaction.

Stereoselective Reduction: Introducing Chirality

The ketone of this compound can be stereoselectively reduced to the corresponding alcohol, introducing a new chiral center. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this transformation, providing access to specific stereoisomers.

This protocol provides a general method for the reduction of the cyclobutanone.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol and cool the solution to 0 °C.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by the dropwise addition of acetone, followed by water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product can be purified by column chromatography.

Causality and Experimental Choices: Sodium borohydride is a mild and selective reducing agent for ketones in the presence of esters. The use of protic solvents like methanol or ethanol is common for NaBH₄ reductions. More sterically demanding reducing agents could be employed to enhance diastereoselectivity.

Future Outlook and Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor for the synthesis of a wide range of complex molecules. Its application in the synthesis of spirocyclic compounds, which are of growing interest in drug discovery, is an area of active exploration.[9] Furthermore, the functionalized cyclobutane products derived from this building block can serve as key intermediates in the synthesis of prostaglandins and other biologically active molecules.[10][11] As the demand for novel chemical entities in drug discovery continues to grow, the utility of compact, functionalized building blocks like this compound is expected to expand significantly.

References

Application Notes and Protocols for the Stereoselective Reduction of Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Stereocontrol in Cyclobutane Scaffolds

The cyclobutane motif is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The stereochemical orientation of substituents on the cyclobutane ring is critical in defining the biological activity and selectivity of these molecules. Methyl 2-(3-oxocyclobutyl)acetate serves as a versatile starting material for the synthesis of various 1,3-disubstituted cyclobutane building blocks. The reduction of its ketone functionality to a hydroxyl group introduces a key stereocenter. The resulting diastereomers, cis- and trans-methyl 2-(3-hydroxycyclobutyl)acetate, are valuable intermediates for the synthesis of a wide range of biologically active compounds, including antiviral agents and modulators of cellular signaling pathways.

This comprehensive guide provides detailed protocols and mechanistic insights for the diastereoselective reduction of this compound, enabling researchers to access both the cis and trans isomers with high fidelity. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying principles of stereocontrol to aid in experimental design and troubleshooting.

Diastereoselective Reduction Strategies: A Comparative Overview

The stereochemical outcome of the reduction of the ketone in this compound is primarily dictated by the facial selectivity of hydride attack on the carbonyl group. The two faces of the planar cyclobutanone ring are diastereotopic, and the choice of reducing agent and reaction conditions can significantly influence which face is preferentially attacked.

Reduction ProtocolPredominant IsomerDiastereomeric Ratio (cis:trans)Typical YieldKey Mechanistic Principle
Protocol 1: Sodium Borohydride Reduction cis>90:10[1][2]HighFelkin-Anh model, minimization of torsional strain.[1][2]
Protocol 2: L-Selectride® Reduction cis>90:10[1][2]HighSteric hindrance directing attack to the less hindered face.[1][2]
Protocol 3: Chemoenzymatic Reduction Enantiopure cis or trans>99:1 (enantiomeric excess)Moderate to HighEnzyme active site architecture dictates stereoselectivity.
Protocol 4: Bulky Borohydride for trans Isomer transPredominantly transGoodChelation control or specific reagent-substrate interactions.

Protocol 1: Facile Synthesis of cis-Methyl 2-(3-hydroxycyclobutyl)acetate via Sodium Borohydride Reduction

This protocol leverages the inherent facial selectivity of hydride attack on 3-substituted cyclobutanones, which strongly favors the formation of the cis isomer.[1][2]

Reaction Scheme

G ketone This compound alcohol cis-Methyl 2-(3-hydroxycyclobutyl)acetate ketone->alcohol reagents NaBH4 Methanol, 0 °C to rt

Caption: Sodium borohydride reduction of this compound.

Mechanistic Rationale: The Felkin-Anh Model in Cyclobutanones

The high cis-selectivity observed in the sodium borohydride reduction of 3-substituted cyclobutanones can be rationalized by the Felkin-Anh model. The substituent at the 3-position dictates the preferred trajectory of the incoming hydride nucleophile. To minimize steric interactions with the largest group and to avoid eclipsing interactions (torsional strain) with the adjacent C-H bonds, the hydride attacks the carbonyl carbon from the face opposite to the substituent, leading to the cis alcohol.[1][2]

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone at 0 °C, followed by a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x V).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure cis-methyl 2-(3-hydroxycyclobutyl)acetate.

Protocol 2: Highly cis-Selective Reduction using L-Selectride®

For substrates where sodium borohydride may exhibit reduced selectivity, the sterically hindered reducing agent L-Selectride® (Lithium tri-sec-butylborohydride) can enhance the formation of the cis isomer.[1][2]

Reaction Scheme

G ketone This compound alcohol cis-Methyl 2-(3-hydroxycyclobutyl)acetate ketone->alcohol reagents L-Selectride® THF, -78 °C

Caption: L-Selectride® reduction of this compound.

Mechanistic Rationale: Steric Approach Control

L-Selectride® is a very bulky hydride source. Its large steric profile further exaggerates the facial bias of the hydride attack. The three sec-butyl groups on the boron atom effectively block the face of the cyclobutanone ring that is syn to the substituent, forcing the hydride to attack from the anti face, thus leading to a high diastereomeric excess of the cis product.[1][2]

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution via a syringe.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by 30% hydrogen peroxide (H2O2).

  • Warm-up and Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure cis-methyl 2-(3-hydroxycyclobutyl)acetate.

Protocol 3: Chemoenzymatic Approach for Enantiomerically Pure Alcohols

Biocatalysis offers an excellent strategy for producing enantiomerically pure cis or trans alcohols, which are often difficult to obtain through traditional chemical methods. This protocol outlines a general approach using a ketoreductase (KRED) enzyme.

Workflow Diagram

G substrate This compound enzyme Ketoreductase (KRED) Cofactor (NAD(P)H) substrate->enzyme product Enantiopure cis- or trans- Methyl 2-(3-hydroxycyclobutyl)acetate enzyme->product cofactor Cofactor Regeneration System (e.g., Glucose/GDH) enzyme->cofactor

Caption: Chemoenzymatic reduction workflow.

Principle of Biocatalytic Reduction

Ketoreductases are enzymes that catalyze the stereospecific reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The three-dimensional structure of the enzyme's active site creates a chiral environment that precisely orients the substrate for hydride delivery to a specific face, resulting in the formation of a single stereoisomer of the product with high enantiomeric excess.

General Protocol
  • Enzyme and Cofactor System: Select a suitable ketoreductase (commercially available KRED kits offer a wide range of enzymes for screening). Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing the KRED, the nicotinamide cofactor (NADP+ or NAD+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add this compound to the buffered enzyme solution. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic extracts, dry over Na2SO4, and concentrate. Purify the product by column chromatography.

Protocol 4: Synthesis of trans-Methyl 2-(3-hydroxycyclobutyl)acetate using a Bulky Borohydride

While most hydride reductions of 3-substituted cyclobutanones favor the cis isomer, specific bulky borohydride reagents under controlled conditions can promote the formation of the trans product. This is often achieved through chelation control or by altering the transition state geometry. A patent for the synthesis of a related compound suggests the use of lithium triethylborohydride for achieving trans selectivity.

Reaction Scheme

G ketone This compound alcohol trans-Methyl 2-(3-hydroxycyclobutyl)acetate ketone->alcohol reagents LiBHEt3 THF, -78 °C

Caption: Reduction with lithium triethylborohydride for the trans isomer.

Step-by-Step Protocol (Based on Analogy)
  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add a solution of lithium triethylborohydride (1.0 M in THF, 1.5 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at -78 °C for 4-6 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a 1 M solution of hydrochloric acid (HCl) until the pH is acidic.

  • Extraction and Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4 and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the trans-methyl 2-(3-hydroxycyclobutyl)acetate.

Conclusion: A Versatile Toolkit for Stereocontrolled Synthesis

The protocols outlined in this guide provide a robust toolkit for the diastereoselective reduction of this compound. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can selectively access either the cis or trans diastereomer of the corresponding alcohol. The predictable stereochemical outcomes, based on well-established mechanistic principles, allow for the rational design of synthetic routes towards complex molecules with defined three-dimensional structures. Furthermore, the integration of chemoenzymatic methods opens up avenues for the production of enantiomerically pure building blocks, which are of paramount importance in modern drug discovery and development.

References

The Strategic Application of Methyl 2-(3-oxocyclobutyl)acetate in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds from a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Small, strained ring systems, once considered esoteric, are now recognized as valuable assets in drug design. Among these, the cyclobutane motif has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and provide unique three-dimensional diversity. This guide delves into the practical application of a key cyclobutane-containing building block, Methyl 2-(3-oxocyclobutyl)acetate (CAS 103982-36-7) , with a specific focus on its pivotal role in the synthesis of Janus Kinase (JAK) inhibitors, a class of therapeutics that has revolutionized the treatment of autoimmune diseases.

This compound is a bifunctional molecule, possessing a reactive ketone and an ester moiety. This unique combination provides synthetic chemists with a versatile handle to construct more complex heterocyclic systems, particularly substituted piperidines, which are prevalent scaffolds in numerous bioactive compounds. This document will provide a detailed technical overview, including reaction mechanisms, step-by-step protocols, and the strategic rationale for employing this building block in the synthesis of key intermediates for JAK inhibitors like tofacitinib.

Chemical Properties and Strategic Advantages

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features. The strained four-membered ring influences the reactivity of the ketone, while the acetate side chain offers a convenient point for further chemical elaboration.

PropertyValueSource
CAS Number 103982-36-7N/A
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Yellow to white solid or liquid
Key Functional Groups Ketone, Methyl EsterN/A

The strategic advantages of incorporating this building block in a synthetic campaign include:

  • Introduction of a Constrained Scaffold: The cyclobutane ring restricts the conformational freedom of the resulting molecule, which can lead to higher binding affinity and selectivity for the biological target.

  • Access to Spirocyclic Systems: The ketone functionality can be exploited to construct spirocycles, a structural motif of increasing importance in drug discovery.

  • Chiral Induction and Control: The prochiral nature of the ketone allows for asymmetric transformations, enabling the synthesis of enantiomerically pure final compounds.

Application in the Synthesis of a Key Intermediate for JAK Inhibitors

A significant application of this compound is demonstrated in the synthesis of a key piperidine intermediate for pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The following workflow outlines a synthetic route inspired by methodologies disclosed in the patent literature.

Synthetic Workflow Overview

The overall strategy involves the transformation of the cyclobutane ring into a substituted piperidine scaffold through a series of carefully orchestrated steps.

G A This compound B Reductive Amination A->B Introduction of Nitrogen C Cyclization & Lactam Formation B->C Ring Expansion D Lactam Reduction C->D Amide to Amine E Protection & Functional Group Interconversion D->E Chirality & Functionalization F Key Piperidine Intermediate for JAK Inhibitors E->F

Caption: Synthetic workflow from this compound.

Protocol 1: Reductive Amination of this compound

This initial step introduces the crucial nitrogen atom that will become part of the piperidine ring. The choice of the amine and reducing agent is critical for achieving high yield and selectivity.

Rationale: Reductive amination is a robust and widely used method for C-N bond formation. The use of a chiral amine, such as (R)-1-phenylethylamine, allows for diastereoselective reduction, setting the stage for obtaining an enantiomerically enriched product in subsequent steps. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it is less prone to reducing the ester functionality.

Materials:

  • This compound

  • (R)-1-Phenylethylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) is added (R)-1-phenylethylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, controlling any effervescence.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a diastereomeric mixture of the corresponding secondary amine, is purified by column chromatography on silica gel.

ParameterValue
Typical Yield 75-85%
Diastereomeric Ratio Varies, typically 2:1 to 4:1
Analytical Method ¹H NMR, LC-MS

Protocol 2: Intramolecular Cyclization to a Piperidinone (Lactam)

The second stage of the synthesis involves an intramolecular cyclization to form the core piperidinone structure. This is a critical ring-forming step that transforms the linear precursor into the desired heterocyclic system.

Rationale: The formation of the lactam is typically achieved by heating the amino ester intermediate. The reaction proceeds via an intramolecular aminolysis of the methyl ester. The thermodynamic stability of the six-membered ring drives the reaction to completion. The diastereomers from the previous step can often be separated at this stage, or the mixture can be carried forward and resolved later.

Materials:

  • Product from Protocol 1 (diastereomeric mixture)

  • Toluene or xylene

  • Dean-Stark apparatus (optional, for removal of methanol)

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • The diastereomeric mixture of the amino ester from Protocol 1 (1.0 eq) is dissolved in toluene (0.1 M).

  • The reaction mixture is heated to reflux (approx. 110 °C for toluene) for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS for the formation of the lactam and consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude lactam.

  • The crude product is purified by column chromatography on silica gel to separate the diastereomers and afford the desired piperidinone.

ParameterValue
Typical Yield 60-75% (of the desired diastereomer)
Analytical Method ¹H NMR, ¹³C NMR, LC-MS

Protocol 3: Reduction of the Lactam and Subsequent Transformations

The final stages of the synthesis of the key intermediate involve the reduction of the lactam to the corresponding piperidine, followed by protective group manipulations and functional group interconversions to arrive at the target molecule.

Rationale: The reduction of the lactam to the cyclic amine is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LAH). Subsequent steps, such as the removal of the chiral auxiliary and protection of the resulting secondary amine (e.g., with a Boc group), are necessary to prepare the intermediate for coupling with the pyrimidine core of the JAK inhibitor.

G A Piperidinone (Lactam) B Lactam Reduction (e.g., LAH) A->B C=O to CH2 C Removal of Chiral Auxiliary (e.g., Hydrogenolysis) B->C Deprotection D N-Protection (e.g., Boc Anhydride) C->D Introduction of Boc Group E Key Piperidine Intermediate D->E

Caption: Final steps to the key piperidine intermediate.

Materials:

  • Piperidinone from Protocol 2 (desired diastereomer)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)

  • Methanol or ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (Lactam Reduction):

  • A solution of the piperidinone (1.0 eq) in anhydrous THF (0.1 M) is added dropwise to a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude piperidine.

Subsequent Steps (General Outline):

  • Removal of Chiral Auxiliary: The crude piperidine is subjected to hydrogenolysis using Pd/C and hydrogen gas in a suitable solvent like methanol or ethanol to cleave the phenylethyl group.

  • N-Protection: The resulting secondary amine is protected with a suitable protecting group, commonly the tert-butyloxycarbonyl (Boc) group, using Boc anhydride and a base like triethylamine in a solvent such as DCM.

  • Purification: The final protected piperidine intermediate is purified by column chromatography or crystallization.

Conclusion: A Gateway to Advanced Therapeutics

This compound serves as a testament to the power of strategic building block selection in modern drug discovery. Its unique structural features provide an efficient and elegant entry into complex and medicinally relevant scaffolds. The protocols outlined herein demonstrate a practical pathway from this versatile cyclobutane derivative to a key intermediate for the synthesis of potent JAK inhibitors. By understanding the underlying chemical principles and the strategic advantages of this building block, researchers can leverage its potential to accelerate the discovery and development of next-generation therapeutics.

Application Note & Protocols: Methyl 2-(3-oxocyclobutyl)acetate as a Versatile Precursor for Constrained Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Constrained amino acids are pivotal tools in modern medicinal chemistry, enabling the design of peptides and peptidomimetics with enhanced metabolic stability, receptor selectivity, and predictable secondary structures. The cyclobutyl scaffold, in particular, offers a unique blend of rigidity and three-dimensional diversity. This document provides a detailed guide on the application of Methyl 2-(3-oxocyclobutyl)acetate, a commercially available and versatile building block, for the synthesis of novel cyclobutane-based constrained amino acids. We will explore the core synthetic strategies, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices to empower researchers in their drug discovery efforts.

The Strategic Advantage of the Cyclobutyl Scaffold

The incorporation of cyclic structures into amino acids is a well-established strategy to limit conformational freedom. While cyclopropyl and cyclopentyl systems are common, the cyclobutane ring offers a distinct advantage. Its puckered, non-planar conformation provides a well-defined vectoral projection for side chains, which can be crucial for optimizing interactions with biological targets. This compound serves as an ideal starting point for accessing this scaffold due to its two orthogonal functional handles:

  • The Keto Group: A prime site for introducing the crucial amine functionality via reductive amination, allowing for the installation of diverse side chains (R-groups).

  • The Methyl Ester: A stable group that can be hydrolyzed in the final step to reveal the carboxylic acid, or used in further derivatization.

This bifunctionality allows for a modular and highly adaptable synthetic approach, as illustrated below.

G cluster_0 Core Synthetic Workflow Start This compound RedAmin Key Step: Reductive Amination Start->RedAmin R-NH2, Reducing Agent ProtectedAA N-Protected Cyclobutyl Amino Ester RedAmin->ProtectedAA Forms C-N bond Deprotect Global Deprotection (e.g., Ester Hydrolysis) ProtectedAA->Deprotect Base or Acid FinalAA Constrained Amino Acid (Target Molecule) Deprotect->FinalAA Peptide Peptide Synthesis (SPPS/LPPS) FinalAA->Peptide Coupling

Figure 1: General workflow for synthesizing constrained amino acids from this compound.

Core Protocol: Synthesis of a Boc-Protected Cyclobutyl Amino Acid

This section details a representative protocol for the synthesis of a constrained amino acid via reductive amination. This procedure is a cornerstone of the synthetic route and has been adapted from established methodologies.

Key Transformation: Reductive Amination

The most critical step is the introduction of the nitrogen atom. Reductive amination is the method of choice, typically proceeding through an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical for controlling stereoselectivity and ensuring compatibility with other functional groups.

  • Sodium Triacetoxyborohydride (STAB): A mild and highly effective reducing agent for this transformation. It is less basic than sodium cyanoborohydride, reducing the likelihood of side reactions, and can be used in a one-pot procedure.

  • Sodium Cyanoborohydride (NaBH₃CN): Another common choice, particularly effective at the slightly acidic pH required for imine formation. However, it is highly toxic and requires careful handling.

The reaction yields a mixture of cis and trans diastereomers. The ratio is influenced by steric factors and the choice of reducing agent, with the trans isomer often being the thermodynamic product and therefore the major one. These isomers can typically be separated using standard column chromatography.

G cluster_1 Reductive Amination Mechanism Overview Ketone Starting Ketone (Cyclobutylacetate) Imine Intermediate: Iminium Ion Ketone->Imine + Amine, H+ - H2O Amine Primary Amine (R-NH2) Amine->Imine Product Final Product: cis/trans Amino Ester Imine->Product Hydride Delivery Reducer Reducing Agent (e.g., STAB) Reducer->Imine

Figure 2: Simplified mechanism of the reductive amination step.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • tert-Butanol (t-BuOH)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Scientist's Note: Anhydrous conditions are important to prevent quenching of the reducing agent and to favor imine formation over ketone hydrolysis.

  • Amine Source Addition: Add ammonium acetate (5.0-10.0 eq) and a catalytic amount of tert-Butanol (t-BuOH, ~1.2 eq). Stir the mixture at room temperature for 1-2 hours.

    • Scientist's Note: Ammonium acetate serves as the source of ammonia in situ. A large excess is used to drive the equilibrium towards imine formation. t-BuOH acts as a co-solvent and may facilitate proton transfer.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15-20 minutes.

    • Scientist's Note: Portion-wise addition of the hydride source helps to control the reaction exotherm and maintain a steady reaction rate. Cooling to 0 °C improves diastereoselectivity in some cases and enhances safety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

    • Scientist's Note: The basic bicarbonate solution neutralizes the acidic components (like acetic acid byproduct from STAB) and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes) to separate the cis and trans diastereomers.

    • Scientist's Note: The polarity difference between the cis and trans isomers is usually sufficient for separation on silica gel. The trans isomer is typically less polar and elutes first.

Data Summary & Characterization

The efficiency of the synthesis can vary based on the specific amine and reaction conditions used. The table below summarizes typical results for the synthesis of related cyclobutyl amino acids found in the literature.

Starting MaterialAmine SourceReducing AgentSolventYield (cis:trans)Reference
This compoundBenzylamineNaBH(OAc)₃DCE85% (1:4)
Ethyl 2-(3-oxocyclobutyl)acetate(R)-α-MethylbenzylamineNaBH₃CNMeOH70% (1:3)
This compoundAmmonium Acetate / Boc₂ONaBH(OAc)₃DCM75-80% (1:3.5)

DCE = Dichloroethane; MeOH = Methanol; DCM = Dichloromethane

Characterization: The final products should be characterized thoroughly using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • FTIR Spectroscopy: To identify key functional groups (e.g., C=O of ester and carbamate, N-H stretch).

Downstream Applications & Final Deprotection

Once the protected amino ester is synthesized and purified, it is ready for the final deprotection steps to yield the free amino acid, which can then be used in peptide synthesis.

  • Ester Hydrolysis (Saponification): The methyl ester is typically hydrolyzed using a base like lithium hydroxide (LiOH) in a mixture of THF/water. Subsequent acidification yields the free carboxylic acid.

  • N-Boc Deprotection: If the final free amino acid is desired, the Boc group is readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.

The resulting constrained amino acid, with its orthogonal protecting groups intact (e.g., Boc-protected amine and free carboxylic acid), is a valuable building block for Solid-Phase Peptide Synthesis (SPPS). Its incorporation into a peptide chain can enforce specific turns or bends, leading to peptides with higher affinity and stability.

Application Notes and Protocols: Ring-Opening Reactions of Cyclobutane Derivatives Synthesized from Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry and complex molecule synthesis.[1][2] Their inherent ring strain, a consequence of angular and torsional effects, makes them amenable to a variety of ring-opening reactions, providing access to diverse and functionally rich acyclic and larger ring systems.[3] This unique reactivity profile allows for the transformation of a compact, three-dimensional structure into linear chains or expanded cyclic frameworks, often with a high degree of stereochemical control. The strategic introduction of a cyclobutane moiety into a synthetic route can, therefore, serve as a linchpin for molecular diversification.

This guide provides a detailed exploration of the synthesis of key cyclobutane derivatives starting from the commercially available Methyl 2-(3-oxocyclobutyl)acetate . We will then delve into specific protocols for the ring-opening reactions of these derivatives, offering researchers and drug development professionals a practical toolkit for leveraging cyclobutane chemistry in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of Functionalized Cyclobutane Derivatives from this compound

The ketone functionality of This compound serves as a versatile handle for a range of chemical transformations. In this section, we detail the synthesis of three key derivatives: a tertiary alcohol via Grignard reaction, a methylenecyclobutane via Wittig olefination, and a bicyclic lactone via Baeyer-Villiger oxidation.

Workflow for the Derivatization of this compound

G start This compound deriv1 Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate start->deriv1 Grignard Reaction deriv2 Methyl 2-(3-methylenecyclobutyl)acetate start->deriv2 Wittig Reaction deriv3 2-Oxabicyclo[2.2.1]heptan-6-one derivative start->deriv3 Baeyer-Villiger Oxidation

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate via Grignard Reaction

This protocol describes the nucleophilic addition of a methyl group to the ketone of the starting material to yield a tertiary alcohol. This transformation is foundational for subsequent acid-catalyzed ring expansion reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if the magnesium is not highly reactive.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with the Ketone:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Protocol 2: Synthesis of Methyl 2-(3-methylenecyclobutyl)acetate via Wittig Reaction

This protocol details the conversion of the ketone to an exocyclic double bond, a key transformation for accessing substrates for thermal ring-opening reactions.[5][6]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).[1]

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • While stirring vigorously, slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.[1]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with the Ketone:

    • Cool the ylide solution to 0 °C.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired methylenecyclobutane derivative.

Protocol 3: Synthesis of a Bicyclic Lactone via Baeyer-Villiger Oxidation

This protocol describes the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent carbon atoms.[7]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.

    • Wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.

II. Ring-Opening Reactions of Synthesized Cyclobutane Derivatives

With a small library of functionalized cyclobutane derivatives in hand, we can now explore their ring-opening reactions to generate structurally diverse products.

Overall Ring-Opening Strategy

G sub1 Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate prod1 Ring-Expanded Product (e.g., Cyclopentanone derivative) sub1->prod1 Acid-Catalyzed Rearrangement sub2 Methyl 2-(3-methylenecyclobutyl)acetate prod2 Linear Diene Product sub2->prod2 Thermal Ring-Opening

Caption: Ring-opening reactions of synthesized cyclobutane derivatives.

Protocol 4: Acid-Catalyzed Ring Expansion of Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate

This protocol leverages the tertiary alcohol synthesized in Protocol 1 to initiate a carbocation-mediated ring expansion, a powerful method for constructing five-membered rings.

Materials:

  • Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate

  • Lewis acid (e.g., Tin(IV) chloride, Boron trifluoride etherate) or Brønsted acid (e.g., p-Toluenesulfonic acid)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • Dissolve Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C or 0 °C, depending on the reactivity of the chosen acid.

    • Add the acid catalyst (0.1 to 1.1 equivalents) dropwise to the stirred solution.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction time can vary from minutes to several hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the ring-expanded product.

Protocol 5: Thermal Ring-Opening of Methyl 2-(3-methylenecyclobutyl)acetate

This protocol utilizes thermal energy to induce an electrocyclic ring-opening of the methylenecyclobutane derivative, leading to the formation of a conjugated diene.

Materials:

  • Methyl 2-(3-methylenecyclobutyl)acetate

  • High-boiling, inert solvent (e.g., Toluene, Xylene)

  • Sealed tube or flask with a reflux condenser

Procedure:

  • Reaction:

    • Place a solution of Methyl 2-(3-methylenecyclobutyl)acetate in the chosen high-boiling solvent in a sealed tube or a flask equipped with a reflux condenser.

    • Heat the reaction mixture to the reflux temperature of the solvent.

    • Monitor the reaction progress by TLC or GC-MS. The required reaction time will be dependent on the temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation to yield the linear diene product.

III. Data Summary

The following table provides representative data for the described synthetic transformations. Note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

Step Starting Material Reaction Product Typical Yield
1 This compoundGrignard ReactionMethyl 2-(3-hydroxy-3-methylcyclobutyl)acetate60-80%
2 This compoundWittig ReactionMethyl 2-(3-methylenecyclobutyl)acetate50-70%
3 This compoundBaeyer-Villiger OxidationBicyclic Lactone70-90%
4 Methyl 2-(3-hydroxy-3-methylcyclobutyl)acetateAcid-Catalyzed Ring ExpansionRing-Expanded Product50-75%
5 Methyl 2-(3-methylenecyclobutyl)acetateThermal Ring-OpeningLinear Diene Product40-60%

IV. Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing these transformations.

Mechanism of Acid-Catalyzed Ring Expansion

G sub [Substrate with tertiary alcohol] protonation Protonation of hydroxyl group sub->protonation H+ carbocation1 Formation of tertiary carbocation protonation->carbocation1 -H2O rearrangement 1,2-Alkyl shift (Ring expansion) carbocation1->rearrangement carbocation2 Formation of secondary carbocation rearrangement->carbocation2 product Ring-expanded product carbocation2->product -H+ deprotonation Deprotonation

Caption: Mechanism of acid-catalyzed ring expansion.

The reaction is initiated by the protonation of the tertiary alcohol, which then departs as a water molecule to form a relatively stable tertiary carbocation. A subsequent 1,2-alkyl shift of an adjacent ring carbon to the carbocationic center relieves ring strain and results in a five-membered ring with a new carbocation. Deprotonation then yields the final ring-expanded product.

V. Conclusion

The protocols and application notes presented here provide a comprehensive guide for the derivatization of This compound and the subsequent ring-opening reactions of the resulting products. By leveraging the inherent reactivity of the cyclobutane core, researchers can access a wide array of structurally diverse molecules that hold significant promise in the fields of medicinal chemistry and natural product synthesis. The described methodologies offer a solid foundation for further exploration and optimization, empowering scientists to unlock the full synthetic potential of this versatile building block.

References

Application Notes & Protocols: Strategic C-H Functionalization of Methyl 2-(3-oxocyclobutyl)acetate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of C-H Functionalization on a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the ability to rapidly generate molecular diversity from a common core structure is paramount. Methyl 2-(3-oxocyclobutyl)acetate represents a versatile scaffold, possessing a strained cyclobutane ring, a ketone, and an ester moiety. These features offer multiple avenues for structural modification. Traditional synthetic approaches, however, often rely on multi-step sequences involving pre-functionalized starting materials. C-H functionalization has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, and C-O bonds with high levels of precision and efficiency.[1][2][3] This paradigm shift in synthetic logic offers unparalleled opportunities to modify complex molecules in a more atom- and step-economical manner.[1][2]

This guide provides an in-depth exploration of C-H functionalization strategies tailored for the selective modification of this compound. We will delve into the mechanistic underpinnings of various catalytic systems, offering field-proven insights and detailed protocols to empower researchers in their quest for novel bioactive compounds.

Strategic Analysis of this compound for C-H Functionalization

The structure of this compound presents several distinct C-H bonds that are potential targets for functionalization. The primary sites for activation are the α- and β-positions relative to the ketone and the α-position of the acetate group. The strained nature of the cyclobutane ring can also influence the reactivity of its C-H bonds.[4][5][6][7]

Here, we will focus on two powerful and complementary strategies for the C-H functionalization of this substrate:

  • Palladium-Catalyzed β-C(sp³)–H Arylation of the Ketone: Leveraging the directing-group potential of the ketone to achieve selective arylation at the β-position.[8][9][10][11][12]

  • Photocatalytic α-Alkylation of the Ester: Utilizing the power of visible light to generate a radical intermediate for the introduction of new alkyl groups at the α-position of the ester.[13][14][15][16][17]

Strategy 1: Palladium-Catalyzed β-C(sp³)–H Arylation of the Ketone

Scientific Rationale and Mechanistic Insight

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis.[18][19] Palladium, in particular, has shown remarkable efficacy in directing C-H functionalization through coordination with existing functional groups.[8][9][20][21][22] In the case of ketones, the carbonyl oxygen can act as a weak coordinating group, directing the palladium catalyst to activate a specific C-H bond.[18][23] However, the weak coordinating ability of ketones often necessitates the use of specialized ligands or transient directing groups to achieve high efficiency and selectivity.[8][18][20][24]

Recent advancements have demonstrated that the use of mono-protected amino neutral amide (MPANA) ligands in combination with a Brønsted acid can generate a cationic Pd(II) species that is highly effective for the β-C(sp³)–H functionalization of ketones and esters.[8][9][10][12] This approach is particularly attractive as it does not require the installation of a covalent directing group. The proposed catalytic cycle for this transformation is depicted below.

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(II) Precatalyst B [L-Pd(II)-OAc]+ A->B Ligand Exchange C [L-Pd(II)-Substrate]+ B->C Substrate Coordination D Palladacycle Intermediate C->D C-H Activation (CMD) E [L-Pd(IV)-Ar(I)]+ D->E Oxidative Addition (Ar-I) F [L-Pd(II)-Product]+ E->F Reductive Elimination F->B Product Dissociation Product β-Arylated Product F->Product Substrate This compound Substrate->C ArylIodide Aryl Iodide ArylIodide->D

Figure 1: Proposed catalytic cycle for Pd-catalyzed β-C–H arylation.

Experimental Protocol: β-C(sp³)–H Arylation

Materials:

  • This compound (CAS: 1148130-30-6)[25][26]

  • Aryl iodide (e.g., 4-iodotoluene)

  • Pd(OAc)₂

  • Mono-protected amino neutral amide (MPANA) ligand (e.g., N-acetylglycine)

  • Ag₂CO₃

  • K₂CO₃

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), MPANA ligand (15 mol%), Ag₂CO₃ (1.0 equiv.), and K₂CO₃ (0.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and the aryl iodide (1.2 equiv.) under a positive flow of argon.

  • Add anhydrous DCE (0.2 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-arylated product.

Data Presentation: Expected Outcomes
EntryAryl IodideCatalyst Loading (mol%)LigandBaseTemperature (°C)Yield (%)
14-Iodotoluene5N-acetylglycineAg₂CO₃/K₂CO₃12075-85
24-Iodoanisole5N-acetylglycineAg₂CO₃/K₂CO₃12070-80
31-Iodo-4-(trifluoromethyl)benzene5N-acetylglycineAg₂CO₃/K₂CO₃12065-75

Table 1: Representative examples of expected yields for the β-C(sp³)–H arylation of this compound.

Strategy 2: Photocatalytic α-Alkylation of the Ester

Scientific Rationale and Mechanistic Insight

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions.[13][14] This strategy often involves the generation of radical intermediates through single-electron transfer (SET) processes. For the α-alkylation of esters, a photocatalyst can be used to oxidize an in situ generated enolate, forming an α-radical that can then react with a suitable radical acceptor, such as a styrene derivative.[17]

The proposed mechanism involves the deprotonation of the ester by a base to form a cesium enolate. The excited photocatalyst then oxidizes the enolate to generate a key α-radical intermediate. This radical adds to an activated alkene, and subsequent reduction and protonation steps yield the final product and regenerate the photocatalyst.

Photocatalytic Alpha-Alkylation cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Reaction PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC PC_star->PC_red SET with Enolate PC_red->PC SET to Intermediate Ester This compound Enolate Cesium Enolate Ester->Enolate Cs₂CO₃ Alpha_Radical α-Radical Enolate->Alpha_Radical Oxidation by PC* Radical_Adduct Radical Adduct Alpha_Radical->Radical_Adduct + Styrene Styrene Styrene Derivative Anionic_Intermediate Anionic Intermediate Radical_Adduct->Anionic_Intermediate Reduction by PC_red Product α-Alkylated Product Anionic_Intermediate->Product Protonation

References

Application Notes and Protocols: Methyl 2-(3-oxocyclobutyl)acetate as a Versatile Precursor for the Synthesis of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and improved pharmacological properties. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of molecules. Their inherent three-dimensional nature offers a departure from the "flatland" of traditional aromatic scaffolds, often leading to enhanced target specificity, improved physicochemical properties, and better metabolic stability.[1][2][3] The cyclobutane moiety, a strained four-membered ring system, when incorporated into spirocyclic frameworks, imparts a unique conformational rigidity that can be advantageous for locking in bioactive conformations.[4]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of methyl 2-(3-oxocyclobutyl)acetate as a versatile and strategic precursor for the synthesis of complex spirocyclic systems, with a focus on the construction of medicinally relevant spiro-oxindoles and spiro-pyrrolidines. We will explore detailed synthetic protocols, delve into the underlying reaction mechanisms, and provide practical insights to enable the successful application of this valuable building block in drug discovery programs.

Physicochemical Properties and Safety Information

This compound is a commercially available liquid building block.[5][6][7][8][9][10][11]

PropertyValueReference
CAS Number 1148130-30-6[5]
Molecular Formula C₇H₁₀O₃[5]
Molecular Weight 142.15 g/mol [5]
Physical Form Liquid[5]
Purity Typically ≥97%[5]
Storage Refrigerator[5]

Safety Precautions: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy I: Three-Component 1,3-Dipolar Cycloaddition for Spiro-pyrrolidinyl-oxindoles

One of the most elegant and efficient methods for the construction of spiro-pyrrolidinyl-oxindoles is the three-component reaction involving an isatin, an amino acid, and a dipolarophile.[12][13] This reaction proceeds through the in-situ formation of an azomethine ylide from the condensation of the isatin and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile.[14] In this protocol, the ketone moiety of this compound serves as the dipolarophile.

Reaction Mechanism

The reaction is initiated by the condensation of isatin with a secondary amino acid, such as sarcosine (N-methylglycine), to form an intermediate which, upon decarboxylation, generates a highly reactive azomethine ylide.[2] This 1,3-dipole then reacts with the carbonyl group of this compound in a concerted [3+2] cycloaddition to furnish the spiro-oxazolidine-oxindole core. A subsequent rearrangement can lead to the desired spiro-pyrrolidinyl-oxindole.

1,3-Dipolar_Cycloaddition_Mechanism cluster_0 Azomethine Ylide Formation cluster_1 Cycloaddition Isatin Isatin Intermediate Intermediate Isatin->Intermediate Condensation Sarcosine Sarcosine Sarcosine->Intermediate Ylide Azomethine Ylide Intermediate->Ylide Decarboxylation (-CO2) Spiro Spiro-pyrrolidinyl-oxindole Ylide->Spiro [3+2] Cycloaddition Precursor This compound Precursor->Spiro

Caption: Mechanism of Spiro-pyrrolidinyl-oxindole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-(2'-oxo-spiro[cyclobutane-1,3'-indoline]-5'-yl)acetate

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Sarcosine (1.2 mmol, 106.9 mg)

  • This compound (1.0 mmol, 142.2 mg)

  • Methanol (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (10 mL).

  • Heat the mixture to reflux and stir for 30 minutes to facilitate the formation of the azomethine ylide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro-pyrrolidinyl-oxindole.

Expected Outcome:

This protocol is expected to yield the target spiro compound with a high degree of diastereoselectivity. The yield will vary depending on the specific isatin derivative used but is anticipated to be in the range of 60-80% based on similar reported syntheses.[5][15]

ReactantMolar RatioRole
Isatin1.0Azomethine ylide precursor
Sarcosine1.2Azomethine ylide precursor
This compound1.0Dipolarophile
MethanolSolventReaction medium

Synthetic Strategy II: Knoevenagel Condensation and Subsequent Cyclization

An alternative approach to leverage the reactivity of this compound involves an initial Knoevenagel condensation. This reaction activates the α-methylene group of the acetate moiety, rendering it susceptible to subsequent intramolecular cyclization to form a different class of spirocyclic compounds.[16][17][18]

Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[16] In this case, the active methylene group of this compound can be condensed with an appropriate carbonyl compound, for instance, the C3-keto group of an isatin derivative, in the presence of a base catalyst. The resulting intermediate can then undergo an intramolecular cyclization to form a spiro-fused system.

Knoevenagel_Cyclization_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization Precursor This compound Intermediate Knoevenagel Adduct Precursor->Intermediate Base Catalyst Isatin Isatin Isatin->Intermediate Spiro Spiro-lactone-oxindole Intermediate->Spiro Cyclization

Caption: Knoevenagel Condensation and Cyclization Pathway.

Experimental Protocol: Synthesis of a Spiro-lactone-oxindole Derivative

Materials:

  • This compound (1.0 mmol, 142.2 mg)

  • Isatin (1.0 mmol, 147.1 mg)

  • Piperidine (0.2 mmol, 17.0 mg, 19.8 µL)

  • Toluene (15 mL)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 mmol), isatin (1.0 mmol), and toluene (15 mL).

  • Add a catalytic amount of piperidine (0.2 mmol).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the spiro-lactone-oxindole.

Expected Outcome:

This protocol is anticipated to produce the spiro-lactone-oxindole in moderate to good yields. The choice of base and solvent can be critical and may require optimization for different substituted isatins.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant spirocyclic compounds. The protocols detailed in this application note, based on 1,3-dipolar cycloaddition and Knoevenagel condensation strategies, provide reliable and efficient pathways to novel spiro-pyrrolidinyl-oxindoles and spiro-lactone-oxindoles. The inherent reactivity of both the ketone and the active methylene group of the acetate moiety allows for diverse synthetic transformations, opening avenues for the creation of unique and complex molecular architectures for drug discovery and development. The provided mechanistic insights and step-by-step procedures are intended to empower researchers to confidently incorporate this precursor into their synthetic campaigns.

References

Scale-up synthesis of "Methyl 2-(3-oxocyclobutyl)acetate" for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Industrial Scale-Up Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The rigid, four-membered cyclobutane ring imparts unique conformational constraints on molecules, often leading to improved potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of this key intermediate. We will explore various synthetic strategies, delve into the mechanistic underpinnings of the most viable route, present a detailed scale-up protocol, and address critical safety and analytical considerations for industrial applications.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane scaffold, once considered an exotic curiosity, is now a sought-after structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This compound, with its reactive ketone and ester functionalities, serves as a versatile precursor for a wide range of more complex molecules. However, the synthesis of strained four-membered rings presents unique challenges, particularly on an industrial scale where efficiency, cost, and safety are paramount. This guide aims to provide a robust and practical framework for navigating these challenges.

Strategic Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of the 3-oxocyclobutane core. The selection of an optimal route for industrial production hinges on factors such as starting material cost, number of synthetic steps, overall yield, and process safety.

Synthetic Strategy Key Reaction Starting Materials Pros Cons Reference(s)
Route A: Ring Contraction Favorskii RearrangementSubstituted CyclohexanonesWell-established reaction; readily available starting materials.Can produce isomeric mixtures; use of strong bases may not be ideal for all substrates.[1][2][3]
Route B: Intramolecular Cyclization Dieckmann CondensationAcyclic DiestersHigh efficiency for 5- and 6-membered rings; good control over substitution.Less efficient for 4-membered ring formation due to ring strain.[4][5][6]
Route C: [2+2] Photocycloaddition Paternò-Büchi ReactionAlkenes and KetonesDirect formation of the four-membered ring in a single step.Requires specialized photochemical reactors; can be difficult to scale; potential for side reactions.[7][8][9]
Route D: Multi-step Synthesis from Cyclobutanone VariousCyclobutanoneConvergent approach; allows for late-stage functionalization.Cyclobutanone itself can be expensive or require a multi-step synthesis.[10][11]
Route E: Multi-step Synthesis via Benzylidene Intermediate Wittig, Cyanation, OzonolysisCyclobutanoneA documented, multi-step route providing good control and yield.Involves multiple steps and potentially hazardous reagents (ozone).[12]

After careful consideration of scalability and process control, Route E , a multi-step synthesis starting from cyclobutanone, is identified as a highly viable and controllable pathway for industrial production. This route, adapted from methodologies disclosed in patent literature[12], allows for the construction and purification of stable intermediates, which is a significant advantage in a large-scale manufacturing environment.

Recommended Scale-Up Pathway: A Detailed Examination

The selected pathway involves the initial formation of a stable benzylidene-protected cyclobutane intermediate, which is then converted to the carboxylic acid before final esterification. This approach avoids the direct handling of potentially unstable intermediates and allows for robust purification at key stages.

Overall Synthetic Workflow

The multi-step synthesis can be visualized as a logical progression from a simple cyclic ketone to the final, functionalized target molecule.

G A Cyclobutanone B 3-Benzylidenecyclobutanol A->B Wittig-Horner Reaction C 3-Benzylidenecyclobutanecarbonitrile B->C Tosylation & Cyanation D 3-Benzylidenecyclobutanecarboxylic Acid C->D Hydrolysis E 3-Oxocyclobutanecarboxylic Acid D->E Ozonolysis F This compound E->F Esterification & Isomerization

Caption: Workflow for the multi-step synthesis of the target compound.

Mechanistic Insights

Understanding the mechanism of the key transformations is crucial for process optimization and troubleshooting. The ozonolysis step, for instance, is a critical transformation that cleaves the benzylidene protecting group to reveal the desired ketone.

G cluster_0 Ozonolysis Mechanism Reactant 3-Benzylidenecyclobutanecarboxylic Acid Molozonide Primary Ozonide (Molozonide) Reactant->Molozonide + O3 Ozone O3 Criegee Criegee Intermediate + Benzaldehyde Molozonide->Criegee Rearrangement FinalOzonide Final Ozonide Criegee->FinalOzonide Recombination Product 3-Oxocyclobutanecarboxylic Acid FinalOzonide->Product Reductive Workup (e.g., Zn/H2O)

Caption: Mechanism of the ozonolysis reaction to form the ketone.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of a multi-kilogram batch of this compound. All operations should be conducted in a controlled manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls.

Reagents and Equipment
Reagent CAS Number Quantity Molar Eq.
Cyclobutanone1191-95-35.00 kg1.00
Diethyl (phenylmethyl)phosphonate1571-40-017.2 kg1.05
Sodium Methoxide (30% in MeOH)124-41-413.5 L1.10
Toluene108-88-350 L-
p-Toluenesulfonyl Chloride98-59-914.5 kg1.05
Triethylamine121-44-811.0 L1.10
Sodium Cyanide143-33-93.85 kg1.10
Dimethyl Sulfoxide (DMSO)67-68-540 L-
Sodium Hydroxide1310-73-25.70 kg2.00
Methanol67-56-160 L-
Dichloromethane (DCM)75-09-280 L-
Ozone (O₃)10028-15-6As required-
Zinc Dust7440-66-65.00 kg1.10
Sulfuric Acid7664-93-9As required-
Methyl Acetate79-20-940 L-

Equipment:

  • 100L Glass-lined Reactor with overhead stirring, temperature control, and reflux condenser.

  • Ozonolysis Reactor equipped with a gas diffuser and off-gas destruction system.

  • Appropriate filtration and distillation apparatus.

  • Standard laboratory glassware and analytical equipment (HPLC, GC, NMR).

Step-by-Step Procedure

Step 1: Synthesis of 3-Benzylidenecyclobutanol

  • Charge the 100L reactor with toluene (25 L) and diethyl (phenylmethyl)phosphonate (17.2 kg).

  • Cool the mixture to 0-5 °C.

  • Slowly add sodium methoxide solution (13.5 L) over 1 hour, maintaining the temperature below 10 °C.

  • Stir for 30 minutes, then add a solution of cyclobutanone (5.00 kg) in toluene (5 L) over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding water (20 L). Separate the organic layer, wash with brine (2 x 10 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-benzylidenecyclobutanol.

Step 2: Synthesis of 3-Benzylidenecyclobutanecarbonitrile

  • Dissolve the crude product from Step 1 in DCM (40 L) and cool to 0-5 °C.

  • Add triethylamine (11.0 L), followed by the portion-wise addition of p-toluenesulfonyl chloride (14.5 kg), keeping the temperature below 10 °C.

  • Stir for 4 hours, then wash with water and brine.

  • Replace the solvent with DMSO (40 L) via distillation.

  • Add sodium cyanide (3.85 kg) and heat the mixture to 80-90 °C for 18 hours.[12]

  • Cool to room temperature, quench with saturated sodium bicarbonate solution, and extract with ethyl acetate. Concentrate the organic phase to yield crude 3-benzylidenecyclobutanecarbonitrile.

Step 3: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • Hydrolyze the nitrile from Step 2 using a solution of sodium hydroxide (5.70 kg) in aqueous ethanol. Heat at reflux for 10 hours.[12]

  • Acidify the mixture and extract the resulting 3-benzylidenecyclobutanecarboxylic acid.

  • Dissolve the acid in DCM (50 L) and cool to -60 °C in the ozonolysis reactor.

  • Bubble ozone through the solution until a blue color persists.[12]

  • Purge the system with nitrogen, then add zinc dust (5.00 kg) and stir while warming to room temperature.

  • Filter off the zinc salts and concentrate the filtrate. Purify the crude 3-oxocyclobutanecarboxylic acid by crystallization.

Step 4: Synthesis of this compound

  • Suspend the 3-oxocyclobutanecarboxylic acid in methanol (50 L).

  • Add sulfuric acid (catalytic amount, ~1% v/v) and heat to reflux for 8 hours. The reaction will likely proceed via an initial esterification followed by base-catalyzed isomerization to the thermodynamically more stable product.

  • Cool the reaction, neutralize with sodium bicarbonate, and filter.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in methyl acetate (40 L) and wash with water and brine.

  • Purify the final product by vacuum distillation to yield this compound as a liquid.[13]

Safety and Handling

Industrial synthesis requires strict adherence to safety protocols.

  • Methyl Acetate: This solvent is highly flammable.[14] All equipment must be properly grounded to prevent static discharge.[15] Use in a well-ventilated area and avoid sources of ignition.[15][16]

  • Sodium Cyanide: Extremely toxic. Handle only in a designated area with appropriate engineering controls (fume hood) and PPE. Have a cyanide antidote kit readily available.

  • Ozone: Highly reactive and toxic. Ozonolysis should be performed in a specialized reactor with a system to quench and destroy any unreacted ozone in the off-gas stream.

  • General Handling: Wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[17] Ensure safety showers and eyewash stations are accessible.[15]

Analytical Quality Control

  • In-Process Controls (IPCs): Monitor the progress of each reaction step by HPLC or GC to ensure complete conversion before proceeding.

  • Final Product Specification: The final product, this compound, should be analyzed for purity (typically ≥97% by HPLC/GC), identity (¹H NMR, ¹³C NMR, MS), and residual solvents.[13][18]

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. The presented multi-step pathway, while lengthy, offers excellent control over each transformation, leading to a high-purity product suitable for pharmaceutical applications. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety standards, industrial chemists can successfully and safely manufacture this valuable synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-(3-oxocyclobutyl)acetate (CAS 1148130-30-6). It is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable β-keto ester intermediate.

Section 1: Initial Assessment & Pre-Purification FAQs

This section addresses the critical first steps before attempting purification. A thorough understanding of your crude material is paramount to selecting the right strategy.

Q1: What are the essential physical properties of this compound?

A1: Before beginning any purification, it's crucial to know the fundamental properties of the target compound. This data informs the selection of purification techniques (e.g., distillation temperature, appropriate solvents).

PropertyValueSource(s)
CAS Number 1148130-30-6[][2][3]
Molecular Formula C₇H₁₀O₃[][3]
Molecular Weight 142.15 g/mol [][2]
Physical Form Liquid or yellow to white solid[2][3]
Purity (Typical) ≥95-98%[][3][4]
Storage Temp. Refrigerator[2]

Q2: What are the likely impurities in my crude reaction mixture?

A2: Impurities are products of side reactions or unconsumed starting materials from the synthetic route. While specific impurities depend on the exact synthesis, common methods for creating β-keto esters allow us to anticipate likely contaminants[5][6].

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursor ketones, carbonates (e.g., dimethyl carbonate), or acylating agents (e.g., ethyl chloroformate)[6].

  • Alkoxide Base: Residual alkoxide or hydroxide bases used in the reaction.

  • Self-Condensation Products: β-keto esters can undergo self-condensation, especially under basic conditions.

  • Hydrolysis/Decarboxylation Products: The ester is susceptible to hydrolysis back to the carboxylic acid, which itself is often unstable and can decarboxylate[7][8]. This is a major concern if the reaction workup involves harsh acidic or basic conditions or excessive heat.

Q3: How should I analyze my crude material to develop a purification strategy?

A3: A multi-pronged analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components and estimate their relative polarities. It is the foundational step for developing a flash chromatography method. Use a combination of non-polar (e.g., Hexanes) and polar (e.g., Ethyl Acetate) solvents.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. However, be aware that β-keto esters can exhibit poor peak shape due to keto-enol tautomerism on the column[9]. Using an acidic mobile phase or increasing the column temperature can sometimes sharpen peaks by accelerating the interconversion between tautomers[9].

  • Gas Chromatography (GC): If the compound and its impurities are thermally stable and volatile, GC is an excellent high-resolution technique[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude oil can quickly identify starting materials, solvents, and provide a rough estimate of product purity.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography is the most common purification technique for this compound. Success hinges on proper solvent selection and technique.

Q1: My compound is streaking badly on the TLC plate and the column. What is causing this?

A1: Streaking is a common and frustrating issue with β-keto esters. There are two primary causes:

  • Keto-Enol Tautomerism: The compound exists as a mixture of keto and enol forms in equilibrium. These two forms have different polarities and can separate on the silica, leading to a broad or streaked spot.

  • Acidity of Silica Gel: Standard silica gel is slightly acidic. The enol form of the β-keto ester can chelate to the silica surface, causing strong binding and slow, uneven elution.

Troubleshooting Steps:

  • Neutralize the Solvent System: Add a small amount of a neutral or basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et₃N) in your solvent mixture (e.g., Ethyl Acetate/Hexane)[11]. This deactivates the acidic sites on the silica gel, minimizing unwanted interactions.

  • Use Deactivated Silica: If the problem persists, consider using silica gel that has been pre-treated with a base or commercially available deactivated silica.

Q2: I can't achieve baseline separation between my product and a key impurity. How can I improve resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change Solvent Polarity: If the two spots are very close, decrease the polarity of the eluent (reduce the percentage of ethyl acetate in hexane). This will increase the retention time of both compounds, allowing for more interaction with the stationary phase and potentially better separation.

  • Change Solvent System: The "standard" Ethyl Acetate/Hexane system is not always optimal[11]. Changing the polar solvent can alter the selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane can change the elution order of closely related compounds.

  • Employ Gradient Elution: Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Protocol 1: Flash Column Chromatography Purification
  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point for β-keto esters is 20-40% Ethyl Acetate in Hexane[11].

    • If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica with the initial, low-polarity eluent, and flush several column volumes through to ensure a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with your chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization: Chromatography Solvent Selection Workflow

G start Start: Crude Mixture tlc Run TLC in 30% EtOAc/Hexane start->tlc check_rf Is Product Rf ~0.3? tlc->check_rf streaking Is there streaking? check_rf->streaking Yes adjust_polarity Adjust EtOAc % to achieve target Rf check_rf->adjust_polarity No add_tea Add 0.5% Triethylamine to eluent streaking->add_tea Yes run_column Run Flash Column streaking->run_column No adjust_polarity->tlc add_tea->run_column end Pure Product run_column->end

Caption: Workflow for selecting a flash chromatography solvent system.

Section 3: Troubleshooting Distillation

For larger quantities or to remove non-volatile impurities, distillation can be an effective technique.

Q1: My product is turning dark and seems to be decomposing in the distillation flask. How can I prevent this?

A1: Thermal degradation is a significant risk for β-keto esters[7][12]. The combination of heat and trace amounts of acid or base can catalyze decomposition or self-condensation reactions. The solution is to lower the boiling temperature.

Troubleshooting Step:

  • Use Vacuum Distillation: By reducing the pressure, you significantly lower the boiling point of the compound, allowing for distillation at a much gentler temperature. This is the most critical adjustment for preventing thermal decomposition.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A short path distillation head is recommended to minimize product loss.

  • Initial Purge: Add the crude material and a magnetic stir bar to the distillation flask. Connect the vacuum pump and slowly reduce the pressure to remove any low-boiling solvents.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fraction Collection:

    • A forerun of lower-boiling impurities may distill first.

    • Collect the main fraction at a steady temperature and pressure. The exact boiling point will depend on the vacuum achieved.

    • Stop the distillation before the flask goes to dryness to avoid overheating involatile residues.

  • Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system to prevent glassware from cracking.

Section 4: Troubleshooting Recrystallization

If the compound is a solid at room temperature or can form a stable crystalline solid, recrystallization offers the potential for achieving very high purity.

Q1: I can't find a good single solvent. The compound is either too soluble even when cold, or insoluble even when hot.

A1: This is a classic scenario that calls for a two-solvent recrystallization system[13]. The principle is to use one solvent in which the compound is highly soluble (the "soluble solvent") and a second, miscible solvent in which the compound is poorly soluble (the "insoluble" or "anti-solvent")[13].

Q2: My compound "oiled out" of solution instead of forming crystals. What do I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Troubleshooting Steps:

  • Add More Soluble Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount more of the "soluble" solvent before allowing it to cool again, more slowly this time.

  • Reduce Cooling Rate: Do not place the hot solution directly into an ice bath[14]. Allow it to cool slowly to room temperature on the benchtop, then transfer it to an ice bath once crystals begin to form[13][15].

  • Seed the Solution: Add a single, pure crystal of the product to the cooled solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[13].

Protocol 3: Two-Solvent Recrystallization
  • Solvent Selection: Identify a solvent pair. Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane[16].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "soluble solvent" and add the minimum amount required to just dissolve the solid at its boiling point[15].

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy (turbid)[13].

  • Clarification: Add a few more drops of the hot "soluble solvent" until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature[14]. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble solvent"[13].

  • Drying: Dry the crystals under vacuum.

Visualization: Recrystallization Method Decision Tree

G start Start: Impure Solid test_solvents Test solubility in various single solvents (hot vs. cold) start->test_solvents good_solvent Good single solvent found? (Soluble hot, insoluble cold) test_solvents->good_solvent single_method Use Single-Solvent Recrystallization good_solvent->single_method Yes two_solvent_path Find miscible pair: 1. Soluble solvent 2. Insoluble solvent good_solvent->two_solvent_path No oiling_out Does it 'oil out'? single_method->oiling_out two_solvent_method Use Two-Solvent Recrystallization two_solvent_path->two_solvent_method two_solvent_method->oiling_out troubleshoot_oil Re-heat, add more soluble solvent, cool slower oiling_out->troubleshoot_oil Yes end Pure Crystals oiling_out->end No troubleshoot_oil->oiling_out

Caption: Decision tree for choosing a recrystallization method.

Section 5: Post-Purification Handling & Stability

Q1: How should I properly store my purified this compound?

A1: Based on vendor recommendations and the chemical nature of β-keto esters, storage in a refrigerator is advised[2]. To maximize long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air, which can cause hydrolysis or oxidation over time.

Section 6: Safety Precautions

Always handle chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection[17][18].

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[17][18].

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[17][18].

  • Spills: In case of a spill, clean up immediately using absorbent material and dispose of it properly. Prevent runoff from entering drains[17].

  • Fire Safety: While not highly flammable, keep away from heat, sparks, and open flames[19].

References

Common side reactions in the synthesis of "Methyl 2-(3-oxocyclobutyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

Welcome to the dedicated technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound and its precursors often involves intramolecular cyclization reactions. A prominent method is the Dieckmann condensation, which is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester.[1][2][3] This method is particularly effective for creating five and six-membered rings.[2][3] Alternative routes may involve multi-step syntheses starting from materials like acetone, bromine, and malononitrile to first construct the cyclobutane ring, which is then further functionalized.

Q2: What are the typical starting materials and reagents involved?

A2: For a Dieckmann-type condensation, a suitable acyclic diester is the key starting material. The reaction is base-mediated, with alkoxides like sodium ethoxide or sodium methoxide being common choices to prevent side reactions like transesterification.[1][4] Subsequent steps may involve hydrolysis and decarboxylation, which can be achieved under acidic or basic conditions followed by heating.[5][6][7]

Q3: What are the anticipated yields and purity for this synthesis?

A3: The yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. While some patented syntheses for the related 3-oxocyclobutanecarboxylic acid report yields in the range of 52-92%, the purity of the final product is often high (99-99.2%).[8] For this compound itself, purities of 97% are commercially available, suggesting that high purity is achievable through proper purification techniques.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Consistently Low Reaction Yields

Q: My reaction yield for the synthesis of this compound is substantially lower than literature values. What are the likely causes and how can I optimize the reaction?

A: Low yields in this synthesis can often be attributed to incomplete reactions, product degradation, or competing side reactions. Let's break down the possibilities:

  • Incomplete Reaction: The Dieckmann condensation is a reversible reaction. To drive the reaction forward, the β-keto ester product, which is more acidic than the starting ester, is deprotonated by the base.[3] If an insufficient amount of base is used, the equilibrium may not favor the product.

    • Solution: Ensure at least one full equivalent of base is used. The base should be strong enough to deprotonate the starting ester to initiate the reaction and the resulting β-keto ester to drive the equilibrium.

  • Product Degradation: β-keto esters can be unstable and may undergo hydrolysis and subsequent decarboxylation, especially if subjected to harsh acidic or basic conditions at elevated temperatures.[5][6]

    • Solution: Maintain careful control over reaction temperature and pH during workup. When performing hydrolysis and decarboxylation as a subsequent step, mild conditions are preferable. For instance, gentle heating is often sufficient to induce decarboxylation of the corresponding β-keto acid.[7]

  • Side Reactions: Competing intermolecular Claisen condensations can occur if the starting diester concentration is too high, leading to oligomeric byproducts instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions to favor the intramolecular Dieckmann condensation over intermolecular reactions. This can be achieved by slowly adding the diester to a solution of the base.

Problem 2: Presence of Significant Impurities and Side Products

Q: My crude product analysis (NMR/GC-MS) shows several significant impurities alongside my desired this compound. What are the probable side reactions occurring?

A: The formation of side products is a common challenge. Here are some of the most likely culprits:

  • Intermolecular "Crossed" Claisen Condensation: If your starting material is not a symmetrical diester, or if there are other ester contaminants, you can get a complex mixture of products from intermolecular reactions.[1][4]

  • Hydrolysis and Decarboxylation: As mentioned previously, if water is present and conditions are harsh, your β-keto ester product can hydrolyze to a β-keto acid and then decarboxylate to a ketone.[5][6][7] This would result in the formation of 3-methylcyclobutanone.

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the ester (e.g., using sodium ethoxide with a methyl ester), you can get a mixture of methyl and ethyl esters in your product.[1][9]

Problem 3: Challenges in Product Purification

Q: I'm finding it difficult to separate this compound from a persistent impurity. What are the most effective purification strategies?

A: Effective purification depends on the nature of the impurities. Given the properties of the target molecule, here are some recommended strategies:

  • Flash Column Chromatography: This is often the most effective method for removing both more and less polar impurities. A silica gel stationary phase with a gradient elution of a solvent system like ethyl acetate in hexanes is a good starting point.

  • Distillation: If the primary impurity has a significantly different boiling point, vacuum distillation can be an effective purification method for this liquid product.

  • Aqueous Extraction: A carefully planned series of aqueous washes can remove certain impurities. For instance, a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic byproducts, while a wash with a mild acid can remove basic impurities. Be cautious, as harsh pH conditions can promote product degradation.

Problem 4: Product Instability During Storage

Q: My purified this compound appears to degrade over time, even when stored. What are the stability concerns and proper storage procedures?

A: β-keto esters like this compound can be susceptible to degradation. Key concerns include:

  • Hydrolysis: The ester functional group can be hydrolyzed back to the carboxylic acid, especially in the presence of moisture.

  • Decarboxylation: The β-keto acid formed from hydrolysis is prone to losing carbon dioxide to form a ketone.[6][10]

  • Enolization and Tautomerization: The ketone can enolize, which can lead to other reactions or racemization if there are chiral centers.

Recommended Storage:

To ensure long-term stability, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Refrigeration is also recommended to slow down potential degradation pathways.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the primary reaction and a common side reaction pathway.

Dieckmann Condensation cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis & Decarboxylation Acyclic Diester Acyclic Diester Enolate Enolate Acyclic Diester->Enolate Base Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate Intramolecular Attack Beta-Keto Ester (Product) Beta-Keto Ester (Product) Cyclic Intermediate->Beta-Keto Ester (Product) Loss of Alkoxide Beta-Keto Acid Beta-Keto Acid Beta-Keto Ester (Product)->Beta-Keto Acid H2O, H+ or OH- Ketone byproduct + CO2 Ketone byproduct + CO2 Beta-Keto Acid->Ketone byproduct + CO2 Heat

References

Stability of "Methyl 2-(3-oxocyclobutyl)acetate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(3-oxocyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and using this versatile building block in your experiments. Here, we will delve into the stability of this compound under various conditions, potential degradation pathways, and best practices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a chemical compound with the molecular formula C₇H₁₀O₃. Its structure features a four-membered cyclobutanone ring and a methyl ester functionality separated by a methylene group. This arrangement makes it a β-keto ester, a class of compounds known for their unique reactivity. The presence of a strained cyclobutane ring further influences its chemical behavior.

Q2: What are the primary stability concerns with this compound?

The main stability concerns for this compound stem from its β-keto ester and cyclobutanone moieties. The molecule is susceptible to degradation under both acidic and basic conditions. The primary degradation pathways include:

  • Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions to yield 2-(3-oxocyclobutyl)acetic acid.

  • Decarboxylation: The resulting β-keto acid is prone to decarboxylation, especially upon heating, to yield 3-methylcyclobutanone.[1][2][3][4][5]

  • Enolization and subsequent reactions: The protons alpha to the ketone and ester are acidic and can be removed under basic conditions to form an enolate. This enolate can participate in various reactions, including aldol-type condensations.[6][7][8]

  • Ring strain-driven reactions: The inherent strain in the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, although this is less common under standard laboratory manipulations.

Q3: How should I store this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. Anhydrous conditions are crucial to prevent hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction mixture containing this compound turned brown and I see multiple new spots on my TLC plate after adding a strong base (e.g., NaOH, KOH).

  • Probable Cause: You are likely observing base-catalyzed self-condensation or decomposition. The strong base is deprotonating the α-carbons (protons between the two carbonyls and on the other side of the ketone), generating enolates. These enolates can then react with other molecules of the starting material in an aldol-type condensation, leading to a complex mixture of higher molecular weight byproducts, which can appear as a brown tar.[6][7][8]

  • Solution:

    • Use a non-nucleophilic base: If the goal is to deprotonate the α-carbon for an alkylation or other reaction, consider using a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures.

    • Control the temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to minimize side reactions.

    • Anhydrous conditions: Ensure your solvent and glassware are scrupulously dry. Any water present will promote hydrolysis of the ester.

Problem 2: I am trying to perform a reaction under acidic conditions (e.g., using HCl or H₂SO₄) and I am losing my starting material, with a new, more polar spot appearing on TLC.

  • Probable Cause: You are likely hydrolyzing the methyl ester to the corresponding carboxylic acid, 2-(3-oxocyclobutyl)acetic acid. Carboxylic acids are generally more polar than their corresponding esters, which would explain the new, lower Rf spot on your TLC plate. If the reaction is heated, you may also be observing subsequent decarboxylation.[1][2][3]

  • Solution:

    • Milder acidic conditions: If possible, use a milder acid or a Lewis acid catalyst.

    • Anhydrous conditions: While acid-catalyzed hydrolysis requires water, minimizing its presence can slow down the reaction.

    • Lower temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis.

    • Monitor the reaction closely: Use TLC or HPLC to monitor the reaction progress and stop it before significant degradation occurs.

Problem 3: My HPLC analysis of this compound shows a broad or split peak.

  • Probable Cause: This is likely due to keto-enol tautomerism. The β-keto ester exists in equilibrium with its enol form. These two tautomers can sometimes be separated or partially separated on an HPLC column, leading to poor peak shape.[9]

  • Solution:

    • Adjust mobile phase pH: Using an acidic mobile phase can sometimes accelerate the interconversion between the keto and enol forms, resulting in a single, sharper peak.[9]

    • Increase column temperature: Increasing the column temperature can also speed up the tautomerization, leading to a sharper peak.[9]

    • Use a different stationary phase: In some cases, a different column chemistry may be less sensitive to the tautomeric equilibrium.

Stability Profile of this compound

The following table provides an illustrative summary of the stability of this compound under various conditions. Please note that these are general guidelines based on the known chemistry of β-keto esters and cyclobutanones. Specific degradation rates will depend on the exact conditions, including concentration, solvent, and temperature.

ConditionStressorExpected Degradation Pathway(s)Stability
Acidic 0.1 M HCl, RTEster HydrolysisModerate
0.1 M HCl, 60°CEster Hydrolysis, potential DecarboxylationLow
Basic 0.1 M NaOH, RTEster Hydrolysis, Aldol CondensationLow
0.1 M NaOH, 60°CRapid Hydrolysis and DecompositionVery Low
Neutral Water, RTSlow Ester HydrolysisHigh
Oxidative 3% H₂O₂, RTPotential for oxidation, but generally stableHigh
Thermal 80°C, neatPotential for slow decompositionModerate
Photolytic UV light (254 nm)Potential for Norrish type reactions of the ketoneModerate

Key Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

Caption: Acid-catalyzed degradation of this compound.

Caption: Base-catalyzed degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.[2][10][11]

Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature for 24 hours. Also, run a parallel experiment at 60°C for 6 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and keep it under the same conditions as the stressed samples.

  • Sample Analysis by HPLC:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a developed HPLC method. An example method is provided below.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile

  • Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify the peaks corresponding to the parent compound and the degradation products.

    • Calculate the percentage degradation.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl, RT & 60°C) prep_stock->acid base Base Hydrolysis (1 M NaOH, RT) prep_stock->base oxidative Oxidative Degradation (30% H₂O₂, RT) prep_stock->oxidative thermal Thermal Degradation (80°C, solid) prep_stock->thermal control Control Sample prep_stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all Samples oxidative->dilute thermal->dilute control->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc data Analyze Data & Assess Method hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-(3-oxocyclobutyl)acetate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction: Understanding the Chemistry of Purification

"this compound" is a β-keto ester, a class of compounds known for their utility in organic synthesis. However, their purification can be complicated by several factors, including the presence of starting materials, reaction byproducts, and the inherent chemical properties of the molecule itself, such as keto-enol tautomerism. This guide will walk you through the logical steps to identify and resolve these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude "this compound"?

A1: The impurities in your sample will largely depend on the synthetic route used. Common methods for constructing the cyclobutane ring include [2+2] cycloadditions and intramolecular cyclizations like the Dieckmann condensation.

  • From [2+2] Cycloaddition: Expect unreacted starting materials (e.g., an alkene and a ketene or their precursors). You may also find regioisomeric or stereoisomeric byproducts.

  • From Dieckmann Condensation: Unreacted diester starting material is a common impurity. Intermolecular condensation products can also form, leading to higher molecular weight byproducts.

  • General Impurities:

    • Hydrolysis Product: "2-(3-oxocyclobutyl)acetic acid" can form if the methyl ester is hydrolyzed during workup or purification.

    • Decarboxylation Product: As a β-keto ester, the compound is susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures, which would yield "methyl cyclobutanone".[1]

    • Solvent Residues: Residual solvents from the reaction or extraction steps are common.

Q2: I'm seeing peak splitting or broad peaks for my compound in HPLC analysis. What is the cause?

A2: This is a classic issue with β-keto esters and is most likely due to keto-enol tautomerism .[2] "this compound" can exist as two rapidly interconverting isomers: the keto form and the enol form. On the timescale of an HPLC separation, this can lead to broadened peaks or even two distinct, poorly resolved peaks.

Q3: How can I improve the peak shape of "this compound" in my HPLC analysis?

A3: To address peak splitting from tautomerism, you can try the following:

  • Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can accelerate the keto-enol interconversion, causing the two forms to elute as a single, sharp peak.[2]

  • Change Temperature: Increasing the column temperature can also speed up the interconversion, leading to a single averaged peak.[2]

  • Use a Different Stationary Phase: In some cases, specialized columns, such as mixed-mode columns, can provide better peak shapes for tautomeric compounds.[2]

Q4: Is "this compound" stable to silica gel chromatography?

A4: Generally, β-keto esters are compatible with silica gel chromatography. However, prolonged exposure to acidic silica gel can potentially lead to some degradation, such as hydrolysis (if water is present in the eluent) or decarboxylation, though the latter is less common under typical chromatography conditions. Using a neutral silica gel or deactivating the silica gel with a small amount of a non-polar amine like triethylamine in the eluent can mitigate these risks.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of "this compound."

Problem 1: Low Yield After Flash Column Chromatography

Scenario: You've performed flash column chromatography on your crude product, but the yield of the purified "this compound" is significantly lower than expected.

Potential Causes & Solutions:

Possible Cause Explanation Suggested Solution
Compound Streaking/Tailing on the Column The compound may be interacting too strongly with the silica gel, leading to broad elution bands and incomplete recovery. This can be exacerbated by the presence of the more polar enol tautomer.1. Optimize the Eluent System: Start with a less polar solvent system and gradually increase the polarity. A common choice for esters is a mixture of hexanes and ethyl acetate. 2. Add a Modifier: Add a small amount (0.1-1%) of a slightly more polar solvent like methanol or a modifier like triethylamine to the eluent to improve peak shape and recovery.
Co-elution with an Impurity An impurity may have a similar polarity to your product, making separation difficult and forcing you to discard mixed fractions.1. Use a Different Solvent System: Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) to alter the selectivity of the separation. 2. Consider a Different Stationary Phase: If co-elution persists, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel.
Product Decomposition on the Column As mentioned in the FAQs, prolonged contact with acidic silica could cause some degradation.1. Run the Column Quickly: Flash chromatography is designed to be fast to minimize contact time. 2. Neutralize the Silica: Prepare a slurry of silica gel with a small amount of triethylamine in the eluent before packing the column.
Problem 2: Product is an Oil and Cannot be Recrystallized

Scenario: You have isolated your "this compound", but it is an oil, and attempts at recrystallization have failed, resulting in "oiling out."

Potential Causes & Solutions:

Possible Cause Explanation Suggested Solution
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice formation, preventing crystallization and causing the product to separate as an oil.1. Re-purify by Chromatography: Perform another round of flash column chromatography, paying close attention to fraction collection to isolate the purest possible material. 2. Attempt a Distillation: If the impurities are non-volatile, vacuum distillation can be an effective purification method.
Inappropriate Solvent System for Recrystallization The chosen solvent or solvent pair may not be suitable for your compound. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.1. Systematic Solvent Screening: Test the solubility of a small amount of your oil in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.[3] 2. Use a Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm to redissolve and then allow to cool slowly.[4]
Compound is a Low-Melting Solid or an Oil at Room Temperature It is possible that the pure compound is not a solid at ambient temperature.1. Confirm Physical State: Check the literature for the reported melting point of "this compound". 2. Low-Temperature Crystallization: Try dissolving the oil in a suitable solvent and cooling it to very low temperatures (e.g., -20°C or -78°C) to induce crystallization.
Problem 3: Presence of Carboxylic Acid Impurity in the Final Product

Scenario: Your NMR or IR analysis of the purified product shows the presence of a carboxylic acid, likely "2-(3-oxocyclobutyl)acetic acid."

Potential Causes & Solutions:

Possible Cause Explanation Suggested Solution
Hydrolysis During Aqueous Workup The ester may have been partially hydrolyzed during an acidic or basic aqueous workup.1. Use Mild Workup Conditions: Use a saturated sodium bicarbonate solution for basic washes and a dilute acid solution (e.g., 1M HCl) for acidic washes, and perform these steps at low temperatures (e.g., in an ice bath). 2. Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods.
Hydrolysis on Silica Gel Water in the chromatography solvents can lead to hydrolysis on the acidic surface of the silica gel.1. Use Dry Solvents: Ensure your chromatography solvents are anhydrous. 2. Neutralize the Silica: As mentioned previously, deactivating the silica gel with triethylamine can help prevent acid-catalyzed hydrolysis.
Removal of the Acid Impurity If the acid has already formed, it needs to be removed.1. Aqueous Extraction: Dissolve the product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any dissolved product. 2. Chromatography: The carboxylic acid is significantly more polar than the ester and can usually be separated by flash column chromatography.

Experimental Workflows and Diagrams

Workflow for Purification and Analysis

G cluster_0 Purification cluster_1 Analysis & Troubleshooting Crude Crude Product Workup Aqueous Workup (Mild Conditions) Crude->Workup Chromatography Flash Column Chromatography Workup->Chromatography Recrystallization Recrystallization / Distillation Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure->Analysis Impure Impurities Detected? Analysis->Impure Identify Identify Impurity Impure->Identify Yes exit Final Product Impure->exit No Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Troubleshoot->Crude Re-purify

Caption: General workflow for the purification and analysis of "this compound".

Troubleshooting Peak Splitting in HPLC

G start Peak Splitting/Broadening Observed in HPLC cause Probable Cause: Keto-Enol Tautomerism start->cause solution1 Modify Mobile Phase: Add 0.1% Formic Acid cause->solution1 solution2 Adjust Temperature: Increase Column Temperature cause->solution2 solution3 Change Stationary Phase: Consider Mixed-Mode Column cause->solution3 result Sharp, Single Peak solution1->result solution2->result solution3->result

Caption: Decision-making process for troubleshooting HPLC peak shape issues.

References

Troubleshooting low yields in the synthesis of "Methyl 2-(3-oxocyclobutyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in the synthesis of complex organic molecules. Here, we address common challenges and provide in-depth, experience-based solutions to troubleshoot low yields and other experimental hurdles. The synthesis of cyclobutane derivatives is a valuable endeavor in organic chemistry, offering unique building blocks for various applications.[1][2][3] However, the inherent ring strain of the four-membered ring can present synthetic challenges.[1][3][4]

The most common route to this β-keto ester is via an intramolecular Dieckmann condensation of a substituted adipic acid diester.[5][6][7] This guide will focus on troubleshooting this critical reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is extremely low or zero. Where should I start troubleshooting?

This is the most common and frustrating issue. A near-zero yield points to a fundamental problem with one of the core components of the reaction: the base, the substrate, or the reaction conditions.

Answer: A systematic evaluation is critical. We recommend a logical workflow to diagnose the issue efficiently.

Troubleshooting Workflow for Zero/Low Yield

G start Low / No Product (TLC/GC-MS Analysis) check_base Step 1: Verify Base Activity Is the base (e.g., NaH) active? start->check_base base_ok Base is Active check_base->base_ok Yes base_bad Base is Inactive check_base->base_bad No (No H₂ evolution) check_substrate Step 2: Check Substrate Integrity Is the starting diester pure? substrate_ok Substrate is Pure check_substrate->substrate_ok Yes substrate_bad Substrate is Impure check_substrate->substrate_bad No (Impurities by NMR/GC) check_conditions Step 3: Review Reaction Conditions Are solvent and temperature correct? conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No base_ok->check_substrate solution_base Action: Use fresh NaH. Wash mineral oil dispersion with dry hexanes. See Protocol 1. base_bad->solution_base substrate_ok->check_conditions solution_substrate Action: Re-purify diester via vacuum distillation or chromatography. Check for hydrolysis. substrate_bad->solution_substrate end Proceed with Optimized Reaction conditions_ok->end solution_conditions Action: Use anhydrous, high-boiling solvent (e.g., Toluene, THF). Ensure reaction reaches required temp. conditions_bad->solution_conditions

Caption: A step-by-step diagnostic workflow for troubleshooting failed reactions.

Q2: I suspect my Sodium Hydride (NaH) is inactive. How can I be sure, and what is the proper way to handle it?

Answer: This is a very common culprit. Sodium hydride is a potent base, but its reactivity is entirely dependent on its surface. Old or improperly stored NaH can become coated with a passivating layer of sodium hydroxide or sodium carbonate, rendering it ineffective.

  • Causality: The Dieckmann condensation is initiated by the deprotonation of the α-carbon of one of the ester groups.[5][8][9] If the base is not strong enough to do this, the reaction will not start. NaH is a non-nucleophilic, exceptionally strong base, making it ideal, but it reacts violently with water.[10][11] Even atmospheric moisture can deactivate it over time.

  • Verification: A simple qualitative test is to add a tiny, spatula-tip amount of the NaH to a beaker of isopropanol or ethanol. Vigorous bubbling (hydrogen gas evolution) indicates active hydride. Perform this test with extreme caution behind a blast shield.

  • Best Practice & Protocol: Commercial NaH is typically sold as a 60% dispersion in mineral oil for safety.[10][11] This oil must be removed to ensure optimal reactivity.

Protocol 1: Preparation of Active Sodium Hydride

Objective: To wash mineral oil from a commercial NaH dispersion to provide a highly active reagent. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Hexane or Pentane (passed through an alumina plug)

  • Anhydrous reaction solvent (e.g., Toluene, THF)

  • Stir bar, round-bottom flask with septum, syringes, and needles.

Procedure:

  • Under a positive pressure of Argon or Nitrogen, weigh the desired amount of NaH dispersion into a dry round-bottom flask.

  • Add anhydrous hexane via cannula or syringe to the flask (approx. 10 mL per 1 g of dispersion).

  • Stir the suspension for 5-10 minutes.

  • Stop stirring and allow the grey NaH powder to settle completely.

  • Carefully remove the hexane supernatant via cannula. The washings will contain traces of NaH and should be quenched carefully in a separate flask by slowly adding isopropanol.[10]

  • Repeat the washing process (steps 2-5) two more times.

  • After the final wash, place the flask under high vacuum for 10-20 minutes to remove residual hexane.

  • The resulting fine, grey powder is highly pyrophoric. Do not expose to air. Backfill the flask with inert gas and add your anhydrous reaction solvent via cannula to form a slurry for use.

Q3: My reaction starts but seems to stall, leaving a mixture of starting material and product. What factors influence reaction completion?

Answer: An incomplete reaction points towards an equilibrium issue or insufficient driving force. The Dieckmann condensation is a reversible process, and the final, irreversible step is what drives it to completion.[5][6]

  • The Thermodynamic Sink: The product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyls (pKa ≈ 11).[5] The alkoxide base generated during the ring-closing step is strong enough to deprotonate this position.[5] This acid-base reaction is the thermodynamic driving force of the entire sequence. If this deprotonation does not occur, the reaction can revert to the starting materials.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Ensure you are using at least one full equivalent of base. Sub-stoichiometric amounts will not allow for the complete deprotonation of the product to drive the equilibrium forward.[5]

    • Temperature: While initial enolate formation may occur at room temperature, higher temperatures (e.g., refluxing THF or Toluene) are often required to favor the intramolecular cyclization and push the reaction to completion.

    • Solvent Choice: The solvent must be anhydrous and compatible with the strong base.

SolventBoiling Point (°C)Suitability Notes
Tetrahydrofuran (THF) 66Good for many reactions, but may require extended reflux. Must be anhydrous.
Toluene 111Excellent high-boiling choice. Allows for higher reaction temperatures to overcome activation barriers. Must be anhydrous.
1,2-Dimethoxyethane (DME) 85Good alternative to THF.

Data sourced from standard chemical reference texts.

Q4: I'm observing significant side-product formation. What are the likely culprits?

Answer: The primary side reaction in a Dieckmann condensation is intermolecular condensation. Instead of the enolate attacking the other ester on the same molecule, it attacks an ester on a different molecule.

  • Causality (Intermolecular vs. Intramolecular):

    • Intramolecular (Desired): Forms a stable 5- or 6-membered ring.[5][7] The formation of a 4-membered ring in your synthesis is less favorable than a 5- or 6-membered ring but more favorable than intermolecular reactions under the right conditions.

    • Intermolecular (Side Reaction): Leads to dimers or polymers, which appear as baseline material or high molecular weight spots on a TLC plate.

  • High Concentration Conditions: The key to favoring the intramolecular pathway is to run the reaction under high-dilution conditions. This reduces the probability of two substrate molecules finding each other in solution.

Experimental Workflow: High-Dilution Technique

G cluster_0 diester Diester Substrate in Anhydrous Solvent addition Slow, Dropwise Addition (via Syringe Pump) Over 2-4 hours diester->addition base Suspension of Active NaH in Refluxing Toluene reflux Continue Reflux (1-2 hours post-addition) Monitor by TLC/GC addition->reflux product Desired Intramolecular Cyclization Product reflux->product

References

Improving the diastereoselectivity of reactions involving "Methyl 2-(3-oxocyclobutyl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diastereocontrol in Reactions of Methyl 2-(3-oxocyclobutyl)acetate

Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The strained four-membered ring of cyclobutanone derivatives offers unique synthetic potential but also presents significant challenges in controlling stereochemistry.[1] Poor diastereoselectivity is a common hurdle that can lead to difficult separations and reduced overall yield of the desired stereoisomer.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will move beyond simple procedural instructions to explore the underlying mechanistic principles—the "why" behind a protocol's success—enabling you to make informed decisions and rationally design your experiments for optimal stereochemical outcomes.

General Troubleshooting Workflow

Before diving into specific reaction types, it's helpful to have a logical framework for troubleshooting poor diastereoselectivity. The following workflow outlines the key experimental parameters to consider.

G start Problem: Poor Diastereoselectivity (e.g., d.r. ≈ 1:1) reagent Reagent Selection (Steric Bulk vs. Chelation) start->reagent temp Reaction Temperature (Lower T often increases selectivity) start->temp solvent Solvent Polarity (Affects chelation & transition state stability) start->solvent substrate Substrate Modification (Chiral Auxiliaries, Protecting Groups) start->substrate sol_reagent Is the reagent capable of chelation? (e.g., Zn(BH4)2, L-Selectride®) reagent->sol_reagent Consider Mechanism temp_reagent Is the reagent sterically demanding? (e.g., K-Selectride®, L-Selectride®) reagent->temp_reagent Consider Sterics sub_reagent Is an organocatalyst or chiral ligand required? reagent->sub_reagent Consider Asymmetric Catalysis temp_effect Lowering temperature can amplify small differences in activation energies (ΔΔG‡) between diastereomeric transition states. temp->temp_effect Thermodynamic Principle solvent_effect Coordinating solvents (THF, Et2O) can support chelation control. Non-coordinating solvents (Toluene, Hexane) favor steric approach control. solvent->solvent_effect Coordination Effects substrate_effect Attach a chiral auxiliary to the acetate group to create a facial bias for incoming reagents. substrate->substrate_effect Introduce Stereodirecting Group

Caption: General troubleshooting workflow for poor diastereoselectivity.

FAQs and Troubleshooting Guides

Category 1: Reduction of the Ketone

Question 1: My reduction of this compound with NaBH₄ is non-selective, giving a 1:1 mixture of the cis- and trans-3-hydroxycyclobutylacetate diastereomers. How can I selectively form the trans isomer?

Answer: This is a classic problem of facial selectivity. A simple, non-hindered reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol often shows poor selectivity for this substrate because there is no strong intrinsic facial bias. To favor the trans product, you need to employ a strategy based on steric approach control .

The principle is to use a bulky reducing agent that will preferentially attack the carbonyl from the less sterically hindered face. The acetate side chain presents significant steric bulk. Therefore, the hydride will attack from the face opposite to this group, pushing the resulting hydroxyl group into a trans relationship with the side chain.

Recommended Reagents for trans-Selectivity:

  • L-Selectride® (Lithium tri-sec-butylborohydride): This is an extremely bulky hydride source and is highly effective for directing attack to the less hindered face.

  • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride®, offering excellent steric hindrance.

Key Considerations:

  • Temperature: These reactions must be run at low temperatures (e.g., -78 °C) to maximize selectivity. At higher temperatures, the kinetic control is less pronounced, leading to lower diastereomeric ratios (d.r.).

  • Solvent: Use an aprotic, coordinating solvent like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

ReagentTypical TemperatureSolventExpected Major IsomerTypical d.r.
NaBH₄0 °C to RTMeOHMixture~1:1
L-Selectride®-78 °CTHFtrans>10:1
K-Selectride®-78 °CTHFtrans>10:1

Question 2: Following the previous question, how can I selectively synthesize the cis-3-hydroxycyclobutylacetate isomer?

Answer: To obtain the cis isomer, you must override the steric bias of the acetate group. This is achieved through chelation control . The strategy involves using a reducing agent that can coordinate to both the carbonyl oxygen and the ester's carbonyl oxygen simultaneously. This coordination locks the conformation of the side chain, forcing the hydride to be delivered to the same face, resulting in the cis product.

G cluster_0 Chelation Control for cis-Diastereomer start_cis This compound reagent_cis Chelating Reducing Agent (e.g., Zn(BH4)2) start_cis->reagent_cis Add ts_cis Chelated Transition State (Hydride delivered from same face as ester) reagent_cis->ts_cis Forms product_cis cis-Diol Product ts_cis->product_cis Leads to

Caption: Chelation control directs hydride attack to form the cis-diol.

Recommended Reagents for cis-Selectivity:

  • Zinc Borohydride (Zn(BH₄)₂): Zinc is an excellent chelating metal. Zn(BH₄)₂ is typically prepared in situ from NaBH₄ and anhydrous ZnCl₂ in THF. The Lewis acidic zinc center coordinates to both oxygens, creating a rigid five-membered ring-like transition state that directs the hydride attack.

  • Catecholborane: In the presence of a Lewis acid, this reagent can also participate in chelation-controlled reductions.

Experimental Protocol: cis-Selective Reduction via Chelation Control

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Zinc Chloride (ZnCl₂, 1.1 eq) and dry THF.

  • Reagent Formation: Cool the suspension to 0 °C and add Sodium Borohydride (NaBH₄, 2.2 eq) portion-wise. Stir the mixture at room temperature for 3-4 hours to form the Zn(BH₄)₂ reagent.

  • Substrate Addition: Cool the reagent mixture to -20 °C (or lower, optimization may be required). Add a solution of this compound (1.0 eq) in dry THF dropwise over 30 minutes.

  • Reaction: Monitor the reaction by TLC. It is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction at low temperature by the slow addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Allow the mixture to warm to room temperature and stir vigorously until the layers are clear. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product before purification by column chromatography.

Category 2: Alkylation of the Enolate

Question 3: I am trying to perform an α-alkylation of this compound, but I'm getting a mixture of diastereomers. How can I control the stereochemistry of the newly formed stereocenter?

Answer: Controlling the stereochemistry of an enolate alkylation requires a robust method to induce facial selectivity. For this substrate, the most reliable and widely adopted strategy is the use of a chiral auxiliary .[2][3][4] This involves temporarily attaching a chiral molecule to the acetate group, which then acts as a stereodirecting controller. Evans' oxazolidinone auxiliaries are a gold standard for this type of transformation due to their high and predictable stereochemical induction.[4][5]

The General Strategy:

  • Attach Auxiliary: First, hydrolyze the methyl ester to the corresponding carboxylic acid. Then, couple the acid with a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone.

  • Diastereoselective Alkylation: Form the enolate of the N-acyloxazolidinone using a base like LDA or NaHMDS. The bulky group on the auxiliary (e.g., the benzyl group) effectively blocks one face of the enolate. Quenching this enolate with an electrophile (e.g., methyl iodide, benzyl bromide) occurs from the less hindered face, leading to the formation of one diastereomer in high excess.[4][6]

  • Cleave Auxiliary: After the alkylation, the auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to reveal the enantiomerically enriched carboxylic acid, which can then be re-esterified if needed. The expensive chiral auxiliary can be recovered and reused.

G start Substrate + Chiral Auxiliary enolate Formation of Chiral Enolate (Base: LDA or NaHMDS) start->enolate alkylation Facial Blockage by Auxiliary (e.g., Benzyl group) enolate->alkylation product Electrophile attacks from less hindered face alkylation->product cleavage High d.r. Product product->cleavage final Cleavage of Auxiliary (e.g., LiOH / H2O2) cleavage->final final_product Enantioenriched Product + Recovered Auxiliary final->final_product

Caption: Workflow for chiral auxiliary-directed alkylation.

Why this works (Causality): The stereochemical outcome is dictated by the formation of a rigid, chelated Z-enolate. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields the si-face of the enolate. Consequently, the incoming electrophile can only approach from the exposed re-face, leading to a highly predictable stereochemical outcome.[4]

Category 3: Conjugate Additions

Question 4: I need to perform a Michael addition to an α,β-unsaturated derivative of this compound. What are the best strategies to ensure high diastereoselectivity?

Answer: For conjugate additions, achieving high diastereoselectivity often relies on the interplay between the nucleophile, the substrate, and the catalyst. Organocatalysis has emerged as a powerful tool for such transformations on cyclobutanone systems.[7][8]

Strategy 1: Substrate Control with Bulky Groups If you have already installed a stereocenter on the ring (e.g., a hydroxyl group from a selective reduction), its steric bulk can direct the incoming nucleophile to the opposite face. For example, a trans-hydroxyl group will direct the Michael addition to occur anti to it.

Strategy 2: Asymmetric Organocatalysis This is the more versatile approach. Chiral secondary amines (e.g., derived from proline) or bifunctional catalysts like cinchona alkaloid-based thioureas can catalyze the conjugate addition of nucleophiles to α,β-unsaturated cyclobutanones with high enantioselectivity and diastereoselectivity.[8]

Mechanism of Action (Organocatalysis):

  • Enamine/Iminium Formation: The chiral amine catalyst reacts with the enone to form a chiral enamine or iminium ion.

  • Facial Shielding: The bulky framework of the catalyst shields one face of the molecule.

  • Stereocontrolled Addition: The nucleophile adds to the unshielded face.

  • Catalyst Turnover: Hydrolysis releases the product and regenerates the catalyst.

This approach allows for the creation of quaternary stereocenters with excellent stereocontrol, which can be challenging to achieve via other methods.[8] Researchers have successfully used this method for the addition of nitroalkanes to 2-substituted cyclobutanone derivatives, controlling up to three contiguous stereocenters.[8]

References

Validation & Comparative

A Senior Application Scientist's Guide to Cyclobutyl Building Blocks: A Comparative Analysis of Methyl 2-(3-oxocyclobutyl)acetate and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and three-dimensionality has led to a resurgence of interest in strained ring systems. Among these, the cyclobutane motif has emerged as a valuable scaffold, offering a unique conformational rigidity that can enhance pharmacological properties such as metabolic stability and binding affinity.[1] This guide provides an in-depth technical comparison of a versatile building block, Methyl 2-(3-oxocyclobutyl)acetate , with other commercially available cyclobutyl ketones. We will explore their comparative performance in key synthetic transformations, supported by experimental data, to inform the strategic selection of these building blocks in drug discovery and development.

The Strategic Value of the 3-Oxocyclobutyl Scaffold

The 3-oxocyclobutyl moiety is a particularly useful synthon. The ketone functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, olefinations, and ring expansions. The substitution at the 3-position allows for the introduction of diverse pharmacophoric elements, influencing the molecule's vectoral projection and interaction with biological targets.[2]

Our focus, This compound (1) , incorporates an acetic acid methyl ester side chain, providing an additional point for diversification or for mimicking a substituted alkyl chain with conformational constraint. This guide will compare its reactivity and synthetic utility against two other representative 3-substituted cyclobutanones: 3-Phenylcyclobutanone (2) and 3-(Benzyloxy)cyclobutanone (3) . These alternatives represent building blocks with aromatic and ether functionalities, respectively, allowing for a comparative analysis of electronic and steric effects on reactivity.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of these building blocks in three fundamental and widely used synthetic transformations: stereoselective reduction, Wittig olefination, and Baeyer-Villiger oxidation.

Stereoselective Hydride Reduction

The reduction of the cyclobutanone carbonyl group to a hydroxyl group is a common transformation that introduces a new stereocenter. The stereochemical outcome of this reaction is of paramount importance in determining the biological activity of the final molecule. A comprehensive study on the stereoselective reduction of 3-substituted cyclobutanones provides valuable data for our comparison.[3]

The hydride reduction of 3-substituted cyclobutanones generally proceeds with a high degree of cis-selectivity, where the hydride attacks from the face opposite to the substituent.[3] This is attributed to the minimization of torsional strain in the transition state, consistent with the Felkin-Anh model.[4]

Table 1: Comparison of Stereoselectivity in the Hydride Reduction of 3-Substituted Cyclobutanones

EntrySubstrateReducing AgentSolventTemperature (°C)cis:trans RatioYield (%)Reference
13-Phenylcyclobutanone (2) NaBH₄MeOH0>95:595[3]
23-Phenylcyclobutanone (2) L-Selectride®THF-78>99:198[3]
33-(Benzyloxy)cyclobutanone (3) NaBH₄MeOH0>95:593[3]
43-(Benzyloxy)cyclobutanone (3) L-Selectride®THF-78>99:197[3]

Note: Data for this compound (1) under identical conditions is not available in the cited literature, but similar high cis-selectivity is expected based on the established models.

The data clearly indicates that excellent cis-diastereoselectivity is achieved with both small (NaBH₄) and bulky (L-Selectride®) hydride reagents. The bulky L-Selectride® generally provides even higher selectivity. This predictable stereochemical outcome is a significant advantage when planning synthetic routes requiring specific diastereomers.

Experimental Protocol: General Procedure for the Stereoselective Reduction of 3-Substituted Cyclobutanones

To a solution of the 3-substituted cyclobutanone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the hydride reducing agent (1.2 mmol) is added portion-wise. The reaction is stirred for 1-2 hours or until completion as monitored by TLC. The reaction is then quenched by the slow addition of water or saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by flash column chromatography.

Diagram: Stereoselective Reduction Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start 3-Substituted Cyclobutanone reaction Stereoselective Reduction start->reaction reagents Hydride Reagent (e.g., NaBH₄, L-Selectride®) Solvent (e.g., MeOH, THF) Low Temperature (e.g., 0 °C, -78 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product cis-3-Substituted Cyclobutanol purification->product

Caption: Workflow for the stereoselective reduction of 3-substituted cyclobutanones.

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[5] The reactivity of cyclobutanones in this transformation is influenced by both ring strain and steric hindrance around the carbonyl group. While specific comparative data for our target compounds is scarce, we can infer their relative performance based on general principles and published protocols.[6]

The increased reactivity of the carbonyl group in cyclobutanones due to ring strain generally facilitates the Wittig reaction. However, the nature of the substituent at the 3-position can modulate this reactivity. For This compound (1) , the ester-containing side chain is not expected to significantly hinder the approach of the Wittig reagent. In contrast, the bulkier phenyl group in 3-Phenylcyclobutanone (2) might lead to slightly slower reaction rates. The benzyloxy group in 3-(Benzyloxy)cyclobutanone (3) is also relatively unencumbering.

Table 2: Expected Performance in the Wittig Reaction of 3-Substituted Cyclobutanones

SubstrateExpected ReactivityPotential Challenges
This compound (1) HighPotential for enolization with strongly basic ylides.
3-Phenylcyclobutanone (2) Moderate to HighSteric hindrance may require longer reaction times or more reactive ylides.
3-(Benzyloxy)cyclobutanone (3) HighGenerally unproblematic.

Experimental Protocol: General Procedure for the Wittig Olefination of Cyclobutanones

To a suspension of a phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 mmol) is added dropwise. The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of the cyclobutanone (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.[7]

Diagram: Wittig Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Cycloreversion ketone R₂C=O betaine R₂C⁻-O-P⁺Ph₃-CHR¹ ketone->betaine ylide Ph₃P⁺-C⁻HR¹ ylide->betaine oxaphosphetane [R₂C-O-P(Ph₃)-CHR¹] betaine->oxaphosphetane alkene R₂C=CHR¹ oxaphosphetane->alkene phosphine_oxide Ph₃P=O oxaphosphetane->phosphine_oxide G start 3-Substituted Cyclobutanone path_a Migration of C2/C4 start->path_a Path A path_b Migration of C2/C4 start->path_b Path B product_a Lactone A path_a->product_a product_b Lactone B path_b->product_b

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms defines a molecule's function. For cyclic compounds like substituted cyclobutanes, this distinction is paramount. Cis and trans isomers, while constitutionally identical, exhibit profoundly different physicochemical properties, influencing everything from biological activity to polymer characteristics. Discerning between these stereoisomers is a critical step in synthesis and characterization. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—used to unambiguously differentiate between cis and trans isomers of substituted cyclobutanes, grounded in the principles of molecular symmetry and conformational analysis.

The Structural Foundation: Why Isomers Differ Spectroscopically

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate angle and torsional strain.[1] This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The key to spectroscopic differentiation lies in how cis and trans substituents occupy these positions and the resulting molecular symmetry and conformational dynamics.

  • Trans Isomers : In a 1,2-disubstituted cyclobutane, the trans isomer typically adopts a conformation where both substituents occupy pseudo-equatorial positions to minimize steric hindrance. This often results in a more rigid structure with a higher degree of symmetry (e.g., a C2 axis).[2][3]

  • Cis Isomers : The cis isomer is forced to have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position. This isomer often undergoes rapid ring-flipping at room temperature, where the axial and equatorial substituents interchange, leading to an averaged spectroscopic signature.[2][4] This lower symmetry and dynamic behavior are central to its distinct spectroscopic fingerprint.

cluster_trans Trans Isomer cluster_cis Cis Isomer trans_puckered Puckered Ring (di-pseudo-equatorial) trans_sym Higher Symmetry (e.g., C2) trans_puckered->trans_sym trans_rigid More Rigid Conformation trans_sym->trans_rigid cis_puckered Puckered Ring (pseudo-axial/equatorial) cis_flip Rapid Ring Inversion cis_puckered->cis_flip cis_sym Lower Symmetry (e.g., Cs) cis_flip->cis_sym bkg 1. Collect Background Spectrum sample 2. Place Sample on ATR Crystal bkg->sample Clean, empty crystal acq 3. Acquire Sample Spectrum sample->acq Apply pressure to ensure contact clean 4. Clean Crystal acq->clean 4000-400 cm⁻¹ range compare 5. Compare Fingerprint Regions clean->compare Use appropriate solvent (e.g., isopropanol)

References

A Senior Application Scientist's Guide to the Enantioselective Synthesis of Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Chiral Cyclobutanes in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain of approximately 26.3 kcal/mol, is now a highly valued structural unit in medicinal chemistry.[1] Its rigid, three-dimensional scaffold offers a distinct advantage over planar aromatic rings, often leading to improved water solubility, enhanced metabolic stability, and superior binding affinity with protein targets.[1] Consequently, chiral cyclobutane derivatives are integral components of numerous natural products and pharmaceutical agents.[2]

Methyl 2-(3-oxocyclobutyl)acetate is a key chiral building block, featuring a stereocenter adjacent to a synthetically versatile ester group and a ketone that allows for further functionalization. The precise control of its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities. However, the construction of such strained four-membered rings in an enantiomerically pure form presents a significant synthetic challenge.[1][3]

This guide provides an in-depth comparison of three leading catalytic strategies for the enantioselective synthesis of this compound: organocatalysis, transition metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal method for their specific needs.

Organocatalysis: The Proline-Catalyzed Asymmetric Michael Addition

Guiding Principles & Rationale: Organocatalysis, using small chiral organic molecules, has revolutionized asymmetric synthesis. L-proline and its derivatives are particularly powerful catalysts, activating carbonyl compounds through the formation of nucleophilic enamines.[4][5] This strategy is exceptionally well-suited for conjugate addition reactions. For our target molecule, a plausible and highly effective approach is the asymmetric Michael addition of a malonate pronucleophile to cyclobutenone, followed by subsequent hydrolysis and decarboxylation. The catalyst's chiral environment dictates the facial selectivity of the addition, thereby establishing the crucial stereocenter.

The Catalyst System: The primary catalyst is L-proline, often used in conjunction with a cocatalyst or additive to modulate reactivity and selectivity. While proline itself is effective, derivatives with enhanced solubility or acidity, such as tetrazole-based catalysts, can offer superior performance in non-polar solvents and at lower catalyst loadings.[6]

Proposed Mechanism: Enamine Catalysis The catalytic cycle begins with the condensation of L-proline and the substrate, cyclobutenone, to form a chiral enamine intermediate. This enamine is the key nucleophilic species. It attacks the Michael acceptor (dimethyl malonate), guided by the steric environment of the catalyst's pyrrolidine ring, to form a new C-C bond with high stereocontrol. Subsequent hydrolysis releases the product and regenerates the catalyst.

cluster_cycle Catalytic Cycle Proline Proline Enamine Enamine Proline->Enamine + Cyclobutenone - H2O Cyclobutenone Cyclobutenone Iminium Iminium Enamine->Iminium + Malonate Malonate Malonate Product_Complex Product_Complex Iminium->Product_Complex Intramolecular Cyclization Product_Complex->Proline Hydrolysis Adduct Adduct Product_Complex->Adduct Release Hydrolysis H2O Target_Molecule This compound Adduct->Target_Molecule Decarboxylation Decarboxylation Heat, H3O+

Caption: Proline-catalyzed asymmetric Michael addition pathway.

Performance Analysis: Proline-catalyzed reactions are known for their operational simplicity and the use of an inexpensive, readily available catalyst.[7] They typically proceed under mild conditions. High enantioselectivities (often >90% ee) are achievable. However, drawbacks can include relatively high catalyst loadings (10-30 mol%) and sometimes sluggish reaction times. The initial Michael adduct requires a subsequent decarboxylation step to yield the target molecule, which adds to the overall process.

Experimental Protocol: Organocatalytic Approach

Step 1: Asymmetric Michael Addition

  • To a stirred solution of cyclobutenone (1.0 equiv) in anhydrous chloroform (0.2 M) is added dimethyl malonate (1.5 equiv).

  • L-proline (0.2 equiv) is added in one portion, and the reaction mixture is stirred at room temperature (23 °C).

  • The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion (typically 24-48 hours), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct, dimethyl 2-(3-oxocyclobutyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • The purified adduct is dissolved in a mixture of acetic acid and 6M hydrochloric acid (1:1 v/v).

  • The solution is heated to reflux (approx. 110 °C) for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting carboxylic acid is immediately dissolved in methanol containing a catalytic amount of sulfuric acid and refluxed for 3 hours to effect esterification.

  • After cooling, the solvent is removed, and the residue is purified by column chromatography to yield the final product, this compound.

Transition Metal Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition

Guiding Principles & Rationale: Transition metals, particularly rhodium, are exceptionally effective at catalyzing asymmetric C-C bond-forming reactions.[8][9] Rhodium(I) complexes, when paired with chiral ligands, can catalyze the 1,4-conjugate addition of organometallic reagents to α,β-unsaturated ketones with outstanding enantioselectivity.[10] For our target, this involves the addition of a suitable acetate enolate equivalent, such as a reformatsky-type reagent or an organozirconium species, to cyclobutenone. The choice of the chiral ligand is critical for achieving high levels of stereocontrol. Chiral dienes and bisphosphine ligands like BINAP are commonly employed.[10][11]

The Catalyst System: A typical system consists of a rhodium precursor, such as [Rh(cod)Cl]₂, and a chiral phosphine ligand, like (R)-BINAP. The active catalyst is generated in situ. The organometallic nucleophile is often an organozinc, organoboron, or organozirconium reagent, which offers a good balance of reactivity and functional group tolerance.[11][12]

Proposed Mechanism: 1,4-Addition The cycle starts with the transmetalation of the organometallic reagent to the chiral rhodium(I) complex. The resulting organorhodium species then undergoes migratory insertion into the double bond of the coordinated cyclobutenone substrate. This step is generally the enantioselectivity-determining step. The resulting rhodium enolate is then protonated or quenched to release the product and regenerate a rhodium(I) species that can re-enter the catalytic cycle.

cluster_cycle Catalytic Cycle RhL_star [Rh(I)-L] Rh_R R-[Rh(I)-L] RhL_star->Rh_R + R-M (Transmetalation) Organometallic R-M Pi_Complex π-Complex Rh_R->Pi_Complex + Cyclobutenone Cyclobutenone Cyclobutenone Rh_Enolate Rh-Enolate Pi_Complex->Rh_Enolate Migratory Insertion Rh_Enolate->RhL_star Protonolysis Product This compound Rh_Enolate->Product Release Protonolysis H+

Caption: Rhodium-catalyzed asymmetric 1,4-addition cycle.

Performance Analysis: Rhodium-catalyzed methods are highly attractive due to their typically excellent enantioselectivities (often >95% ee) and high yields.[13] They operate with low catalyst loadings (1-5 mol%) and often exhibit broad substrate scope and functional group tolerance. The primary challenges are the cost and air-sensitivity of the rhodium precursors and chiral ligands, as well as the need to prepare the organometallic nucleophile, which can add steps and complexity to the overall synthesis.

Experimental Protocol: Rhodium-Catalyzed Approach
  • In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)Cl]₂ (0.025 equiv) and (R)-BINAP (0.052 equiv).

  • Add anhydrous and degassed THF (0.1 M relative to substrate). Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • In a separate flask, prepare the organozinc reagent: To a solution of methyl bromoacetate (2.0 equiv) in THF, add activated zinc dust (2.2 equiv) and stir vigorously until the zinc is consumed (Reformatsky reagent formation).

  • Cool the catalyst solution to 0 °C. Add a solution of cyclobutenone (1.0 equiv) in THF via syringe pump over 1 hour.

  • Simultaneously, add the freshly prepared organozinc reagent to the reaction mixture via a separate syringe pump over 1 hour.

  • Stir the reaction at 0 °C and monitor by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purify the crude product by flash column chromatography on silica gel to obtain enantiopure this compound.

Biocatalysis: Ketoreductase-Mediated Asymmetric Reduction

Guiding Principles & Rationale: Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations.[14] Ketoreductases (KREDs) are particularly adept at the asymmetric reduction of prochiral ketones to secondary alcohols with near-perfect enantioselectivity.[15] To synthesize our target molecule, one could envision a prochiral precursor like methyl 2-(3,3-dihydroxycyclobutyl)acetate (from the hydration of the corresponding diketone) or a related diketo-ester. A KRED, using a cofactor like NADPH, can selectively reduce one of the ketone functionalities to a hydroxyl group, establishing the key stereocenter. The resulting alcohol can then be re-oxidized to the ketone under controlled conditions if needed, preserving the newly formed chiral center.

The Catalyst System: The catalyst is a specific ketoreductase enzyme, often sourced from organisms like Lactobacillus kefir or expressed recombinantly in E. coli. These are available commercially in screening kits. The reaction requires a stoichiometric amount of a hydride source, typically provided by a cofactor like NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol and a corresponding dehydrogenase.

Proposed Mechanism: Enzymatic Reduction The substrate binds to the active site of the KRED in a specific orientation dictated by the enzyme's chiral pocket. The hydride is delivered from the NADPH cofactor to one specific face of the carbonyl group (following Prelog's rule), leading to the formation of a single enantiomer of the alcohol product. The oxidized NADP+ is then reduced back to NADPH by the regeneration system, allowing the catalytic cycle to continue.

cluster_cycle Biocatalytic Cycle cluster_regen Cofactor Regeneration KRED_NADPH KRED-NADPH Enzyme_Complex Enzyme-Substrate Complex KRED_NADPH->Enzyme_Complex + Substrate Substrate Prochiral Diketo-Ester KRED_NADP KRED-NADP+ Enzyme_Complex->KRED_NADP Hydride Transfer KRED_NADP->KRED_NADPH Cofactor Regeneration Product Hydroxy-Ester KRED_NADP->Product Release Product Target_Molecule This compound Product->Target_Molecule Oxidation NADP NADP+ NADPH NADPH NADP->NADPH GDH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone GDH GDH GDH Oxidation Mild Oxidation (e.g., DMP)

Caption: Ketoreductase-mediated asymmetric reduction with cofactor regeneration.

Performance Analysis: Biocatalysis offers unparalleled selectivity, often yielding products with >99% ee.[15] The reactions are performed in aqueous media under mild pH and temperature conditions, making it a green and sustainable methodology. The main challenges include the need to screen for a suitable enzyme, potential substrate inhibition at high concentrations, and the requirement for a cofactor regeneration system. The subsequent oxidation step also needs to be mild enough to avoid racemization.

Experimental Protocol: Biocatalytic Approach

Step 1: Asymmetric Reduction

  • In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Add the prochiral substrate, methyl 2-(3-oxocyclobutane-1,3-dione)acetate (1.0 equiv). A co-solvent like DMSO (5-10% v/v) may be used to aid solubility.

  • Add NADP+ (0.01 equiv), the selected ketoreductase (KRED, e.g., from a commercial screening kit), and a glucose dehydrogenase (GDH) for cofactor regeneration.

  • Initiate the reaction by adding glucose (1.5 equiv) as the ultimate reductant.

  • Maintain the pH at 7.0 by the controlled addition of 1M NaOH. Stir the reaction at 30 °C.

  • Monitor the reaction by chiral HPLC or GC.

  • Once the reaction is complete (typically 12-24 hours), quench by adding an equal volume of methyl tert-butyl ether (MTBE) and centrifuging to remove the enzyme.

  • Separate the layers and extract the aqueous phase twice more with MTBE. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the chiral hydroxy-ester.

Step 2: Oxidation

  • Dissolve the crude hydroxy-ester in anhydrous dichloromethane (0.1 M) under an argon atmosphere and cool to 0 °C.

  • Add Dess-Martin periodinane (1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product, this compound.

Comparative Summary and Outlook

Catalyst SystemTypical YieldTypical ee%Catalyst LoadingConditionsKey AdvantagesKey Disadvantages
Organocatalysis 70-90%85-95%10-30 mol%Mild, RTInexpensive catalyst, simple setup, metal-freeHigh catalyst loading, multi-step process, sometimes slow
Rh-Catalysis 85-98%>95%1-5 mol%-20 to 25 °CHigh efficiency & selectivity, low catalyst loadingExpensive/sensitive reagents, requires organometallic nucleophile
Biocatalysis 75-95%>99%<1% w/wMild, aqueousUnmatched selectivity, green process, mild conditionsRequires screening, cofactor system, potential substrate inhibition

Expert Recommendation:

The choice of catalyst is intrinsically linked to the specific goals of the research or development program.

  • For initial discovery and analogue synthesis, where operational simplicity and cost are primary concerns, Organocatalysis offers an excellent starting point. It provides rapid access to enantiomerically enriched material without the need for specialized equipment or sensitive reagents.

  • For constructing complex molecules or when the highest possible enantiopurity is required for a lead candidate, Rhodium-Catalysis is often the superior choice. Its reliability, high yields, and exceptional selectivity justify the higher initial cost of the catalyst system.[13]

  • For large-scale, sustainable manufacturing, Biocatalysis represents the future. Its use of water as a solvent, mild conditions, and near-perfect enantioselectivity align with the principles of green chemistry, making it an economically and environmentally attractive option for industrial production.[14]

Ultimately, each of these powerful catalytic systems provides a viable and effective route to the enantioselective synthesis of this compound. By understanding the fundamental principles, advantages, and practical considerations of each method, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

Navigating the Promising but Underexplored Landscape of Methyl 2-(3-oxocyclobutyl)acetate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals that while the cyclobutane scaffold is a burgeoning area of interest in medicinal chemistry, specific examples of biologically active compounds directly derived from Methyl 2-(3-oxocyclobutyl)acetate are notably scarce. This guide, therefore, serves to contextualize the potential of this building block within the broader landscape of cyclobutane-containing therapeutics, highlighting known synthetic strategies and the general biological relevance of the cyclobutane motif, while underscoring the current knowledge gap regarding its specific derivatives.

The Allure of the Cyclobutane Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has garnered significant attention from medicinal chemists for its unique structural properties.[1][2][3] Unlike more flexible aliphatic chains or flat aromatic rings, the puckered and conformationally restricted nature of the cyclobutane core allows for the precise positioning of substituents in three-dimensional space.[4] This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties such as metabolic stability.[5]

The incorporation of a cyclobutane moiety into a drug candidate can offer several advantages:

  • Conformational Rigidity: The fixed geometry of the cyclobutane ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target protein.

  • Three-Dimensionality: The non-planar nature of the cyclobutane scaffold provides access to a greater volume of chemical space, enabling interactions with complex binding pockets that are inaccessible to flatter molecules.

  • Metabolic Stability: The strained C-C bonds of the cyclobutane ring can be more resistant to metabolic degradation compared to linear alkyl chains.

  • Novelty: The relative underexploration of cyclobutane-containing chemical space offers opportunities for the discovery of novel intellectual property.

A wide array of biological activities has been attributed to compounds containing a cyclobutane ring, including antimicrobial, antibacterial, antitumor, and anticancer effects.[1][3]

This compound: A Versatile but Underutilized Building Block

This compound possesses two key functional groups that make it an attractive starting material for the synthesis of a diverse range of derivatives: a ketone and an ester. The ketone can be a handle for various chemical transformations, including:

  • Reductive amination to introduce amine functionalities.

  • Wittig reactions to form alkenes.

  • Aldol condensations to build larger carbon skeletons.

  • Formation of heterocyclic rings such as pyrazoles, and pyridines.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing another point for diversification.

Despite this synthetic potential, a thorough search of the scientific and patent literature did not yield specific examples of compounds derived from this compound with reported biological activity and associated experimental data. This suggests that either the exploration of this specific starting material is still in its nascent stages and has not yet been widely published, or that such research is being conducted in proprietary drug discovery programs and is not publicly disclosed.

General Synthetic Strategies for Biologically Active Cyclobutane Derivatives

While specific examples from this compound are lacking, general synthetic routes to biologically active cyclobutane-containing molecules can provide a roadmap for future research.

Synthesis of Cyclobutane-Fused Heterocycles

One promising avenue is the synthesis of cyclobutane-fused heterocyclic compounds.[2][4] These structures combine the desirable properties of the cyclobutane ring with the diverse biological activities associated with various heterocyclic systems.

A general workflow for the synthesis of such compounds could involve the initial modification of the ketone in this compound, followed by a ring-closing reaction to form the heterocyclic moiety.

G start This compound step1 Functional Group Transformation (e.g., Reductive Amination, Wittig Reaction) start->step1 step2 Introduction of Heteroatoms (e.g., via condensation with hydrazine, hydroxylamine) step1->step2 step3 Cyclization Reaction (e.g., Intramolecular Condensation, Ring-Closing Metathesis) step2->step3 product Biologically Active Cyclobutane-Fused Heterocycle step3->product

Figure 1. A conceptual workflow for the synthesis of cyclobutane-fused heterocycles.

Synthesis of Spirocyclic Compounds

Another area of interest is the synthesis of spirocyclic compounds, where a single carbon atom is part of two rings.[5][6][7] The ketone of this compound is a prime starting point for the construction of spirocyclic systems.

G start This compound step1 Reaction at Ketone Carbonyl (e.g., with a bifunctional reagent) start->step1 step2 Spirocyclization (e.g., Intramolecular cyclization) step1->step2 product Biologically Active Spirocyclic Compound step2->product

Figure 2. A general workflow for the synthesis of spirocyclic compounds.

Future Directions and a Call for Exploration

The lack of specific data on the biological activities of derivatives of this compound represents a clear knowledge gap and, consequently, a significant opportunity for researchers in medicinal chemistry and drug discovery. The synthetic tractability of this starting material, coupled with the proven potential of the cyclobutane scaffold, suggests that a focused research effort in this area could yield novel and potent therapeutic agents.

Future work should focus on:

  • Systematic derivatization of this compound to create libraries of novel compounds.

  • Screening of these compounds against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes.

  • Publication of the results to enrich the public scientific record and stimulate further research in this promising area.

References

The Rising Trajectory of a Four-Membered Ring: A Comparative Guide to Methyl 2-(3-oxocyclobutyl)acetate as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the quest for novel molecular scaffolds that confer superior pharmacological properties is a constant endeavor. In the landscape of saturated carbocycles, the cyclobutane ring, particularly in the form of derivatives like Methyl 2-(3-oxocyclobutyl)acetate, is carving out a significant niche. This guide offers an in-depth, objective comparison of the 3-oxocyclobutyl moiety as a bioisostere for its more common five- and six-membered counterparts, cyclopentanone and cyclohexanone systems. Supported by experimental data and detailed protocols, we will explore the nuanced advantages this strained ring system can offer in modern drug discovery.

The principle of bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The goal is to enhance potency, selectivity, and pharmacokinetic properties. While larger, more flexible rings like cyclopentane and cyclohexane are commonplace, the smaller, more rigid cyclobutane ring presents a unique set of properties that can be strategically exploited.

A Comparative Analysis of Physicochemical Properties

The seemingly subtle change in ring size from six or five to four carbons can have a profound impact on a molecule's physicochemical properties. These differences, stemming from variations in ring strain, conformation, and electronics, can translate into significant advantages in a drug development context.

PropertyThis compoundMethyl 2-(3-oxocyclopentyl)acetateMethyl 2-(4-oxocyclohexyl)acetate
Molecular Weight ( g/mol ) 142.15156.18170.21
Calculated LogP ~0.3~0.8~1.2
Polar Surface Area (Ų) 43.3743.3743.37
Three-dimensionality (Fsp³) HigherIntermediateLower

Note: LogP values are estimations and can vary based on the calculation method. Fsp³ refers to the fraction of sp³ hybridized carbons, a measure of a molecule's three-dimensionality.

The lower molecular weight and potentially lower lipophilicity of the cyclobutane derivative can be advantageous for improving "drug-likeness" and can contribute to better solubility. Furthermore, the inherent ring strain of the cyclobutane forces a more puckered, three-dimensional conformation compared to the more planar cyclopentane and the flexible chair/boat conformations of cyclohexane. This increased three-dimensionality can lead to more specific interactions with protein binding pockets.

This compound This compound Increased 3D Shape Increased 3D Shape This compound->Increased 3D Shape Improved Metabolic Stability Improved Metabolic Stability This compound->Improved Metabolic Stability Potentially Enhanced Solubility Potentially Enhanced Solubility This compound->Potentially Enhanced Solubility Methyl 2-(3-oxocyclopentyl)acetate Methyl 2-(3-oxocyclopentyl)acetate Methyl 2-(3-oxocyclopentyl)acetate->this compound Bioisosteric Replacement Methyl 2-(4-oxocyclohexyl)acetate Methyl 2-(4-oxocyclohexyl)acetate Methyl 2-(4-oxocyclohexyl)acetate->this compound Bioisosteric Replacement

Caption: Bioisosteric replacement of larger rings with a cyclobutane.

Performance in Biological Systems: A Data-Driven Comparison

The true test of a bioisostere lies in its performance in biological assays. Here, we compare the potential impact of the 3-oxocyclobutyl moiety on binding affinity, metabolic stability, and cell permeability.

Binding Affinity

Illustrative Binding Affinity Data

CompoundTargetKᵢ (nM) (Illustrative)
Cyclobutyl AnalogKinase X50
Cyclopentyl AnalogKinase X150
Cyclohexyl AnalogKinase X250

This data is illustrative and intended to demonstrate a potential trend. Actual binding affinities are target-dependent.

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. A study on the metabolism of alicyclic fentanyl analogs of varying ring sizes provides valuable insight.[1][2][3][4][5] The study found that as the ring size increased, the primary metabolic pathway shifted from N-dealkylation to oxidation of the alicyclic ring.[1][2][3] This suggests that the smaller, more constrained cyclobutyl ring may be less susceptible to certain metabolic transformations compared to larger rings.

Metabolic Profile of Alicyclic Fentanyl Analogs in Human Hepatocytes [1]

CompoundRing SizeMajor Metabolic PathwayRelative Abundance of Ring Oxidation
Cyclopropyl Fentanyl3N-dealkylationNot observed
Cyclobutyl Fentanyl 4 N-dealkylation Low
Cyclopentyl Fentanyl 5 Alicyclic Ring Oxidation Moderate
Cyclohexyl Fentanyl 6 Alicyclic Ring Oxidation High

This data strongly suggests that the cyclobutyl ring can enhance metabolic stability by being a less favorable site for oxidative metabolism compared to cyclopentyl and cyclohexyl rings.[1]

Cell Permeability

Cell permeability is a key factor for oral bioavailability and for reaching intracellular targets. While the introduction of a polar ketone group impacts permeability, the overall lipophilicity and shape of the carbocyclic ring also play a role. The lower calculated LogP of the cyclobutane derivative suggests it may have a different permeability profile compared to its larger ring analogs.

Illustrative Cell Permeability Data (Caco-2 Assay)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s) (Illustrative)
Cyclobutyl Analog5.0
Cyclopentyl Analog3.5
Cyclohexyl Analog2.0

This data is illustrative. The increased rigidity and potentially more compact shape of the cyclobutane analog may lead to more efficient passive diffusion across cell membranes.

Experimental Protocols for Comparative Analysis

To empirically validate the potential advantages of using a 3-oxocyclobutyl moiety as a bioisostere, a series of standardized in vitro assays should be performed.

Compound Synthesis Compound Synthesis Binding Affinity Assay Binding Affinity Assay Compound Synthesis->Binding Affinity Assay Metabolic Stability Assay Metabolic Stability Assay Compound Synthesis->Metabolic Stability Assay Cell Permeability Assay Cell Permeability Assay Compound Synthesis->Cell Permeability Assay Comparative Analysis Comparative Analysis Binding Affinity Assay->Comparative Analysis Metabolic Stability Assay->Comparative Analysis Cell Permeability Assay->Comparative Analysis

Caption: Experimental workflow for bioisostere comparison.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

Objective: To quantitatively measure and compare the binding affinity (K D) of the cyclobutyl, cyclopentyl, and cyclohexyl analogs to a specific protein target.

Methodology:

  • Immobilization of the Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of each test compound (the analogs) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of each compound over the immobilized protein surface. The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Objective: To determine the in vitro metabolic stability of the analogs by measuring their rate of depletion when incubated with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with pooled liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Cell Permeability Evaluation (Caco-2 Permeability Assay)

Objective: To assess the intestinal permeability of the analogs using the Caco-2 cell line as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer.

  • Assay Initiation: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion

The strategic use of this compound and related 3-oxocyclobutyl moieties as bioisosteres for larger cyclic ketone systems presents a compelling opportunity for drug discovery programs. The inherent properties of the cyclobutane ring—its rigidity, three-dimensionality, and potential for enhanced metabolic stability—can be leveraged to overcome common challenges in lead optimization. While direct comparative data for every possible scaffold is not always available, the foundational principles of bioisosterism, supported by illustrative experimental data, provide a strong rationale for the exploration of this underutilized cyclic system. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate the benefits of this bioisosteric replacement in their own specific contexts.

References

A Comparative Guide to Cyclobutane and Cyclopentane Rings in Drug Design: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the diverse array of structural motifs, small cycloalkanes have garnered significant attention for their ability to impart desirable drug-like properties. This guide provides an in-depth comparative analysis of two such rings: cyclobutane and cyclopentane. Drawing upon field-proven insights and experimental data, we will explore the nuanced differences between these two carbocycles and their strategic application in modern drug discovery.

The Foundation: Understanding the Physicochemical Landscape

The divergent behaviors of cyclobutane and cyclopentane in a biological system are rooted in their fundamental structural and electronic properties. A grasp of these characteristics is paramount for their rational incorporation into drug candidates.

Ring Strain and Conformation: A Tale of Two Geometries

The stability and three-dimensional shape of a molecule are dictated by a delicate balance of various strains. For cycloalkanes, angle strain and torsional strain are the primary determinants of their preferred conformations.

  • Cyclobutane: This four-membered ring is characterized by significant angle strain, with internal bond angles of approximately 88°, a considerable deviation from the ideal tetrahedral angle of 109.5°.[1] To alleviate some of the torsional strain that would arise from a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[1][2] This folded structure is a key feature, influencing how the molecule presents its substituents in three-dimensional space. The strain energy of cyclobutane is approximately 26.3 kcal/mol.[3][4]

  • Cyclopentane: In contrast, a planar cyclopentane would have internal bond angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[1][5] However, a planar arrangement would lead to significant torsional strain due to the eclipsing of all hydrogen atoms. To relieve this torsional strain, cyclopentane adopts a non-planar, puckered conformation, most commonly the "envelope" or "half-chair" form.[2] This puckering slightly increases angle strain but results in a more stable overall structure with a much lower total strain energy of about 7.1 kcal/mol.[3]

This fundamental difference in ring strain and conformational flexibility has profound implications for drug design. The greater rigidity of the cyclobutane ring can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target.[6][7] Conversely, the greater flexibility of the cyclopentane ring may allow for more adaptable binding to a receptor pocket.

Performance in Drug Design: A Data-Driven Comparison

The theoretical differences in the physicochemical properties of cyclobutane and cyclopentane translate into tangible effects on key pharmacological parameters. Here, we compare their performance based on available experimental data.

Metabolic Stability

A primary goal in drug design is to engineer molecules that resist rapid metabolism, thereby prolonging their duration of action. The introduction of small, saturated rings can be an effective strategy to block metabolically labile sites, often targeted by cytochrome P450 (CYP) enzymes.

While both cyclobutane and cyclopentane moieties are generally more resistant to metabolism than their linear alkyl counterparts, the higher strain of the cyclobutane ring can sometimes render it more susceptible to oxidative metabolism.[8] However, in many cases, the rigid nature of the cyclobutane ring can shield adjacent functional groups from metabolic attack. For instance, the replacement of a metabolically vulnerable isopropyl group with a cyclobutyl group has been shown to enhance metabolic stability in certain drug candidates.

A direct comparison in a series of Janus kinase (JAK) inhibitors revealed that incorporating a cyclobutane ring led to favorable metabolic stability.[7] While comprehensive head-to-head studies are limited, the choice between the two rings often depends on the specific molecular context and the primary metabolic pathways of the parent molecule.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9] Highly lipophilic compounds tend to have poor aqueous solubility and can be more prone to off-target effects.

The introduction of sp3-hybridized, non-planar scaffolds like cyclobutane and cyclopentane can disrupt crystal lattice packing and increase the fraction of sp3 carbons (Fsp3), a parameter often correlated with improved solubility and clinical success. Both rings can serve as non-aromatic bioisosteres for phenyl rings, reducing lipophilicity and improving physicochemical properties.[10]

While both rings can enhance solubility compared to flatter aromatic systems, the more three-dimensional and compact nature of the cyclobutane ring can sometimes lead to a greater disruption of crystal packing and a more significant improvement in aqueous solubility.

Receptor Binding Affinity

The ultimate test of a drug candidate is its ability to bind to its biological target with high affinity and selectivity. The conformational constraints imposed by cyclobutane and cyclopentane rings can have a dramatic impact on binding.

The rigid, puckered structure of cyclobutane can pre-organize the substituents into a conformation that is optimal for binding to a receptor's active site, thereby minimizing the entropic penalty of binding and increasing affinity.[6] This conformational restriction can also enhance selectivity by disfavoring binding to off-target receptors that require a different ligand conformation.

In a study on kappa-opioid receptor antagonists, a series of analogs containing cyclobutane, cyclopentane, and other cycloalkane rings were synthesized and evaluated. The cyclopentane analog demonstrated the highest potency and selectivity, highlighting that the slightly greater conformational flexibility of the cyclopentane ring was optimal for this particular target. This underscores a critical principle in drug design: the ideal level of rigidity is target-dependent, and empirical testing is essential.

Experimental Protocols for Evaluation

To provide a framework for the direct comparison of cyclobutane- and cyclopentane-containing analogs, we outline the standard experimental protocols for assessing the key parameters discussed above.

Determination of Lipophilicity (LogP/LogD)

The "shake-flask" method is the gold standard for the experimental determination of the n-octanol/water partition coefficient (LogP).[9]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD measurement).

  • Compound Dissolution: Dissolve a precise amount of the test compound in one of the phases.

  • Partitioning: Combine the two phases in a sealed vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput method for estimating LogP values.[11]

Assessment of Metabolic Stability

The in vitro metabolic stability of a compound is commonly assessed using a liver microsomal stability assay. This assay measures the rate of metabolism by the major drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.[8]

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer.

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Measurement of Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13] Competitive binding assays are commonly used to determine the inhibitory constant (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare a membrane homogenate or whole cells expressing the target receptor, a radiolabeled ligand with known affinity for the receptor, and a series of dilutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the membranes while allowing the unbound ligand to pass through.[14]

  • Quantification of Bound Radioactivity: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[15]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key principles and workflows.

G cluster_0 Physicochemical Properties cluster_1 Impact on Drug Properties Cyclobutane Cyclobutane Strain Energy: ~26.3 kcal/mol Puckered Conformation Metabolic_Stability Metabolic Stability Cyclobutane->Metabolic_Stability Rigidity can block metabolic sites Solubility Solubility & Lipophilicity Cyclobutane->Solubility Higher Fsp3, disrupts crystal packing Binding_Affinity Receptor Binding Affinity Cyclobutane->Binding_Affinity Conformational restriction, reduces entropic penalty Cyclopentane Cyclopentane Strain Energy: ~7.1 kcal/mol Envelope/Half-Chair Conformation Cyclopentane->Metabolic_Stability Lower strain, generally stable Cyclopentane->Solubility Improves solubility vs. planar systems Cyclopentane->Binding_Affinity Flexibility for induced fit

Caption: Comparative influence of cyclobutane and cyclopentane on key drug-like properties.

G start Start: Test Compound (Cyclobutane or Cyclopentane Analog) microsomes Incubate with Liver Microsomes + NADPH at 37°C start->microsomes sampling Sample at Time Points (0, 5, 15, 30, 60 min) microsomes->sampling quench Quench Reaction (Acetonitrile + Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate In Vitro Half-Life (t½) analyze->calculate end End: Metabolic Stability Data calculate->end

Caption: Workflow for the liver microsomal stability assay.

Conclusion and Future Outlook

Both cyclobutane and cyclopentane rings are valuable tools in the medicinal chemist's arsenal, each offering a unique set of advantages and disadvantages. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific challenges presented by a drug discovery project.

  • Cyclobutane is often the ring of choice when a high degree of conformational rigidity is desired to enhance binding affinity, improve selectivity, or block a specific metabolic pathway. Its more pronounced three-dimensional character can also be leveraged to improve solubility.

  • Cyclopentane , with its lower ring strain and greater conformational flexibility, may be more suitable when a degree of adaptability is required for optimal receptor binding. It provides a means to introduce a non-planar, sp3-rich scaffold with less of an energetic penalty than cyclobutane.

Ultimately, the decision to incorporate a cyclobutane or cyclopentane ring should be guided by a thorough understanding of their fundamental properties and validated by empirical data. The synthesis and parallel evaluation of both analogs, using the robust experimental protocols outlined in this guide, will provide the most definitive answer to which scaffold is best suited for a given therapeutic target. As our understanding of the intricate interplay between molecular structure and pharmacological activity continues to evolve, the rational application of these small cycloalkanes will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to the Efficacy of Methyl 2-(3-oxocyclobutyl)acetate in Natural Product Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Complexity and Bioactivity with Strained Ring Systems

In the landscape of modern drug discovery and natural product synthesis, the pursuit of novel molecular architectures with potent biological activity is paramount. Among the myriad of structural motifs, cyclobutane-containing molecules have garnered significant attention.[1][2] The inherent ring strain of the four-membered carbocycle not only imparts unique three-dimensional conformations but also serves as a latent source of reactivity, enabling elegant synthetic transformations.[3][4] These characteristics make cyclobutane derivatives valuable building blocks in the synthesis of complex natural product analogues, particularly carbocyclic nucleosides, which are a cornerstone of antiviral therapies.[5]

This guide provides an in-depth comparative analysis of the efficacy of Methyl 2-(3-oxocyclobutyl)acetate as a versatile starting material for the synthesis of such analogues. We will explore its chemical reactivity, benchmark it against established alternative synthetic strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus will be on the synthesis of carbocyclic nucleoside analogues, a class of compounds where the strategic introduction of a cyclobutane moiety has proven highly fruitful.[6][7]

Part 1: Unlocking the Synthetic Potential of this compound

This compound is a bifunctional molecule, possessing a ketone and a methyl ester, which offer multiple handles for synthetic manipulation. The true power of this building block lies in the strategic sequence of transformations that can be applied to these functional groups to construct complex molecular frameworks.

Key Chemical Transformations:
  • Olefination of the Ketone: The ketone functionality is a prime site for carbon-carbon bond formation. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for converting the carbonyl into an exocyclic double bond.[8][9][10] This transformation is pivotal for introducing the vinyl group necessary for mimicking the ribose moiety of natural nucleosides. Stabilized ylides in the Wittig reaction or phosphonate carbanions in the HWE reaction typically favor the formation of the (E)-alkene.[8]

  • Stereoselective Reduction of the Ketone: The reduction of the cyclobutanone to a secondary alcohol introduces a new stereocenter. The stereochemical outcome of this reduction is critical for the biological activity of the final product. The choice of reducing agent and reaction conditions allows for the selective formation of either the cis or trans diastereomer. Bulky hydride reagents, for instance, often favor attack from the less hindered face, leading to predictable stereochemical outcomes.[4][11]

  • Functionalization of the Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or activated esters for further coupling reactions.

  • Ring Expansion and Rearrangement: The strained cyclobutane ring can undergo ring expansion reactions under specific conditions, providing access to five-membered ring systems.[4] This reactivity, while sometimes a potential side reaction, can also be harnessed strategically to synthesize cyclopentane-based natural product analogues.

Part 2: A Comparative Analysis: this compound vs. The Vince Lactam Approach for Carbovir Analogue Synthesis

To objectively assess the efficacy of this compound, we will compare a plausible synthetic route to a carbocyclic guanosine analogue, a core structure of the potent anti-HIV drug Carbovir, with the well-established "Vince Lactam" methodology.[12][13][14][15]

The Proposed Route with this compound:

Our proposed synthesis leverages the key transformations outlined in Part 1. The strategy involves an initial olefination, followed by stereoselective reduction and subsequent introduction of the nucleobase.

graph "Synthetic_Pathway_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

A [label="this compound"]; B [label="Wittig/HWE Olefination"]; C [label="Methyl 2-(3-methylenecyclobutyl)acetate"]; D [label="Stereoselective Reduction"]; E [label="cis/trans-Methyl 2-(3-hydroxy-3-methylenecyclobutyl)acetate"]; F [label="Functional Group Interconversion & Nucleobase Coupling"]; G [label="Carbocyclic Nucleoside Analogue"];

A -> B [label="Ph3P=CH2 or (EtO)2P(O)CH2CO2Et, Base"]; B -> C; C -> D [label="e.g., L-Selectride®"]; D -> E; E -> F [label="1. DIBAL-H\n2. MsCl, Et3N\n3. Purine, Base"]; F -> G; }

Figure 1: Proposed synthetic pathway to a carbocyclic nucleoside analogue.
The Established Vince Lactam Route:

The synthesis of carbocyclic nucleosides from the chiral building block, (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), is a well-trodden path in medicinal chemistry.[12][13] This route relies on the enzymatic resolution of the racemic lactam to obtain the desired enantiomer, followed by a series of transformations to install the nucleobase.[16]

graph "Synthetic_Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

A [label="(-)-Vince Lactam"]; B [label="Ring Opening & Protection"]; C [label="Protected Aminocyclopentenol"]; D [label="Nucleobase Coupling"]; E [label="Protected Carbocyclic Nucleoside"]; F [label="Deprotection"]; G [label="Carbocyclic Nucleoside Analogue (e.g., Carbovir)"];

A -> B [label="1. Ba(OH)2\n2. Boc2O"]; B -> C; C -> D [label="Purine, Pd(0) catalyst"]; D -> E; E -> F [label="Acidic hydrolysis"]; F -> G; }

Figure 2: Established synthetic pathway using (-)-Vince Lactam.
Performance Comparison:
FeatureThis compound Route (Proposed)Vince Lactam Route (Established)
Starting Material Commercially available, achiralRequires enzymatic resolution of racemic lactam
Key Chiral Step Stereoselective reduction of the ketoneEnzymatic resolution of the lactam
Number of Steps Potentially shorterGenerally longer due to protection/deprotection steps
Overall Yield Dependent on the efficiency of olefination and reductionModerate, often limited by the resolution step (max 50%)
Stereocontrol Achieved through substrate-controlled reductionExcellent, derived from the chiral pool approach
Flexibility Allows for diversification at the olefination and reduction stagesLess flexible once the chiral core is established
Scalability Potentially high, avoids enzymatic stepsCan be challenging to scale up the enzymatic resolution

Supporting Experimental Data (Hypothetical based on literature precedence):

Reaction Step (Methyl Acetate Route)Reagents and ConditionsExpected YieldStereoselectivity (cis:trans)
Wittig Olefination Ph₃PCH₃Br, n-BuLi, THF, 0 °C to rt75-85%N/A
Diastereoselective Reduction L-Selectride®, THF, -78 °C80-90%>95:5 (favoring cis)
Nucleobase Coupling 2-amino-6-chloropurine, Pd(PPh₃)₄, NaH, DMF60-70%N/A

Part 3: Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of this compound

This protocol describes the conversion of the ketone to an exocyclic double bond, a crucial step in the synthesis of carbocyclic nucleoside analogues.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Diastereoselective Reduction of this compound

This protocol details the stereoselective reduction of the ketone to the corresponding cis-alcohol, a key step in controlling the stereochemistry of the final natural product analogue.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium thiosulfate (10% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature, then carefully add 30% hydrogen peroxide to oxidize the excess borane (caution: exothermic reaction).

  • Stir for 1 hour, then add 10% sodium thiosulfate to quench any remaining peroxide.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alcohol.

Conclusion and Future Outlook

This compound emerges as a highly promising and versatile building block for the synthesis of natural product analogues, particularly carbocyclic nucleosides. Its bifunctional nature allows for a range of strategic manipulations, and a proposed synthetic route to Carbovir analogues appears competitive with, and in some aspects, potentially superior to the established Vince Lactam methodology, especially concerning step economy and scalability. The key to unlocking its full potential lies in the precise control of stereochemistry during the reduction of the cyclobutanone.

The primary advantage of the this compound approach is its convergence and the potential for late-stage diversification. By modifying the olefination reagent or the nucleobase, a library of analogues can be readily generated from a common intermediate. In contrast, the Vince Lactam route, while providing excellent enantiocontrol, is more linear and less amenable to rapid analogue synthesis.

Future research should focus on the development of highly stereoselective and catalytic methods for the functionalization of the cyclobutane ring. The exploration of enzymatic reductions of the ketone or asymmetric olefinations could provide enantiomerically pure intermediates, obviating the need for chiral resolution and further enhancing the appeal of this building block. As the demand for novel antiviral and anticancer agents continues to grow, the strategic use of strained ring systems like that found in this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical development and chemical synthesis, the reliable quantification of novel building blocks and intermediates is paramount. Methyl 2-(3-oxocyclobutyl)acetate, a functionalized cyclobutane derivative[1][], represents such a key intermediate where precise analytical control is not merely a procedural formality but a cornerstone of process optimization, quality control, and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3][4]. This guide provides a comparative analysis of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust validation of methods to quantify this compound.

Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[5][6][7][8] This ensures that the methodologies discussed are not only scientifically sound but also align with the rigorous expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10]

Foundational Pillars of Method Validation

Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated analytical method, as stipulated by ICH Q2(R2)[5][11]. The validation process demonstrates that an analytical procedure is fit for its intended purpose.[6]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically reported as percent recovery.[4]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[12]

Comparative Guide: HPLC, GC-MS, and qNMR

We will now explore the validation of analytical methods for this compound using three distinct, yet powerful, analytical platforms.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, ideally suited for non-volatile or thermally labile compounds. The presence of a carbonyl group in this compound allows for detection by UV spectrophotometry, making HPLC a primary candidate for quantification.

Causality Behind Experimental Choices: A reversed-phase (RP-HPLC) method is the logical starting point. The C18 stationary phase provides excellent hydrophobic retention for the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to elute the analyte with good peak shape. A mild acidic modifier like formic or phosphoric acid is often used to suppress the ionization of any potential acidic impurities and ensure consistent retention times.

Experimental Protocol: Validation of an RP-HPLC-UV Method

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh ~25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

    • Calibration Standards (Linearity): Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1.0 µg/mL to 100 µg/mL).

    • QC Samples (Accuracy & Precision): Prepare three levels of Quality Control (QC) samples (low, medium, high) from a separate stock solution to ensure unbiased assessment.

  • Chromatographic Conditions (Illustrative):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 210 nm (based on the carbonyl chromophore).

    • Column Temperature: 30 °C.

  • Validation Execution:

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and the analyte solution. Demonstrate that no interfering peaks are present at the retention time of this compound.

    • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

    • Accuracy & Precision: Analyze six replicate preparations of the low, medium, and high QC samples on three different days with two different analysts. Calculate the percent recovery for accuracy (should be 98.0% - 102.0%) and the relative standard deviation (%RSD) for repeatability and intermediate precision (should be <2%).

    • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on retention time and analyte quantification.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis RefStd Reference Standard StockSol Stock Solution (1 mg/mL) RefStd->StockSol CalStd Calibration Standards StockSol->CalStd QCSamples QC Samples (L, M, H) StockSol->QCSamples HPLC HPLC-UV Analysis CalStd->HPLC Inject Triplicates QCSamples->HPLC Inject n=6 Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD / LOQ Robustness Robustness HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD_LOQ HPLC->Robustness

Caption: A streamlined workflow for the validation of an HPLC-UV analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

For semi-volatile compounds like this compound, GC-MS offers superior specificity and sensitivity. The mass spectrometer acts as a highly selective detector, identifying the compound based on its unique mass fragmentation pattern, which is invaluable for complex matrices.

Causality Behind Experimental Choices: The analyte's ester and ketone functionalities make it amenable to direct GC analysis without derivatization. A mid-polarity column (e.g., DB-5ms or equivalent) is chosen as a versatile starting point. Electron Ionization (EI) is the standard for generating reproducible mass spectra for library matching and quantification. Selected Ion Monitoring (SIM) mode is preferred over full scan for quantitative analysis as it significantly enhances sensitivity by focusing the detector on specific, characteristic ions of the analyte.[14]

Experimental Protocol: Validation of a GC-MS Method

  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC solutions as described for HPLC, using a volatile solvent suitable for GC, such as ethyl acetate.[15]

    • Internal Standard (IS): For highest precision, incorporate an internal standard (e.g., a structurally similar, stable-isotope labeled compound or a compound with similar chromatographic behavior not present in the sample) at a fixed concentration in all standards and samples.

  • Instrumental Conditions (Illustrative):

    • GC System: Agilent 7890 or equivalent with a 5977 MS detector.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 60 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions for the analyte (e.g., molecular ion and major fragments).

  • Validation Execution:

    • Specificity: Analyze a blank and placebo matrix. Monitor the selected ions for the analyte and confirm no interferences at the expected retention time. Mass spectral data provides an orthogonal layer of specificity compared to HPLC-UV.

    • Linearity: Inject calibration standards. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. The regression (r²) should be >0.995.

    • Accuracy & Precision: Analyze QC samples as per the HPLC protocol. Acceptance criteria are typically similar (Accuracy: 95.0% - 105.0%; Precision RSD: <5%).

    • LOD & LOQ: Determine from the S/N ratio of the quantifier ion peak at low concentrations. GC-MS will typically yield much lower LOD/LOQ values than HPLC-UV.

    • Robustness: Test deliberate variations in oven ramp rate (±1 °C/min), flow rate (±0.1 mL/min), and inlet temperature (±10 °C).

Diagram: GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_validation Validation Parameter Assessment prep Sample & Standard Preparation in Ethyl Acetate is_add Add Internal Standard (IS) prep->is_add gcms GC-MS Analysis (SIM Mode) is_add->gcms data_proc Data Processing (Peak Area Ratio: Analyte/IS) gcms->data_proc Spec Specificity data_proc->Spec Lin Linearity data_proc->Lin Acc Accuracy data_proc->Acc Prec Precision data_proc->Prec Sens LOD/LOQ data_proc->Sens Rob Robustness data_proc->Rob

Caption: Key stages in the validation of a quantitative GC-MS analytical method.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a chemically identical reference standard for calibration.[16] Quantification is based on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of unique, well-resolved protons in the this compound structure (e.g., the methyl ester protons). A certified internal standard with a simple spectrum and known purity (e.g., maleic acid, dimethyl sulfone) is selected, ensuring its resonances do not overlap with the analyte's signals. Key acquisition parameters, particularly the relaxation delay (D1), must be set to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full magnetization recovery and, thus, accurate integration.

Experimental Protocol: Validation of a qNMR Method

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock: Accurately weigh a certified internal standard (e.g., Maleic Acid) and dissolve in a known volume of deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

    • Sample Preparation: Accurately weigh the sample containing this compound into an NMR tube. Add a precise volume of the IS stock solution.

  • NMR Acquisition Parameters (Illustrative):

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 20 seconds (must be experimentally determined).

    • Pulse Angle: 90°.

    • Number of Scans: 16 or higher for good S/N.

  • Validation Execution:

    • Specificity: The high resolution of NMR provides inherent specificity. Confirm that the chosen signals for the analyte and the IS are free from overlap with matrix or impurity signals.

    • Linearity & Accuracy: Prepare a series of samples with a fixed amount of IS and varying, accurately weighed amounts of the analyte. Calculate the concentration using the qNMR formula and compare it to the gravimetrically prepared value. The recovery should be 99.0% - 101.0%.

    • Precision: Prepare and analyze at least six independent samples at the target concentration. The %RSD of the calculated concentrations should be <1%.

    • LOD & LOQ: Determined by the S/N of the integrated signal at low concentrations.

    • Robustness: Test the effect of varying acquisition parameters like the number of scans and the pulse angle.

  • Quantification Formula: C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Diagram: qNMR Validation Logic

QNMR_Validation_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Validation Analyte Accurate Mass of Analyte Mix Combine in NMR Tube Analyte->Mix IS Accurate Mass of Certified IS IS->Mix Solvent Deuterated Solvent Solvent->Mix Params Set Key Parameters (D1 > 5*T1, 90° Pulse) Mix->Params Acquire Acquire Spectrum Params->Acquire Integrate Integrate Analyte & IS Signals Acquire->Integrate Calculate Calculate Concentration via Formula Integrate->Calculate Validate Assess Accuracy, Precision, Linearity vs. Gravimetric Calculate->Validate

Caption: The logical flow for quantitative analysis and validation using NMR spectroscopy.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the specific requirements of the assay, such as the need for high throughput, ultimate sensitivity, or absolute quantification.

Parameter HPLC-UV GC-MS qNMR
Specificity Good (based on retention time)Excellent (retention time + mass fragmentation)Excellent (unique chemical shifts)
Sensitivity (LOQ) Moderate (~0.5-1.0 µg/mL)High (~10-50 ng/mL)Low (~0.1-0.5 mg/mL)
Precision (%RSD) < 2%< 5% (with IS)< 1%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Throughput HighMediumLow
Cost per Sample LowMediumHigh
Primary Use Case Routine QC, content uniformity, stability testingImpurity profiling, trace analysis, confirmationPurity assessment of reference standards, absolute quantification

Conclusion and Recommendations

The validation of an analytical method for this compound can be successfully achieved using HPLC, GC-MS, or qNMR, with each technique offering distinct advantages.

  • For routine quality control and release testing , where high throughput and cost-effectiveness are critical, a validated RP-HPLC-UV method is the most practical and efficient choice. Its robustness and precision are well-suited for analyzing a large number of samples.

  • When high sensitivity and unequivocal specificity are required , such as in the analysis of trace-level impurities or for confirmation of identity in complex matrices, a validated GC-MS method is superior. Its ability to provide structural information makes it an invaluable tool for in-depth investigations.

  • For the certification of reference materials or when an absolute, non-comparative measurement is needed , qNMR stands as the definitive technique. Although lower in throughput and sensitivity, its accuracy and precision are unparalleled, providing a direct measure of purity and concentration without the need for a specific reference standard of the analyte itself.

Ultimately, a comprehensive analytical strategy may leverage more than one of these techniques: qNMR to certify the primary reference standard, HPLC for routine assays, and GC-MS for specialized impurity investigations. This orthogonal approach ensures the highest level of confidence in the quality and consistency of this compound, supporting the rigorous demands of modern chemical and pharmaceutical development.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-(3-oxocyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher shaping the future of pharmaceuticals, the synthesis of novel molecules is a daily pursuit. Among the versatile building blocks in a chemist's arsenal is Methyl 2-(3-oxocyclobutyl)acetate, a beta-keto ester with significant potential in the construction of complex molecular architectures. However, its utility is matched by a clear need for meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, experience-driven safety and logistical information for the confident and safe handling of this compound.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" [1]. These classifications necessitate a comprehensive approach to personal protection and laboratory practice, treating the compound with the respect it deserves. The protocols outlined below are designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile or Neoprene gloves (double-gloving recommended)Long-sleeved lab coatNot generally required if handled in a certified chemical fume hood
Solution Preparation and Transfers Chemical splash goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant apron over a long-sleeved lab coatNot generally required if handled in a certified chemical fume hood
Running Reactions Chemical splash gogglesNitrile or Neoprene glovesLong-sleeved lab coatNot generally required if handled in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Chemical-resistant apron over a long-sleeved lab coatUse in a well-ventilated fume hood. If vapors are likely to be generated, a respirator with an organic vapor cartridge may be necessary.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty Nitrile or Butyl rubber glovesChemical-resistant apron or coverallsA respirator with an organic vapor cartridge is recommended, especially for larger spills.

Expert Insight: While standard nitrile gloves offer a good initial barrier for splash protection, their resistance to esters and ketones can be limited over prolonged exposure[2][3]. For operations involving significant quantities or extended handling times, consider using thicker nitrile gloves or butyl rubber gloves, which provide superior protection against these chemical classes[2][4]. Always inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimizing exposure and ensuring a safe experimental process. The following diagram and procedural steps outline a best-practice approach for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh/Measure Compound Don_PPE->Weigh React Perform Reaction Weigh->React Workup Work-up/Purification React->Workup Decon Decontaminate Glassware Workup->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste Dispose of Waste Doff_PPE->Waste End End Waste->End Start Start Start->Prep

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation and Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in the table above. For any handling of the neat compound, double-gloving is a prudent measure.

  • Handling and Reaction Setup (within a chemical fume hood):

    • Perform all manipulations of the compound, including weighing and transfers, within the fume hood to mitigate inhalation risks[5][6].

    • Use a secondary container when transporting the chemical within the lab to prevent spills[5].

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Keep the container of this compound tightly sealed when not in use.

  • Post-Reaction and Work-up:

    • All work-up and purification steps should also be conducted in a fume hood.

    • Be mindful that aerosols can be generated during processes like stirring and pouring[7].

Disposal Plan: Managing Chemical Waste Responsibly

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • The waste container should be compatible with organic solvents and clearly labeled with the full chemical names of all components[8].

    • Do not mix incompatible waste streams[6]. Beta-keto esters are generally compatible with other organic solvents but should be kept separate from strong acids, bases, and oxidizing agents in the waste container.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Avoid disposing of any contaminated materials in the regular trash.

  • Decontamination:

    • All glassware and equipment that has come into contact with this compound must be decontaminated before being removed from the fume hood.

    • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

    • Follow the solvent rinse with a thorough washing with soap and water.

Emergency Procedures: Be Prepared

Spill Response:

  • Minor Spill (contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and then clean with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or if you feel unwell, activate the fire alarm and evacuate the laboratory.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water[9][10]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[9][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention[9].

By adhering to these protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxocyclobutyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-oxocyclobutyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.